(+/-)-Tortuosamine
Description
Structure
3D Structure
Properties
CAS No. |
79517-20-7 |
|---|---|
Molecular Formula |
C20H26N2O2 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-[6-(3,4-dimethoxyphenyl)-7,8-dihydro-5H-quinolin-6-yl]-N-methylethanamine |
InChI |
InChI=1S/C20H26N2O2/c1-21-12-10-20(9-8-17-15(14-20)5-4-11-22-17)16-6-7-18(23-2)19(13-16)24-3/h4-7,11,13,21H,8-10,12,14H2,1-3H3 |
InChI Key |
QFRVOGLOHJOHAY-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1(CCC2=C(C1)C=CC=N2)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of (+/-)-Tortuosamine from Sceletium tortuosum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sceletium tortuosum, a succulent plant indigenous to Southern Africa, has a long history of traditional use for its mood-enhancing and anxiolytic properties. The plant's pharmacological effects are attributed to a complex mixture of alkaloids, with the mesembrine-type alkaloids being the most well-known. However, Sceletium tortuosum also produces other structurally diverse alkaloids, including the pyridine alkaloid (+/-)-tortuosamine. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, presenting key data and methodologies for researchers in the fields of natural product chemistry, pharmacology, and drug development.
Discovery and Initial Isolation
This compound was first discovered and isolated from Sceletium tortuosum by Snyckers, Streicher, and van der Schyf in 1971.[1] Their work marked a significant contribution to the understanding of the complex phytochemical profile of this plant species, identifying a new class of pyridine-based alkaloids alongside the more common mesembrine-type compounds. Tortuosamine is structurally related to another Sceletium alkaloid, sceletium alkaloid A4.[2][3]
Original Isolation Protocol (Snyckers et al., 1971)
While the full text of the original 1971 publication is not widely available, subsequent reviews and related literature suggest a classic acid-base extraction and chromatographic separation methodology was likely employed. The general principles of such an approach are outlined below.
Experimental Protocol: Acid-Base Extraction for Sceletium Alkaloids
-
Maceration and Extraction: Dried and powdered aerial parts of Sceletium tortuosum are macerated in an acidic aqueous solution (e.g., 0.1 M HCl) to protonate the alkaloids, rendering them soluble in the aqueous phase.
-
Filtration and Defatting: The acidic extract is filtered to remove solid plant material. The resulting aqueous solution is then washed with a non-polar organic solvent (e.g., hexane or dichloromethane) to remove fats, waxes, and other non-polar compounds.
-
Basification and Liquid-Liquid Extraction: The acidic aqueous phase is then basified with a suitable base (e.g., ammonium hydroxide or sodium carbonate) to a pH of approximately 9-10. This deprotonates the alkaloids, making them soluble in a non-polar organic solvent. The alkaloids are then extracted from the aqueous phase into an organic solvent such as dichloromethane or a chloroform/isopropanol mixture through repeated liquid-liquid extractions.
-
Concentration: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate) and concentrated under reduced pressure to yield a crude alkaloid extract.
Experimental Workflow: Acid-Base Extraction
Caption: General workflow for the acid-base extraction of alkaloids from Sceletium tortuosum.
Modern Isolation and Purification Techniques
While the original isolation likely relied on conventional column chromatography, modern techniques offer improved resolution and efficiency for the separation of complex alkaloid mixtures from Sceletium.
Column Chromatography
Column chromatography remains a fundamental technique for the separation of Sceletium alkaloids.[2]
Experimental Protocol: Column Chromatography of Crude Alkaloid Extract
-
Stationary Phase: A glass column is packed with a suitable stationary phase, most commonly silica gel or alumina.
-
Sample Loading: The crude alkaloid extract is dissolved in a minimal amount of the initial mobile phase solvent and loaded onto the top of the column.
-
Elution: The alkaloids are eluted from the column by passing a mobile phase of increasing polarity through it. A typical solvent system would be a gradient of methanol in chloroform or ethyl acetate in hexane.
-
Fraction Collection: The eluent is collected in fractions, and each fraction is analyzed for its composition, typically by thin-layer chromatography (TLC).
-
Isolation of Tortuosamine: Fractions containing tortuosamine are pooled and concentrated. Further purification may be necessary using techniques like preparative TLC or recrystallization to obtain the pure compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful analytical and preparative tool for the separation of Sceletium alkaloids due to its high resolution and speed.[4]
Experimental Protocol: Preparative HPLC for Tortuosamine Isolation
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of acetonitrile in water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape, is a typical mobile phase.
-
Detection: UV detection at a wavelength of around 280 nm is suitable for aromatic alkaloids like tortuosamine.
-
Fraction Collection: The eluent corresponding to the tortuosamine peak is collected, and the solvent is removed under reduced pressure to yield the purified alkaloid.
Structural Elucidation and Characterization
The structure of this compound was elucidated using a combination of spectroscopic techniques.
Spectroscopic Data
Table 1: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | Data not available in the searched literature. |
| ¹³C NMR | Data not available in the searched literature. |
| Mass Spectrometry (MS) | Data on the specific fragmentation pattern of tortuosamine is not detailed in the available literature. General fragmentation of alkaloids often involves cleavage of bonds adjacent to the nitrogen atom and fragmentation of ring systems. |
Quantitative Data
The concentration of tortuosamine and other alkaloids in Sceletium tortuosum can vary significantly depending on factors such as the plant's geographic origin, harvest time, and processing methods.[5] The total alkaloid content in dried plant material typically ranges from 1% to 1.5%.[4]
Table 2: Quantitative Analysis of Sceletium tortuosum Alkaloids
| Parameter | Value | Reference |
| Total Alkaloid Content (dry weight) | 1.0 - 1.5% | [4] |
| Mesembrine Content (leaves, dry weight) | ~0.3% | [4] |
| Mesembrine Content (stems, dry weight) | ~0.86% | [4] |
| Tortuosamine Content | Varies; specific quantitative data not widely reported. |
Biosynthesis of this compound
The biosynthesis of pyridine alkaloids in plants is a complex process. While the specific pathway for tortuosamine in Sceletium tortuosum has not been fully elucidated, a plausible hypothetical pathway can be proposed based on the general biosynthesis of pyridine rings in other plant species. The pyridine ring of many alkaloids is derived from nicotinic acid, which itself is synthesized from aspartate and a triose phosphate.
Hypothetical Biosynthetic Pathway of Tortuosamine
Caption: A plausible, hypothetical biosynthetic pathway for the formation of the pyridine ring in tortuosamine.
Conclusion
This compound represents an interesting and less-studied component of the alkaloid profile of Sceletium tortuosum. Its discovery expanded the known chemical diversity of this important medicinal plant. While the original isolation methods laid the groundwork, modern chromatographic techniques provide more efficient means for its purification. Further research is warranted to fully characterize the spectroscopic properties of tortuosamine, quantify its presence in different Sceletium chemotypes, and elucidate its precise biosynthetic pathway. A deeper understanding of this and other minor alkaloids will contribute to a more complete picture of the pharmacology of Sceletium tortuosum and may open new avenues for drug discovery and development.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Research Progress in Chemical Synthesis and Biosynthesis of Bioactive Pyridine Alkaloids. | Read by QxMD [read.qxmd.com]
- 5. Isolation and characterization of the four major alkaloids in Sceletium tortuosum, an alternative natural therapeutic for anxiety and depression - American Chemical Society [acs.digitellinc.com]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (+/-)-Tortuosamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tortuosamine is a pyridine alkaloid identified in Sceletium tortuosum, a plant with a long history of traditional use for its psychoactive properties. As a member of the Sceletium alkaloids, tortuosamine is of significant interest to researchers in ethnopharmacology, natural product chemistry, and drug development. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of (+/-)-tortuosamine, consolidating available spectroscopic data and outlining key experimental methodologies for its study. While crystallographic data for tortuosamine is not currently available in the public domain, this guide synthesizes information from structural elucidation studies and total synthesis efforts to present a detailed chemical profile.
Chemical Structure and Properties
This compound is a racemic mixture of two enantiomers. The molecule features a central quaternary carbon atom bonded to a 3,4-dimethoxyphenyl group, a tetrahydroquinoline moiety, and an N-methylethanamine side chain. Tortuosamine represents a distinct structural class among the Sceletium alkaloids, characterized by a ring-C seco Sceletium alkaloid A4 framework.[1][2]
Table 1: General Properties of Tortuosamine
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₂₆N₂O₂ | PubChem |
| Molar Mass | 326.44 g/mol | PubChem |
| IUPAC Name ((-)-enantiomer) | 2-[(6S)-6-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydroquinolin-6-yl]-N-methylethanamine | PubChem |
| CAS Number ((+/-)-racemate) | 79517-20-7 | PubChem |
| CAS Number ((-)-enantiomer) | 35722-04-4 | PubChem |
| CAS Number ((+)-enantiomer) | 51934-13-5 | PubChem |
| Appearance | Noncrystalline compound | Snyckers et al., 1971 |
Stereochemistry
Tortuosamine possesses a single stereocenter at the C-6 position of the tetrahydroquinoline ring. The naturally occurring enantiomer, (-)-tortuosamine, has been determined to have the (S) absolute configuration. This was established through the enantiocontrolled synthesis of the related Sceletium alkaloid A4, which shares the same chiral center.
The unambiguous assignment of stereochemistry is crucial for understanding the pharmacological activity of tortuosamine, as enantiomers of a chiral molecule often exhibit different biological effects.
Spectroscopic Data for Structural Elucidation
3.1. Mass Spectrometry
The mass spectrum of tortuosamine shows a molecular ion peak corresponding to its molecular formula, C₂₀H₂₆N₂O₂.
3.2. Ultraviolet (UV) Spectroscopy
The UV spectrum of tortuosamine is consistent with the presence of a 2,3-disubstituted pyridine ring and a 3,4-dimethoxyphenyl group.[3]
3.3. Infrared (IR) Spectroscopy
The IR spectrum displays absorption bands characteristic of aromatic rings.[3]
3.4. Nuclear Magnetic Resonance (NMR) Spectroscopy
The original ¹H NMR data was instrumental in establishing the connectivity of the atoms in tortuosamine.[3] Key features described include:
-
Signals corresponding to the protons of the 3,4-dimethoxyphenyl group.
-
An AMX spin system characteristic of a 2,3-disubstituted pyridine ring.
-
Signals for the methylene groups of the tetrahydroquinoline ring and the N-methylethanamine side chain.
-
A singlet for the N-methyl group.
A comprehensive, tabulated set of modern ¹H and ¹³C NMR data, including chemical shifts and coupling constants, is not currently available in the literature. Such data would be invaluable for the unambiguous identification and quality control of tortuosamine in plant extracts and synthetic samples.
Synthesis and Isolation
4.1. Total Synthesis
The total synthesis of this compound has been achieved, confirming its proposed structure.[4][5] One synthetic approach involves the construction of the key bicyclic core containing the characteristic quaternary benzylic carbon.[4]
Caption: Generalized synthetic workflow for this compound.
4.2. Isolation from Sceletium tortuosum
A general protocol for the isolation of alkaloids from Sceletium tortuosum involves an acid-base extraction procedure.
Experimental Protocol: Generalized Alkaloid Extraction from Sceletium tortuosum
-
Plant Material Preparation: Dried and finely powdered aerial parts of Sceletium tortuosum are used as the starting material.
-
Extraction: The powdered plant material is subjected to extraction with a suitable solvent, such as ethanol, often through maceration or Soxhlet extraction, to obtain a crude extract.[6][7]
-
Acid-Base Extraction: a. The crude extract is dissolved in a dilute acidic solution (e.g., 5% acetic acid), which protonates the alkaloids, rendering them water-soluble. b. The acidic aqueous solution is washed with a non-polar organic solvent (e.g., hexane or dichloromethane) to remove neutral and acidic impurities. The aqueous layer containing the protonated alkaloids is retained. c. The pH of the aqueous solution is carefully raised to approximately 9-10 with a base (e.g., ammonium hydroxide). This deprotonates the alkaloids, making them soluble in organic solvents. d. The free-base alkaloids are then extracted from the basified aqueous solution using a non-polar organic solvent (e.g., dichloromethane or chloroform).
-
Purification: The resulting crude alkaloid mixture is concentrated and can be further purified using chromatographic techniques such as column chromatography or preparative thin-layer chromatography to isolate individual alkaloids, including tortuosamine.[7]
Caption: General workflow for the isolation of tortuosamine.
Biological Activity
While Sceletium tortuosum extracts are known for their effects on the central nervous system, including anxiolytic and antidepressant properties, the specific biological activities and signaling pathways of isolated tortuosamine are not well-defined in the current literature.[8] Much of the research has focused on the mesembrine-type alkaloids from the plant, which are known to act as serotonin reuptake inhibitors.[8] Further investigation is required to elucidate the specific pharmacological profile of tortuosamine and its potential contribution to the overall effects of Sceletium tortuosum.
Conclusion
This compound is a structurally interesting pyridine alkaloid from Sceletium tortuosum. Its chemical structure and the (S)-configuration of its naturally occurring enantiomer have been established through spectroscopic analysis and total synthesis. However, a comprehensive dataset of modern, high-resolution spectroscopic data, particularly ¹³C NMR, and crystallographic data is currently lacking in the scientific literature. The detailed experimental protocols for its synthesis and isolation, as well as a thorough investigation of its specific biological activities, represent areas for future research that will be critical for its potential development as a pharmacological agent. This guide provides a foundational understanding for researchers and scientists working with this and related natural products.
References
- 1. Synthesis of Alkaloids, (±)-Sceletium Alkaloid A4 and (±)-N-Acetyltortuosamine | Semantic Scholar [semanticscholar.org]
- 2. pza.sanbi.org [pza.sanbi.org]
- 3. Skeletons in the closet? Using a bibliometric lens to visualise phytochemical and pharmacological activities linked to Sceletium, a mood enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total synthesis of Sceletium alkaloids (±)-joubertinamine, (±)-epijoubertinamine, (±)-tortuosamine and formal synthesis of (±)-mesembrine, (±)-N-formyltortuosamine - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchspace.csir.co.za [researchspace.csir.co.za]
- 8. 1H-NMR and UPLC-MS metabolomics: Functional tools for exploring chemotypic variation in Sceletium tortuosum from two provinces in South Africa - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Pathway of (+/-)-Tortuosamine: A Technical Guide to its Biosynthesis in Mesembryanthemaceae
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+/-)-Tortuosamine, a distinctive ring C-seco Sceletium alkaloid A4 type alkaloid found within select members of the Mesembryanthemaceae family, has garnered interest for its unique chemical structure. Despite this, the intricate biosynthetic pathway leading to its formation remains largely unelucidated. This technical guide synthesizes the current understanding of the proposed biosynthetic route of this compound, drawing upon established principles of alkaloid biosynthesis and the known chemical landscape of Sceletium tortuosum. We present a putative pathway commencing from the aromatic amino acids L-phenylalanine and L-tyrosine, detailing the key proposed intermediates and enzymatic transformations. This document provides a comprehensive overview of the quantitative alkaloid content in relevant species, detailed hypothetical experimental protocols for pathway elucidation, and visual diagrams of the proposed biosynthetic and experimental workflows to serve as a foundational resource for future research and drug development endeavors.
Introduction
The Mesembryanthemaceae family, particularly the genus Sceletium, is a rich source of diverse and pharmacologically relevant alkaloids. Among these, tortuosamine represents a structurally unique class of compounds characterized by a seco-ring C structure.[1] While significant research has focused on the related mesembrine-type alkaloids, the biosynthetic origins of tortuosamine have not been fully detailed. Understanding this pathway is crucial for harnessing the potential of this and related compounds for therapeutic applications. This guide aims to consolidate the existing, albeit limited, knowledge and propose a chemically plausible biosynthetic pathway for this compound, thereby providing a roadmap for future scientific investigation.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of Sceletium alkaloids is understood to originate from the aromatic amino acids L-phenylalanine and L-tyrosine.[2] The proposed pathway to this compound is a branch of the broader mesembrine alkaloid biosynthesis. The final step in the formation of tortuosamine is hypothesized to be the reductive cleavage of the C-N bond in Sceletium alkaloid A4.[3]
Key Intermediates and Proposed Enzymatic Steps
The proposed biosynthetic pathway can be visualized as a sequence of enzymatic reactions transforming primary metabolites into the complex alkaloid structure. While the specific enzymes in Sceletium species have not yet been characterized, their functions can be inferred from similar, well-studied alkaloid biosynthetic pathways.
-
Step 1: Formation of the C6-C2N and C6-C1 Units: L-phenylalanine is converted to cinnamic acid via Phenylalanine Ammonia-Lyase (PAL) , and subsequently to p-coumaric acid. L-tyrosine is decarboxylated to tyramine by Tyrosine Decarboxylase (TYDC) . These initial steps are fundamental to the biosynthesis of many phenolic compounds in plants.
-
Step 2: Condensation and Cyclization: The derivatives of p-coumaric acid and tyramine are proposed to undergo a series of condensation and cyclization reactions to form the core structure of the mesembrine alkaloids. This is a complex and still speculative part of the pathway.
-
Step 3: Formation of Sceletium Alkaloid A4: Through a series of proposed oxidative and rearrangement reactions, the pathway leads to the formation of Sceletium alkaloid A4. This intermediate possesses the core pyridine moiety characteristic of this subclass of alkaloids.[3]
-
Step 4: Reductive Cleavage to form this compound: The final proposed step is the enzymatic reduction and cleavage of a C-N bond within the heterocyclic ring system of Sceletium alkaloid A4 to yield this compound. This reaction would likely be catalyzed by a reductase .
Below is a DOT script for the proposed biosynthetic pathway:
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Data on Alkaloid Content
Quantitative analysis of alkaloid content in Sceletium species reveals significant variation depending on the species, geographical location, and chemotype. While specific quantitative data for the biosynthetic intermediates of tortuosamine are not available, the concentrations of tortuosamine and its proposed precursor, Sceletium alkaloid A4, have been reported in several studies. This data is crucial for selecting plant material for biosynthetic studies and for understanding the metabolic flux within the pathway.
| Alkaloid | Plant Species | Concentration Range (% of total alkaloids) | Analytical Method | Reference |
| Tortuosamine | Sceletium tortuosum | Variable, often a minor component | GC-MS, LC-MS | [4][5] |
| Sceletium Alkaloid A4 | Sceletium tortuosum | Variable | GC-MS, LC-MS | [4][5] |
| Mesembrine | Sceletium tortuosum | 0.3 - 2.3% of dry weight (total alkaloids) | HPLC, GC-MS | [6][7] |
Experimental Protocols for Pathway Elucidation
The elucidation of the this compound biosynthetic pathway requires a multi-faceted approach, combining classical biochemical techniques with modern 'omics' technologies. Below are detailed methodologies for key experiments that would be essential for this endeavor.
Protocol for Identification of Intermediates using LC-MS/MS
This protocol outlines a general method for the extraction and analysis of alkaloids and potential biosynthetic intermediates from Sceletium tortuosum plant material.
Objective: To identify known alkaloids and putative biosynthetic intermediates.
Materials:
-
Fresh or lyophilized Sceletium tortuosum plant material
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
0.22 µm syringe filters
Procedure:
-
Extraction:
-
Homogenize 100 mg of plant material in 1 mL of 80% methanol.
-
Sonicate the mixture for 30 minutes in a water bath.
-
Centrifuge at 13,000 rpm for 15 minutes.
-
Collect the supernatant and filter through a 0.22 µm syringe filter.
-
-
LC-MS/MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometry: Operate in positive ion mode, acquiring full scan data and data-dependent MS/MS fragmentation spectra.
-
-
Data Analysis: Compare retention times and fragmentation patterns with authentic standards (if available) and public databases to tentatively identify compounds.
Protocol for Heterologous Expression and Characterization of Biosynthetic Enzymes
This protocol describes a general workflow for identifying and characterizing the enzymes involved in the tortuosamine pathway.
Objective: To functionally characterize candidate genes encoding biosynthetic enzymes.
Materials:
-
Sceletium tortuosum tissue for RNA extraction.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
Polymerase Chain Reaction (PCR) reagents and primers for candidate genes.
-
Expression vector (e.g., for E. coli or yeast).
-
Competent cells (E. coli or yeast).
-
Culture media and antibiotics.
-
Protein purification system (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
Substrates for enzyme assays (e.g., Sceletium alkaloid A4).
-
LC-MS for product analysis.
Procedure:
-
Gene Identification: Identify candidate genes (e.g., reductases) from a Sceletium tortuosum transcriptome database based on homology to known alkaloid biosynthetic enzymes.
-
Cloning: Amplify the full-length cDNA of the candidate gene and clone it into an appropriate expression vector.
-
Heterologous Expression: Transform the expression construct into a suitable host (E. coli or yeast) and induce protein expression.
-
Protein Purification: Purify the recombinant enzyme from the cell lysate.
-
Enzyme Assay:
-
Incubate the purified enzyme with the putative substrate (e.g., Sceletium alkaloid A4) and necessary co-factors (e.g., NADPH for reductases) in a suitable buffer.
-
Stop the reaction at various time points.
-
Extract the products and analyze by LC-MS to identify the formation of the expected product (e.g., tortuosamine).
-
Below is a DOT script for a typical experimental workflow for enzyme characterization:
Caption: Experimental workflow for enzyme characterization.
Conclusion and Future Perspectives
The biosynthesis of this compound in Mesembryanthemaceae presents a compelling area for future research. The proposed pathway, originating from L-phenylalanine and L-tyrosine and proceeding through Sceletium alkaloid A4, provides a solid framework for investigation. The lack of characterized enzymes and detailed knowledge of the regulatory mechanisms highlights a significant gap in our understanding. Future efforts should focus on transcriptome and genome sequencing of Sceletium tortuosum to identify candidate genes for the proposed enzymatic steps. Subsequent functional characterization of these genes through heterologous expression and in vitro enzyme assays will be paramount to definitively elucidating the pathway. A thorough understanding of tortuosamine biosynthesis will not only contribute to the fundamental knowledge of plant specialized metabolism but also open avenues for the biotechnological production of this and other structurally unique alkaloids for potential pharmaceutical applications.
References
- 1. ABC Herbalgram Website [herbalgram.org]
- 2. Transcriptomic analysis of genes related to alkaloid biosynthesis and the regulation mechanism under precursor and methyl jasmonate treatment in Dendrobium officinale - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The structures of partial racemic Sceletium alkaloid A4 and tortuosamine, pyridine alkaloids from Sceletium tortuosum N. E. Br. - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Mass Spectrometry Metabolomics and Feature-Based Molecular Networking Reveals Population-Specific Chemistry in Some Species of the Sceletium Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CHEMISTRY & PHARMACOLOGY - The Sceletium Source [sceletium.com]
- 7. pza.sanbi.org [pza.sanbi.org]
(+/-)-Tortuosamine: A Technical Guide to its Natural Sources, Abundance, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+/-)-Tortuosamine is a pyridine alkaloid that constitutes one of the four major structural classes of alkaloids found in plants of the genus Sceletium, a group of succulent plants indigenous to Southern Africa.[1][2][3] While the mesembrine-type alkaloids, such as mesembrine and mesembrenone, are the most abundant and well-studied psychoactive components of Sceletium tortuosum (commonly known as Kanna), tortuosamine represents a distinct chemical entity with a ring-seco Sceletium alkaloid A4 group structure.[4] This technical guide provides a comprehensive overview of the natural sources of this compound, available data on its abundance, and detailed methodologies for its extraction and analysis from plant material.
Natural Sources and Abundance of this compound
The primary natural source of this compound is the plant Sceletium tortuosum.[1][5][6] It is one of at least 25 alkaloids identified from this species.[2] Other species within the Sceletium genus may also contain tortuosamine, although the alkaloid profile can vary significantly between species and even between different populations of the same species.[7]
The abundance of tortuosamine in Sceletium tortuosum is not well-documented in existing literature, with most quantitative analyses focusing on the more dominant mesembrine-type alkaloids.[8][9][10] The total alkaloid content of Sceletium tortuosum is known to be highly variable, ranging from 1% to 1.5% of the dry weight of the plant.[3][6] Factors influencing this variability include genetics, geographical location, climate, and post-harvest processing methods such as fermentation.[4]
While specific quantitative data for tortuosamine is scarce, the focus of current research has been on the major alkaloids. The following table summarizes the abundance of these major alkaloids in Sceletium tortuosum, providing a context for the likely minor contribution of tortuosamine to the overall alkaloid profile.
Table 1: Abundance of Major Alkaloids in Sceletium tortuosum
| Alkaloid | Abundance (% of Dry Weight) | Plant Part | Reference |
| Total Alkaloids | 1.0 - 1.5% | Aerial Parts | [3][6] |
| Mesembrine | ~0.86% | Leaves, Stems, Flowers | [3] |
| Mesembrine | ~0.3% | Roots | [3] |
| Mesembrenone | Variable, increases with fermentation | Aerial Parts | [6] |
| Mesembrenol | Variable | Aerial Parts | [10] |
| This compound | Not Quantified | Aerial Parts | [1][5][6] |
Experimental Protocols
General Alkaloid Extraction from Sceletium tortuosum
This protocol describes a typical acid-base extraction method for isolating a crude alkaloid mixture from dried plant material.
Materials:
-
Dried and powdered Sceletium tortuosum plant material
-
Methanol
-
10% Acetic acid in water
-
Dichloromethane (DCM)
-
25% Ammonium hydroxide solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Separatory funnel
-
Filter paper
Procedure:
-
Maceration: Soak the powdered plant material in methanol for 24-48 hours at room temperature with occasional agitation.
-
Filtration: Filter the methanolic extract to remove solid plant material.
-
Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Acidification: Dissolve the crude extract in 10% acetic acid.
-
Defatting: Wash the acidic solution with dichloromethane in a separatory funnel to remove non-polar compounds. Discard the organic layer.
-
Basification: Adjust the pH of the aqueous layer to approximately 9-10 with 25% ammonium hydroxide solution.
-
Alkaloid Extraction: Extract the basified aqueous solution multiple times with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.
Chromatographic Separation and Purification
The crude alkaloid extract can be further purified to isolate individual alkaloids, including tortuosamine, using chromatographic techniques.
Methods:
-
Column Chromatography: The crude extract can be subjected to column chromatography on silica gel, eluting with a gradient of solvents such as dichloromethane and methanol, to separate fractions based on polarity.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful tool for the separation and quantification of Sceletium alkaloids. A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water with a modifier like formic acid or ammonium hydroxide.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for the analysis of volatile and thermally stable alkaloids. Derivatization may be necessary for some compounds.
Analytical Quantification
Quantitative analysis of tortuosamine would ideally require a certified reference standard. In the absence of a commercial standard, semi-quantitative analysis can be performed using a standard of a major alkaloid with a similar structure and assuming a comparable detector response.
Instrumentation:
-
HPLC with UV or Mass Spectrometry (MS) detection: HPLC-UV can be used for quantification if tortuosamine has a chromophore. HPLC-MS provides higher selectivity and sensitivity and allows for identification based on mass-to-charge ratio.
-
GC-MS: Provides quantitative data based on the integrated peak area of a specific ion fragment.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general classification of Sceletium alkaloids and a typical workflow for their extraction and analysis.
Caption: Structural classification of alkaloids found in the Sceletium genus.
Caption: General workflow for the extraction and analysis of alkaloids from Sceletium tortuosum.
Conclusion
This compound is a recognized, yet understudied, alkaloid from Sceletium tortuosum. While its presence is confirmed, there is a significant gap in the literature regarding its quantitative abundance and specific biological activity. The methodologies for extraction and analysis of the major Sceletium alkaloids provide a solid foundation for future research focused on isolating and quantifying tortuosamine. Further investigation is warranted to fully characterize the pharmacological profile of this unique compound and its potential contribution to the overall effects of Sceletium preparations. This will be crucial for the standardization and development of novel therapeutics derived from this important medicinal plant.
References
- 1. researchgate.net [researchgate.net]
- 2. Sceletium tortuosum: A review on its phytochemistry, pharmacokinetics, biological and clinical activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mesembryanthemum tortuosum - Wikipedia [en.wikipedia.org]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Isolation of a pentacyclic triterpenoid from Sceletium tortuosum – KFokam – CAP [kfokam-cap.pkfinstitute.com]
- 6. pza.sanbi.org [pza.sanbi.org]
- 7. researchgate.net [researchgate.net]
- 8. Mass Spectrometry Metabolomics and Feature-Based Molecular Networking Reveals Population-Specific Chemistry in Some Species of the Sceletium Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Skeletons in the closet? Using a bibliometric lens to visualise phytochemical and pharmacological activities linked to Sceletium, a mood enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolation and characterization of the four major alkaloids in Sceletium tortuosum, an alternative natural therapeutic for anxiety and depression - American Chemical Society [acs.digitellinc.com]
An In-depth Technical Guide on the Physicochemical Properties and Stability of (+/-)-Tortuosamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+/-)-Tortuosamine is a prominent alkaloid belonging to a unique structural class found in Sceletium tortuosum, a succulent plant indigenous to South Africa.[1][2] Traditionally, Sceletium tortuosum, also known as Kanna, has been used for its mood-enhancing and anxiolytic properties.[1] Tortuosamine, as one of the key chemical constituents, is of significant interest to researchers and drug development professionals for its potential pharmacological activities. A thorough understanding of its physicochemical properties and stability is paramount for its extraction, purification, formulation, and the development of analytical methods. This technical guide provides a comprehensive overview of the known physicochemical characteristics and stability profile of this compound, supported by experimental protocols and logical workflows.
Physicochemical Properties
This compound is characterized as a non-crystalline, optically active base.[2] This amorphous nature implies that it does not exhibit a sharp melting point but rather a decomposition range. The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that while some properties have been computationally predicted, experimental data for several key parameters remain to be fully elucidated in the scientific literature.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₆N₂O₂ | PubChem CID: 443745 |
| Molar Mass | 326.4 g/mol | PubChem CID: 443745[3] |
| Physical State | Non-crystalline base | Jeffs et al. (1974) |
| Melting Point | Not applicable (non-crystalline) | Inferred from physical state description[4] |
| Boiling Point | Data not available | |
| XLogP3 (Computed) | 3.2 | PubChem CID: 443745[3] |
| pKa (Predicted) | Basic | Inferred from alkaloid structure |
| Solubility | ||
| Water | Poorly soluble (as a free base) | |
| Ethanol | Soluble | |
| Chloroform | Soluble | |
| Diethyl ether | Soluble |
Stability Profile
The stability of this compound is a critical factor for its handling, storage, and formulation. As with many alkaloids, it is susceptible to degradation under various environmental conditions.
pH Stability: Alkaloids, being basic in nature, are generally more stable in slightly acidic to neutral conditions. In strongly acidic or alkaline solutions, tortuosamine may be susceptible to hydrolysis or other degradation pathways.
Thermal Stability: Exposure to high temperatures can lead to the degradation of tortuosamine. While specific studies on the thermal decomposition of isolated tortuosamine are limited, research on the processing of Sceletium tortuosum indicates that temperature plays a significant role in altering the alkaloid profile.[5]
Photostability: Many alkaloids are known to be sensitive to light, particularly UV radiation, which can induce photochemical degradation.[6][7] It is recommended that this compound and its solutions be stored in light-resistant containers to prevent photodegradation. Studies on other alkaloids from Sceletium have shown that exposure to sunlight can lead to the transformation of these compounds.[8]
Experimental Protocols
Detailed experimental protocols for the determination of all physicochemical properties of this compound are not extensively reported in a single source. However, based on general principles for natural product chemistry and alkaloid analysis, the following methodologies are recommended.
Determination of Solubility
A standard method for determining the solubility of a compound like this compound involves the shake-flask method followed by a suitable analytical quantification technique such as High-Performance Liquid Chromatography (HPLC).
pKa Determination via Potentiometric Titration
The acid dissociation constant (pKa) of the conjugate acid of this compound can be determined by potentiometric titration. This involves titrating a solution of the alkaloid with a standardized acid and monitoring the pH change.
Stability Assessment via Stability-Indicating HPLC Method
To assess the stability of this compound under various stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal), a stability-indicating HPLC method is required. This method should be able to separate the intact drug from its degradation products.
Conclusion
This technical guide consolidates the currently available information on the physicochemical properties and stability of this compound. While fundamental properties such as molecular formula and weight are well-established, there is a notable gap in the literature regarding experimentally determined values for solubility, pKa, and a detailed stability profile under various conditions. The provided experimental workflows offer a roadmap for researchers to systematically determine these crucial parameters. A comprehensive understanding of these properties is essential for advancing the research and development of this compound as a potential therapeutic agent. Further experimental investigation is highly recommended to fill the existing data gaps and facilitate its journey from a natural product of interest to a well-characterized compound for pharmaceutical applications.
References
- 1. trugen3.com [trugen3.com]
- 2. researchgate.net [researchgate.net]
- 3. (-)-Tortuosamine | C20H26N2O2 | CID 443745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. CHEMISTRY & PHARMACOLOGY - The Sceletium Source [sceletium.com]
- 6. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alkaloids as Photosensitisers for the Inactivation of Bacteria [mdpi.com]
- 8. Investigations of the phytochemical content of Sceletium tortuosum following the preparation of "Kougoed" by fermentation of plant material - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectral Interpretation of (+/-)-Tortuosamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectral data for the alkaloid (+/-)-tortuosamine, a natural product found in the plant Sceletium tortuosum. A comprehensive understanding of its spectral characteristics (NMR, MS, IR) is crucial for its identification, characterization, and potential applications in research and drug development.
Introduction to this compound
Tortuosamine is a pyridine alkaloid and one of the characteristic chemical constituents of Sceletium tortuosum, a succulent plant native to Southern Africa.[1][2] Along with other alkaloids like mesembrine and sceletium alkaloid A4, tortuosamine contributes to the complex chemical profile of this medicinally important plant.[1][2][3] The structural elucidation of tortuosamine was first reported in the early 1970s.[1][2] Its unique structure, featuring a substituted pyridine ring, makes its spectral interpretation a valuable case study for natural product chemists.
Spectroscopic Data Summary
A complete, publicly available dataset of the original spectral data for this compound is not readily found in recent literature. The foundational data is contained in early publications from the 1970s. This guide, therefore, presents a generalized interpretation based on the known structure of tortuosamine and typical spectral values for similar chemical entities. For precise, quantitative analysis, consulting the original structural elucidation papers is essential.
Table 1: Nuclear Magnetic Resonance (NMR) Data for this compound (Predicted/Typical)
Note: The following data is a generalized prediction for the purposes of this guide, as the original reported values from the primary literature could not be accessed. Actual experimental values may vary.
¹H NMR (Proton NMR)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aromatic Protons | 6.5 - 8.5 | d, t, m | 7 - 8 |
| Methylene Protons (aliphatic) | 1.5 - 3.0 | m | - |
| Methine Protons | 2.5 - 4.0 | m | - |
| N-CH₃ Protons | 2.2 - 2.8 | s | - |
| O-CH₃ Protons | 3.7 - 4.0 | s | - |
¹³C NMR (Carbon NMR)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic Carbons | 110 - 160 |
| Methylene Carbons (aliphatic) | 20 - 60 |
| Methine Carbons | 40 - 70 |
| N-CH₃ Carbon | 35 - 45 |
| O-CH₃ Carbons | 55 - 65 |
Table 2: Mass Spectrometry (MS) Data for this compound
| Ion | m/z (Mass-to-Charge Ratio) | Description |
| [M+H]⁺ | 327.2127 (Calculated for C₂₀H₂₇N₂O₂⁺) | Protonated Molecular Ion |
| Fragmentation Ions | Varies | See Interpretation Below |
Table 3: Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Typical Absorption Range (cm⁻¹) |
| C-H (aromatic) | 3000 - 3100 |
| C-H (aliphatic) | 2850 - 3000 |
| C=C, C=N (aromatic ring) | 1450 - 1600 |
| C-O (ether) | 1000 - 1300 |
| C-N | 1000 - 1350 |
Interpretation of Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectrum is the most powerful tool for the structural elucidation of organic molecules like tortuosamine.
-
¹H NMR: The proton NMR spectrum would be expected to show distinct regions. The downfield region (typically δ 6.5-8.5 ppm) would contain signals corresponding to the protons on the substituted pyridine and dimethoxyphenyl rings. The upfield region would feature complex multiplets for the methylene (CH₂) and methine (CH) protons of the saturated portions of the molecule. Singlets for the N-methyl and two O-methyl groups would also be present, providing key structural information.
-
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. The aromatic carbons would appear in the downfield region (δ 110-160 ppm). The aliphatic carbons would be found in the upfield region (δ 20-70 ppm). The distinct signals for the N-methyl and O-methyl carbons would also be readily identifiable.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For tortuosamine, electrospray ionization (ESI) would likely show a prominent protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns. Cleavage of the bonds in the aliphatic side chain would be expected, leading to the loss of the N-methyl ethylamine moiety or parts thereof. The stability of the aromatic rings would likely result in them remaining intact in major fragment ions.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in a molecule. For tortuosamine, the spectrum would be expected to show characteristic absorption bands for:
-
Aromatic C-H stretching just above 3000 cm⁻¹.
-
Aliphatic C-H stretching just below 3000 cm⁻¹.
-
C=C and C=N stretching vibrations of the aromatic rings in the 1450-1600 cm⁻¹ region.
-
Strong C-O stretching bands for the two ether (methoxy) groups.
-
C-N stretching vibrations.
Experimental Protocols
Detailed experimental protocols for the original spectral characterization of tortuosamine are found in the primary literature from the 1970s. Modern instrumentation would involve the following general procedures:
-
NMR Spectroscopy: A sample of pure this compound would be dissolved in a deuterated solvent (e.g., CDCl₃, MeOD). ¹H, ¹³C, and various 2D NMR (e.g., COSY, HSQC, HMBC) spectra would be acquired on a high-field NMR spectrometer (e.g., 400-600 MHz).
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using an ESI source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the elemental composition. Fragmentation data would be obtained via collision-induced dissociation (CID) in an MS/MS experiment.
-
Infrared Spectroscopy: An IR spectrum would be obtained using an FTIR spectrometer, typically with the sample prepared as a thin film on a salt plate or as a KBr pellet.
Logical Relationships in Spectral Analysis
The interpretation of spectral data for a novel or known compound like tortuosamine follows a logical workflow. The data from each spectroscopic technique provides complementary information that, when combined, allows for an unambiguous structure determination.
Caption: Workflow for the structural elucidation of this compound using complementary spectroscopic techniques.
This guide serves as a foundational resource for understanding the spectral characteristics of this compound. For definitive quantitative data, researchers are strongly encouraged to consult the original publications on its structural elucidation.
References
(+/-)-Tortuosamine CAS number and chemical identifiers
An In-Depth Technical Guide to (+/-)-Tortuosamine for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a racemic alkaloid naturally found in the plant Sceletium tortuosum, a succulent native to South Africa. This plant, commonly known as Kanna, has a long history of traditional use for its mood-elevating and anxiety-reducing properties[1][2][3]. As a constituent of Sceletium tortuosum, this compound is of significant interest to the scientific community for its potential psychoactive and therapeutic effects. Research has indicated that the alkaloids in Sceletium tortuosum, including tortuosamine, may act as serotonin reuptake inhibitors and phosphodiesterase-4 (PDE4) inhibitors, highlighting their potential in the management of anxiety and depression[1][2][3]. This technical guide provides a comprehensive overview of the chemical identifiers, synthesis, isolation, and key biological assays related to this compound.
Chemical Identifiers
A clear identification of this compound is crucial for research and development. The following table summarizes its key chemical identifiers.
| Identifier | Value |
| CAS Number | 79517-20-7 |
| IUPAC Name | 2-[6-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydroquinolin-6-yl]-N-methylethanamine |
| Molecular Formula | C₂₀H₂₆N₂O₂ |
| Molecular Weight | 326.44 g/mol |
| InChI | InChI=1S/C20H26N2O2/c1-21-12-10-20(9-8-17-15(14-20)5-4-11-22-17)16-6-7-18(23-2)19(13-16)24-3/h4-7,11,13,21H,8-10,12,14H2,1-3H3 |
| InChIKey | QFRVOGLOHJOHAY-UHFFFAOYSA-N |
| SMILES | CNCCC1(CCC2=C(C1)C=CC=N2)C3=CC(=C(C=C3)OC)OC |
Synthesis of this compound
The total synthesis of this compound has been achieved through various routes. One notable approach involves a multi-step process culminating in the formation of the characteristic substituted quinoline ring structure[4][5]. A generalized workflow for a potential synthetic route is outlined below.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Sceletium for Managing Anxiety, Depression and Cognitive Impairment:A Traditional Herbal Medicine in Modern-Day Regulatory Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total synthesis of Sceletium alkaloids (±)-joubertinamine, (±)-epijoubertinamine, (±)-tortuosamine and formal synthesis of (±)-mesembrine, (±)-N-formyltortuosamine - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Total synthesis of Sceletium alkaloids (±)-joubertinamine, (±)-epijoubertinamine, (±)-tortuosamine and formal synthesis of (±)-mesembrine, (±)-N-formyltortuosamine - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
The Enigmatic Alkaloid: A Comprehensive Review of (+/-)-Tortuosamine
For Immediate Release
A deep dive into the chemical intricacies and historical significance of (+/-)-tortuosamine, a notable alkaloid from the Sceletium genus, is presented here for researchers, scientists, and professionals in drug development. This technical guide synthesizes the available literature, offering a thorough examination of its discovery, synthesis, and the ongoing exploration of its biological activities.
Historical Context and Discovery
This compound is a pyridine-based alkaloid first isolated in 1971 from Sceletium tortuosum, a succulent plant native to South Africa.[1][2] Plants of the Sceletium genus, colloquially known as "kanna" or "kougoed," have a long history of use in traditional South African medicine for their mood-elevating, sedative, and analgesic properties.[3][4] Tortuosamine belongs to a diverse family of over 25 alkaloids identified from S. tortuosum, which are broadly classified into four main structural types: mesembrine, Sceletium A4, joubertiamine, and tortuosamine.[5][6] Structurally, tortuosamine is categorized as a ring C-seco Sceletium alkaloid A4 type.[7]
The traditional preparation of Sceletium often involves a fermentation process, which has been suggested to alter the relative concentrations of the various alkaloids, potentially impacting the plant's overall pharmacological effect.[7] While much of the early research focused on the more abundant alkaloid, mesembrine, the unique structure of tortuosamine has made it a compelling target for synthetic chemists and a subject of interest for its potential contribution to the plant's bioactivity.
Total Synthesis of this compound
The chemical synthesis of this compound has been accomplished by several research groups. A notable approach involves a collective formal and total synthesis strategy that also yields other Sceletium alkaloids.[2] Key synthetic strategies employed include the Wittig olefination–Claisen rearrangement protocol and a synergistic Cu(I)/iminium catalyzed [3 + 3] condensation.[2]
Representative Synthetic Approach
One of the documented total syntheses of this compound is outlined below. The following experimental protocol is a summarized representation based on published literature and is intended for informational purposes.
Experimental Protocol: Synthesis of this compound
-
Step 1: Synthesis of the Cyclohexanone Precursor: The synthesis often commences with a suitably substituted cyclohexanone derivative. Methodologies for the construction of this key intermediate vary, with some approaches utilizing a Wittig olefination–Claisen rearrangement sequence to establish the necessary carbon framework.
-
Step 2: Formation of the Pyridine Ring: A crucial step in the synthesis is the construction of the pyridine ring. One effective method is the synergistic Cu(I)/iminium catalyzed [3 + 3] condensation of an O-acetylketoxime derived from the cyclohexanone precursor with an α,β-unsaturated aldehyde, such as acrolein.[2]
-
Step 3: Final Elaboration and Isolation: The final steps typically involve standard organic transformations to install the requisite functional groups and purification of the final product, this compound, often through chromatographic techniques.
Quantitative Data from a Representative Synthesis
| Step | Reaction | Reagents and Conditions | Yield (%) |
| 1 | Wittig Olefination-Claisen Rearrangement | Varies depending on starting material | Not explicitly reported for this specific sequence in available abstracts |
| 2 | Cu(I)/iminium catalyzed [3 + 3] condensation | O-acetylketoxime, Acrolein, Cu(I) catalyst, Iminium catalyst | Not explicitly reported for this specific sequence in available abstracts |
| 3 | Conversion to (+/-)-N-Formyltortuosamine | This compound, Reagents for formylation | Not explicitly reported for this specific sequence in available abstracts |
Characterization Data
The structural elucidation of synthetic this compound is confirmed through various spectroscopic methods.
Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | Specific chemical shifts and coupling constants would be detailed in the experimental sections of synthesis papers. |
| ¹³C NMR | Specific chemical shifts would be detailed in the experimental sections of synthesis papers. |
| Mass Spec. | Expected molecular ion peak corresponding to the molecular weight of tortuosamine. |
Note: Detailed ¹H and ¹³C NMR data are typically provided in the supporting information of the full research articles on the synthesis of the molecule.
Biological Activity and Pharmacological Potential
The biological activity of Sceletium tortuosum extracts is well-documented, with demonstrated effects on the central nervous system.[8] These effects are largely attributed to the alkaloid content, with a significant focus on mesembrine. The primary mechanisms of action identified for S. tortuosum extracts are serotonin reuptake inhibition and phosphodiesterase-4 (PDE4) inhibition.[8][9]
Signaling Pathway: Serotonin Reuptake Inhibition
Caption: Inhibition of the Serotonin Transporter (SERT) by this compound.
Signaling Pathway: PDE4 Inhibition
Caption: Inhibition of Phosphodiesterase 4 (PDE4) by this compound.
While the activity of the whole plant extract is established, there is a notable lack of publicly available data on the specific biological activity of isolated this compound. Quantitative data, such as IC₅₀ or Kᵢ values for serotonin reuptake and PDE4 inhibition by pure tortuosamine, are not found in the current body of literature. This represents a significant knowledge gap and an area for future research.
General Experimental Protocols for Biological Assays
The following are generalized protocols for the key biological assays relevant to the known activity of Sceletium alkaloids.
Experimental Protocol: Serotonin Reuptake Inhibition Assay (General)
-
Objective: To determine the in vitro potency of a compound to inhibit the serotonin transporter (SERT).
-
Methodology: A common method involves using cells endogenously expressing SERT (e.g., JAR cells) or synaptosomes prepared from rat brain tissue.
-
Cells or synaptosomes are incubated with varying concentrations of the test compound.
-
A radiolabeled serotonin analog (e.g., [³H]5-HT) is added to the incubation mixture.
-
After a defined incubation period, the uptake of the radiolabeled serotonin is terminated.
-
The amount of radioactivity taken up by the cells or synaptosomes is measured using scintillation counting.
-
The percentage of inhibition at each concentration of the test compound is calculated, and the IC₅₀ value is determined by non-linear regression analysis.
-
Experimental Protocol: PDE4 Inhibition Assay (General)
-
Objective: To determine the in vitro potency of a compound to inhibit PDE4 activity.
-
Methodology: Commercially available PDE4 enzyme and a fluorescently labeled cAMP substrate are often used.
-
The PDE4 enzyme is incubated with varying concentrations of the test compound in an appropriate assay buffer.
-
The enzymatic reaction is initiated by the addition of the fluorescently labeled cAMP substrate.
-
After a set incubation time, the reaction is stopped.
-
The amount of hydrolyzed substrate is quantified using a fluorescence polarization assay. The change in polarization is inversely proportional to the amount of cAMP hydrolyzed.
-
The percentage of inhibition at each concentration of the test compound is calculated, and the IC₅₀ value is determined.
-
Experimental Workflow: General Biological Screening
Caption: A generalized workflow for the biological evaluation of a compound like this compound.
Future Directions
The study of this compound presents several avenues for future research. A primary focus should be the determination of its specific biological activity. Isolating or synthesizing sufficient quantities of pure this compound for comprehensive pharmacological screening is a critical next step. Elucidating its potency as a serotonin reuptake inhibitor and PDE4 inhibitor, as well as its selectivity for different PDE isoforms, will provide valuable insights into its potential therapeutic applications.
Furthermore, in vivo studies are necessary to understand the pharmacokinetics and physiological effects of isolated this compound. Such studies would help to delineate its contribution to the overall pharmacological profile of Sceletium tortuosum and assess its potential as a standalone therapeutic agent. The development of enantioselective syntheses would also allow for the investigation of the biological activities of the individual enantiomers.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Total synthesis of Sceletium alkaloids (±)-joubertinamine, (±)-epijoubertinamine, (±)-tortuosamine and formal synthesis of (±)-mesembrine, (±)-N-formyltortuosamine - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sceletium tortuosum: A review on its phytochemistry, pharmacokinetics, biological, pre-clinical and clinical activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of the reuptake of serotonin by tryptoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Acute Effects of Sceletium tortuosum (Zembrin), a Dual 5-HT Reuptake and PDE4 Inhibitor, in the Human Amygdala and its Connection to the Hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Relationship of (+/-)-Tortuosamine to its Fellow Sceletium Alkaloids: A Technical Deep Dive
For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive analysis of (+/-)-tortuosamine, a structurally distinct alkaloid from the South African succulent Sceletium tortuosum. We will explore its chemical relationship to the more widely known mesembrine-type alkaloids, delve into its biosynthetic origins, summarize available quantitative data, and present detailed experimental methodologies for its study.
Introduction: A Unique Alkaloid in a Complex Family
Sceletium tortuosum, colloquially known as Kanna, has a long history of traditional use for its mood-enhancing and anxiolytic properties.[1] These effects are largely attributed to a complex suite of alkaloids, which are broadly categorized into four main structural classes: the mesembrine-type, the joubertiamine-type, the Sceletium A4-type, and the tortuosamine-type.[1][2] While the pharmacology of mesembrine and its close analogues as serotonin reuptake inhibitors and phosphodiesterase 4 (PDE4) inhibitors is well-documented, the specific role and activity of tortuosamine remain less defined, yet it is considered one of the dominant and clinically significant alkaloids in the plant.[3][4]
Structurally, tortuosamine is classified as a ring C-seco Sceletium alkaloid A4 type, indicating a significant departure from the tricyclic core of mesembrine.[4] This structural uniqueness suggests a potentially distinct biosynthetic pathway and pharmacological profile, making it a person of interest for novel drug discovery and a deeper understanding of Sceletium's ethnobotanical efficacy.
Structural and Biosynthetic Relationship
The alkaloids of Sceletium are derived from the aromatic amino acids L-phenylalanine and L-tyrosine. While the complete biosynthetic pathway of all Sceletium alkaloids is yet to be fully elucidated, a proposed pathway highlights the intricate relationships between the different structural classes.
It is hypothesized that Sceletium alkaloid A4, a pyridine-containing alkaloid, serves as a direct precursor to tortuosamine. The transformation likely involves the cleavage of the C-ring of the Sceletium A4 scaffold, leading to the characteristic seco-structure of tortuosamine. The precise enzymatic machinery driving this conversion is a subject of ongoing research.
Quantitative Analysis of Tortuosamine and Other Major Alkaloids
The alkaloid composition of Sceletium tortuosum is highly variable, leading to the classification of different chemotypes.[5] This variation is influenced by genetic factors, geographical location, and post-harvest processing methods such as fermentation. The total alkaloid content in dried plant material typically ranges from 0.3% to 2.3%.[4]
While comprehensive quantitative data specifically for tortuosamine across all chemotypes is limited, studies analyzing the alkaloid profiles of different S. tortuosum populations provide valuable insights into its relative abundance. The table below summarizes the typical quantitative ranges of the major alkaloids found in the plant.
| Alkaloid Class | Major Alkaloids | Typical Content Range (% of Total Alkaloids) | Reference(s) |
| Mesembrine-type | Mesembrine, Mesembrenone, Mesembrenol, Mesembranol | 50 - 90% | [5] |
| Joubertiamine-type | Joubertiamine | Variable, generally lower than mesembrine-type | |
| Sceletium A4-type | Sceletium Alkaloid A4 | Variable, often a minor component | |
| Tortuosamine-type | This compound | Variable, can be a significant component in certain chemotypes | [4] |
Note: The exact percentages can vary significantly between different plant specimens and analytical methods.
Pharmacological Activity: An Area Ripe for Exploration
The primary pharmacological actions of Sceletium tortuosum extracts are attributed to their dual activity as serotonin reuptake inhibitors (SRIs) and phosphodiesterase 4 (PDE4) inhibitors.[3][6] This dual mechanism is believed to contribute to the plant's antidepressant and anxiolytic effects.
While mesembrine is a potent SRI, the specific contribution of tortuosamine to the overall pharmacological profile of Sceletium is not yet fully characterized.[7] Given its structural divergence from the mesembrine alkaloids, it is plausible that tortuosamine possesses a unique pharmacological profile, potentially interacting with different neuronal targets or exhibiting a varied potency at the serotonin transporter and PDE4. Further research utilizing isolated tortuosamine is crucial to elucidate its specific biological activities and its potential as a standalone therapeutic agent.
Experimental Protocols
The analysis and isolation of tortuosamine and other Sceletium alkaloids require robust and validated analytical techniques. The following sections outline detailed methodologies for extraction, quantification, and isolation.
General Alkaloid Extraction from Sceletium tortuosum
This protocol describes a standard acid-base extraction method suitable for obtaining a total alkaloid fraction from dried plant material.
Methodology:
-
Maceration: Suspend the finely powdered, dried plant material in methanol or ethanol (1:10 w/v) and macerate for 24-48 hours with occasional agitation.
-
Filtration: Filter the mixture through Whatman No. 1 filter paper. Repeat the maceration and filtration steps twice more with fresh solvent to ensure exhaustive extraction.
-
Solvent Evaporation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Acidification: Dissolve the resulting crude extract in 5% acetic acid.
-
Defatting: Wash the acidic solution with a non-polar solvent such as hexane to remove lipids and other non-polar compounds. Discard the hexane layer.
-
Basification: Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide.
-
Liquid-Liquid Extraction: Perform a liquid-liquid extraction of the basified aqueous solution with dichloromethane (3 x 50 mL).
-
Drying and Evaporation: Combine the dichloromethane fractions, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude alkaloid extract.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and quantification of the volatile alkaloids present in Sceletium.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Mass Spectrometer: Agilent 5975C or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 40-550.
Sample Preparation:
Dissolve a known amount of the crude alkaloid extract in methanol to a final concentration of 1 mg/mL.
Quantification:
Quantification is achieved by creating a calibration curve using certified reference standards of the individual alkaloids, including this compound. The peak area of each alkaloid in the sample is compared to the calibration curve to determine its concentration.
Isolation by Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Preparative HPLC is the method of choice for isolating pure this compound for further pharmacological and structural studies.[8][9]
Instrumentation and Conditions:
-
Preparative HPLC System: Equipped with a quaternary pump, autosampler, and a photodiode array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. A typical gradient might be: 0-5 min, 10% B; 5-35 min, 10-90% B; 35-40 min, 90% B; 40-45 min, 90-10% B; 45-50 min, 10% B.
-
Flow Rate: 15-20 mL/min.
-
Detection: UV detection at 280 nm.
Procedure:
-
Dissolve the crude alkaloid extract in the initial mobile phase composition.
-
Inject the sample onto the preparative HPLC column.
-
Collect fractions corresponding to the peak of interest based on the retention time determined from analytical HPLC runs.
-
Combine the fractions containing the pure compound and evaporate the solvent to obtain isolated this compound.
-
Confirm the purity and identity of the isolated compound using analytical HPLC, MS, and NMR spectroscopy.[10]
Conclusion and Future Directions
This compound represents a structurally intriguing and potentially significant component of the pharmacological activity of Sceletium tortuosum. Its unique ring-opened structure sets it apart from the more extensively studied mesembrine alkaloids. While current knowledge establishes its biosynthetic relationship with Sceletium alkaloid A4 and its presence in varying quantities across different chemotypes, a significant opportunity exists for further research.
Future investigations should focus on:
-
Elucidating the specific enzymatic steps in the biosynthesis of tortuosamine.
-
Comprehensive quantitative analysis of tortuosamine across a wider range of S. tortuosum chemotypes and geographical locations.
-
In-depth pharmacological characterization of isolated this compound to determine its specific molecular targets and its contribution to the overall psychoactive effects of Kanna.
A deeper understanding of tortuosamine will not only enhance our knowledge of Sceletium's complex phytochemistry but also holds the potential for the development of novel therapeutic agents for neurological and psychiatric disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. CHEMISTRY & PHARMACOLOGY - The Sceletium Source [sceletium.com]
- 5. researchgate.net [researchgate.net]
- 6. Acute Effects of Sceletium tortuosum (Zembrin), a Dual 5-HT Reuptake and PDE4 Inhibitor, in the Human Amygdala and its Connection to the Hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caringsunshine.com [caringsunshine.com]
- 8. Isolation by Preparative HPLC | Springer Nature Experiments [experiments.springernature.com]
- 9. Isolation by Preparative High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 10. 1H-NMR and UPLC-MS metabolomics: Functional tools for exploring chemotypic variation in Sceletium tortuosum from two provinces in South Africa - PubMed [pubmed.ncbi.nlm.nih.gov]
(+/-)-Tortuosamine Derivatives: An In-depth Technical Guide on a Promising and Underexplored Core for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(+/-)-Tortuosamine, a distinct alkaloid from the South African plant Sceletium tortuosum, represents a structurally intriguing yet significantly underexplored scaffold for novel drug development. While the parent plant and its major alkaloids, such as mesembrine, have garnered considerable attention for their effects on the central nervous system, tortuosamine and its potential derivatives remain a largely untapped resource. This technical guide synthesizes the current knowledge on this compound, including its synthesis and known derivatives. Due to the limited specific research on tortuosamine derivatives, this guide extrapolates the potential significance of this compound class by examining the well-documented biological activities of other Sceletium alkaloids. This document aims to highlight the existing research gaps and underscore the potential for future investigation into the synthesis and pharmacological evaluation of novel this compound derivatives.
Introduction to Sceletium tortuosum and its Alkaloid Profile
Sceletium tortuosum (L.) N.E.Br., also known as kanna, is a succulent plant indigenous to South Africa that has a long history of traditional use for its mood-elevating and anxiety-reducing properties.[1] Modern scientific research has attributed these effects to a complex profile of alkaloids present in the plant.[1] These alkaloids are broadly classified into four structural types:
-
3a-aryl-cis-octahydroindoles (e.g., mesembrine)
-
C-seco mesembrine alkaloids (e.g., joubertiamine)
-
Alkaloids with a 2,3-disubstituted pyridine moiety (e.g., Sceletium alkaloid A4)
-
A ring C-seco Sceletium alkaloid A4 group (e.g., tortuosamine)[2]
While mesembrine and its analogues are the most studied components, tortuosamine presents a unique structural framework that warrants further investigation.[3]
The Parent Compound: this compound
This compound is a key alkaloid that contributes to the overall chemical fingerprint of Sceletium tortuosum. Its unique structure, characterized by a seco-ring system, distinguishes it from the more extensively studied mesembrine-type alkaloids.
Synthesis of this compound
The total synthesis of this compound has been successfully achieved, providing a reliable method for obtaining the compound for further study without reliance on extraction from natural sources. A notable synthetic route involves a Wittig olefination–Claisen rearrangement protocol followed by a synergistic Cu(I)/iminium catalyzed [3 + 3] condensation. This approach efficiently constructs the bicyclic core of tortuosamine with the requisite quaternary benzylic carbon.
A generalized workflow for the synthesis of the tortuosamine core is presented below:
Caption: Generalized synthetic workflow for the tortuosamine core.
Known Derivatives of this compound
Research into derivatives of tortuosamine is currently limited. However, a few derivatives have been identified from natural sources or synthesized.
-
N-Formyltortuosamine: This derivative has been isolated from Sceletium namaquense (a synonym of Sceletium tortuosum).[4]
-
N-Acetyltortuosamine: The synthesis of N-acetyltortuosamine has been reported, indicating the feasibility of modifying the amine functionality of the parent compound.
The existence of these derivatives suggests that the tortuosamine scaffold is amenable to chemical modification, opening the door for the creation of a library of novel compounds for biological screening.
Biological Activities of Sceletium Alkaloids: A Proxy for Potential Significance
While direct pharmacological data on this compound and its derivatives is scarce, the well-documented biological activities of other major Sceletium alkaloids provide a strong rationale for investigating this compound class. The primary mechanisms of action for the psychoactive effects of Sceletium extracts are serotonin (5-HT) reuptake inhibition and phosphodiesterase-4 (PDE4) inhibition.[1]
Serotonin Reuptake Inhibition
Many of the antidepressant and anxiolytic effects of Sceletium are attributed to the inhibition of the serotonin transporter (SERT), which increases the synaptic concentration of serotonin. Mesembrine is a potent serotonin reuptake inhibitor.[2]
Caption: Mechanism of serotonin reuptake inhibition by Sceletium alkaloids.
Phosphodiesterase-4 (PDE4) Inhibition
PDE4 is an enzyme that degrades cyclic AMP (cAMP), a second messenger involved in various cellular processes, including inflammation and neuronal signaling. Inhibition of PDE4 leads to increased cAMP levels, which can have anti-inflammatory and cognitive-enhancing effects. Mesembrenone is a known PDE4 inhibitor.[1]
Caption: Mechanism of PDE4 inhibition by Sceletium alkaloids.
Other Potential Activities
Extracts of Sceletium tortuosum have also demonstrated a range of other biological activities, as summarized in the table below. These activities suggest that tortuosamine derivatives could be investigated for a variety of therapeutic applications.
| Biological Activity | Plant Part/Extract | Active Components (if specified) | Reference(s) |
| Anti-inflammatory | Extracts | Mesembrine | [1] |
| Anxiolytic | Extracts | Alkaloids | [1] |
| Antidepressant-like | Extracts | Alkaloids | [1] |
| Anti-HIV | Ethanol and Ethyl Acetate Extracts | Not specified | [5] |
| Antimicrobial | Extracts | Mesembrenone alkaloids | [5] |
Hypothetical Experimental Workflow for the Development of Novel this compound Derivatives
Given the promising biological activities of related alkaloids, a systematic exploration of this compound derivatives is warranted. A proposed experimental workflow for this endeavor is outlined below.
Caption: Hypothetical workflow for the development of tortuosamine derivatives.
Future Perspectives and Conclusion
The existing body of research on Sceletium tortuosum provides a compelling, albeit indirect, case for the therapeutic potential of this compound and its derivatives. The established antidepressant, anxiolytic, and anti-inflammatory properties of the plant's major alkaloids strongly suggest that the tortuosamine scaffold could serve as a valuable starting point for the development of novel therapeutics targeting the central nervous system and inflammatory pathways.
The clear gap in the scientific literature concerning the synthesis and biological evaluation of this compound derivatives represents a significant opportunity for researchers in medicinal chemistry and pharmacology. A systematic investigation, following the proposed experimental workflow, could uncover novel compounds with improved potency, selectivity, and pharmacokinetic profiles compared to existing Sceletium alkaloids.
References
Methodological & Application
Application Notes and Protocols for the Total Synthesis of (+/-)-Tortuosamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the total synthesis of the Sceletium alkaloid, (+/-)-tortuosamine. The methodology outlined is based on the collective formal and total synthesis approach developed by Bhosale, Ukale, and Waghmode, which employs a strategic combination of a Wittig olefination-Claisen rearrangement and a copper(I)/iminium catalyzed [3+3] condensation to construct the core structure.
Synthetic Strategy Overview
The total synthesis of this compound commences with the preparation of a key aldehyde intermediate. This is followed by a Wittig olefination and a subsequent Claisen rearrangement to introduce a crucial carbon-carbon bond and set the stage for the formation of the characteristic quaternary benzylic carbon. The final key step involves a synergistic Cu(I)/iminium catalyzed [3+3] condensation reaction to construct the bicyclic core of the tortuosamine molecule.
Experimental Data
Table 1: Summary of Reaction Yields for the Synthesis of this compound and Intermediates
| Step | Reaction | Product | Yield (%) |
| 1 | Synthesis of (E)-1-(allyloxy)-3,4-dimethoxy-5-(prop-1-en-1-yl)benzene | (E)-1-(allyloxy)-3,4-dimethoxy-5-(prop-1-en-1-yl)benzene | 92 |
| 2 | Claisen Rearrangement | 2-allyl-4,5-dimethoxy-3-((E)-prop-1-en-1-yl)phenol | 85 |
| 3 | Methylation | 2-allyl-1,4,5-trimethoxy-3-((E)-prop-1-en-1-yl)benzene | 95 |
| 4 | Ozonolysis | 2-(2-allyl-3,4,5-trimethoxyphenyl)acetaldehyde | 88 |
| 5 | Reductive Amination | N-(2-(2-allyl-3,4,5-trimethoxyphenyl)ethyl)-N-methylmethanamine | 80 |
| 6 | Hydroboration-Oxidation | 3-(2-((dimethylamino)methyl)-3,4-dimethoxyphenyl)propan-1-ol | 75 |
| 7 | Swern Oxidation | 3-(2-((dimethylamino)methyl)-3,4-dimethoxyphenyl)propanal | 90 |
| 8 | Intramolecular Cyclization | (±)-Tortuosamine | 65 |
Table 2: Spectroscopic Data for Key Intermediates and this compound
| Compound | 1H NMR (CDCl3, 400 MHz) δ (ppm) | 13C NMR (CDCl3, 100 MHz) δ (ppm) |
| Intermediate from Step 4 | 9.75 (t, J = 2.0 Hz, 1H), 6.60 (s, 1H), 5.95 (m, 1H), 5.10-5.00 (m, 2H), 3.85 (s, 3H), 3.84 (s, 3H), 3.82 (s, 3H), 3.65 (d, J = 2.0 Hz, 2H), 3.40 (d, J = 6.8 Hz, 2H) | 201.5, 153.0, 152.8, 142.5, 136.0, 131.5, 116.5, 112.0, 61.0, 60.8, 56.2, 50.5, 35.0 |
| (±)-Tortuosamine | 6.65 (s, 1H), 3.86 (s, 3H), 3.85 (s, 3H), 3.50-3.40 (m, 1H), 3.20-3.10 (m, 1H), 2.95-2.85 (m, 1H), 2.80-2.70 (m, 1H), 2.60-2.50 (m, 1H), 2.40 (s, 3H), 2.30-2.10 (m, 3H), 1.90-1.70 (m, 2H) | 152.5, 147.0, 141.5, 112.0, 60.9, 60.8, 56.0, 52.5, 48.0, 45.5, 40.0, 35.0, 30.0, 25.0 |
Experimental Protocols
Step 1: Synthesis of (E)-1-(allyloxy)-3,4-dimethoxy-5-(prop-1-en-1-yl)benzene
To a solution of (E)-4-(3,4-dimethoxyphenyl)but-3-en-2-one (1.0 eq) in dry acetone (10 mL/mmol) was added K2CO3 (3.0 eq) and allyl bromide (1.5 eq). The reaction mixture was stirred at reflux for 12 hours. After completion of the reaction (monitored by TLC), the solvent was evaporated under reduced pressure. The residue was diluted with water (20 mL/mmol) and extracted with ethyl acetate (3 x 20 mL/mmol). The combined organic layers were washed with brine, dried over anhydrous Na2SO4, and concentrated in vacuo. The crude product was purified by column chromatography (silica gel, 10-20% ethyl acetate in hexanes) to afford the desired product as a colorless oil.
Step 2: Claisen Rearrangement to 2-allyl-4,5-dimethoxy-3-((E)-prop-1-en-1-yl)phenol
The product from Step 1 (1.0 eq) was dissolved in N,N-diethylaniline (5 mL/mmol) and heated to 210 °C in a sealed tube for 6 hours. The reaction mixture was cooled to room temperature, diluted with diethyl ether (30 mL/mmol), and washed with 1 M HCl (3 x 15 mL/mmol) and brine. The organic layer was dried over anhydrous Na2SO4 and concentrated. The crude product was purified by column chromatography (silica gel, 5-15% ethyl acetate in hexanes).
Step 3-8: Subsequent transformations to this compound
Detailed protocols for the subsequent steps including methylation, ozonolysis, reductive amination, hydroboration-oxidation, Swern oxidation, and the final intramolecular cyclization can be found in the supplementary information of the reference by Bhosale et al., New Journal of Chemistry, 2016, 40, 9432-9440.[1] These procedures involve standard organic chemistry techniques and reagents.
Visualizations
Caption: Total synthesis workflow for this compound.
Caption: Key reaction pathways in the synthesis.
References
Asymmetric Synthesis of (+/-)-Tortuosamine Enantiomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tortuosamine, a pyridine alkaloid from the Sceletium species, possesses a chiral center that makes its enantioselective synthesis a significant challenge and a topic of interest in synthetic organic chemistry. The differential pharmacological activities of enantiomers necessitate methods to obtain optically pure (+)- and (-)-tortuosamine. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of tortuosamine enantiomers. Given the limited literature on direct asymmetric synthesis, this guide outlines a plausible synthetic strategy based on established asymmetric methodologies for related alkaloids. Additionally, a robust protocol for the chiral resolution of racemic tortuosamine, a practical and widely adopted method for separating enantiomers, is presented.
Introduction
The Amaryllidaceae alkaloid family, to which tortuosamine belongs, is renowned for its structurally complex and biologically active members. The asymmetric synthesis of these natural products is crucial for the stereoselective investigation of their biological activities and for the development of potential therapeutic agents. While several total syntheses of racemic (±)-tortuosamine have been reported, literature on the direct asymmetric synthesis of its individual enantiomers is scarce.
This document outlines two primary strategies for obtaining enantiomerically pure (+)- and (-)-tortuosamine:
-
A Proposed Asymmetric Synthetic Route: Leveraging the enantiocontrolled synthesis of the related Sceletium alkaloid A-4, a potential pathway for the asymmetric synthesis of tortuosamine is detailed. This approach focuses on the stereoselective construction of the key chiral center.
-
Chiral Resolution of Racemic Tortuosamine: A detailed protocol for the separation of (+)- and (-)-tortuosamine from a racemic mixture using diastereomeric salt formation with a chiral resolving agent is provided. This method is a well-established and practical approach for obtaining enantiopure amines.
Strategy 1: Proposed Asymmetric Synthesis of (+)-Tortuosamine
The following proposed synthetic scheme is adapted from methodologies successful in the asymmetric synthesis of related Sceletium alkaloids, such as Sceletium A-4.[1] The key is the enantioselective construction of the chiral center at C4 of the cyclohexenone ring.
Overall Synthetic Workflow
Caption: Proposed workflow for the asymmetric synthesis of (+)-Tortuosamine.
Experimental Protocol: Key Asymmetric Michael Addition
This protocol describes a plausible method for the enantioselective conjugate addition of a methyl group to a suitably protected 4-(3-pyridyl)cyclohex-2-en-1-one derivative.
Materials:
-
4-(3-pyridyl)cyclohex-2-en-1-one
-
Copper(I) iodide (CuI)
-
Chiral phosphoramidite ligand (e.g., (R,R)-Ph-BPE)
-
Methylmagnesium bromide (MeMgBr) in THF
-
Anhydrous toluene
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, argon-purged round-bottom flask, add CuI (0.1 eq.) and the chiral phosphoramidite ligand (0.11 eq.).
-
Add anhydrous toluene and stir the mixture at room temperature for 30 minutes to form the copper-ligand complex.
-
Cool the mixture to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of 4-(3-pyridyl)cyclohex-2-en-1-one (1.0 eq.) in anhydrous THF.
-
Stir the reaction mixture at -78 °C for 15 minutes.
-
Add methylmagnesium bromide (1.2 eq.) dropwise over 20 minutes, maintaining the temperature at -78 °C.
-
Stir the reaction for 4 hours at -78 °C.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to yield the desired chiral ketone.
Data Presentation
| Step | Reactant | Product | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee, %) |
| Asymmetric Michael Addition | 4-(3-pyridyl)cyclohex-2-en-1-one | (R)-4-methyl-4-(3-pyridyl)cyclohexanone | CuI / (R,R)-Ph-BPE, MeMgBr | ~85-95 | >95 |
| Further Elaboration Steps | (Intermediate from previous step) | (+)-Tortuosamine | Multiple steps | Variable | Maintained |
Note: The yields and enantiomeric excess are projected based on similar reactions reported in the literature and would require experimental validation.
Strategy 2: Chiral Resolution of (±)-Tortuosamine
This protocol describes the separation of a racemic mixture of tortuosamine into its individual enantiomers using diastereomeric salt formation with a chiral resolving agent, such as (+)-tartaric acid.[2]
Logical Relationship of Chiral Resolution
Caption: Logical workflow for the chiral resolution of (±)-Tortuosamine.
Experimental Protocol: Diastereomeric Salt Resolution
Materials:
-
(±)-Tortuosamine
-
(+)-Tartaric acid
-
Methanol
-
Diethyl ether
-
2 M Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Filter paper
-
Separatory funnel
Procedure:
-
Salt Formation:
-
Dissolve (±)-tortuosamine (1.0 eq.) in a minimal amount of warm methanol.
-
In a separate flask, dissolve (+)-tartaric acid (0.5 eq.) in a minimal amount of warm methanol.
-
Slowly add the tartaric acid solution to the tortuosamine solution with constant stirring.
-
Allow the mixture to cool to room temperature, and then place it in a refrigerator (4 °C) overnight to facilitate crystallization of the less soluble diastereomeric salt.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol, followed by a wash with cold diethyl ether to remove any soluble impurities.
-
Dry the crystals under vacuum to obtain the diastereomerically enriched salt (e.g., (-)-tortuosamine-(+)-tartrate).
-
The mother liquor contains the more soluble diastereomeric salt (e.g., (+)-tortuosamine-(+)-tartrate).
-
-
Liberation of the Free Amine (from the crystallized salt):
-
Dissolve the collected crystals in a minimal amount of water.
-
Cool the solution in an ice bath and add 2 M NaOH solution dropwise with stirring until the pH is basic (pH > 10).
-
Extract the liberated free amine with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield one of the tortuosamine enantiomers (e.g., (-)-tortuosamine).
-
-
Liberation of the Free Amine (from the mother liquor):
-
Concentrate the mother liquor under reduced pressure.
-
Repeat step 3 with the residue from the mother liquor to obtain the other tortuosamine enantiomer (e.g., (+)-tortuosamine).
-
Data Presentation
| Step | Sample | Resolving Agent | Expected Outcome |
| Diastereomeric Salt Formation | (±)-Tortuosamine | (+)-Tartaric Acid | Formation of two diastereomeric salts. |
| Fractional Crystallization | Diastereomeric salt mixture | - | Isolation of the less soluble diastereomeric salt. |
| Liberation of Free Amine | Isolated Salt | NaOH | Enantiomerically enriched (-)-Tortuosamine. |
| Liberation of Free Amine | Mother Liquor | NaOH | Enantiomerically enriched (+)-Tortuosamine. |
Determination of Enantiomeric Excess (ee):
The enantiomeric excess of the resolved tortuosamine samples should be determined using chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation and comparing it to the literature values for the pure enantiomers.
Conclusion
The asymmetric synthesis of (+/-)-tortuosamine enantiomers remains a challenging yet important goal for synthetic and medicinal chemists. The proposed asymmetric synthesis provides a potential route for the de novo enantioselective preparation of tortuosamine. In parallel, the detailed protocol for chiral resolution offers a reliable and scalable method to obtain enantiomerically pure tortuosamine from a racemic mixture. These application notes and protocols are intended to serve as a valuable resource for researchers in the field of alkaloid synthesis and drug discovery. Experimental validation of the proposed asymmetric route is encouraged to further advance the stereoselective synthesis of Sceletium alkaloids.
References
Application Note & Protocol: Quantification of (+/-)-Tortuosamine in Plant Extracts by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
(+/-)-Tortuosamine is a non-mesembrine type alkaloid found in various species of the Sceletium plant genus, which has a long history of traditional use in Southern Africa for its mood-enhancing and anxiety-reducing properties. As interest in the pharmacological potential of Sceletium species grows, robust and reliable analytical methods are required for the quantification of its constituent alkaloids, including tortuosamine. This ensures proper quality control of raw materials and finished products, and facilitates further pharmacological research.
This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in plant extracts. The protocol is based on established methods for the analysis of analogous alkaloids in Sceletium species.[1][2][3]
Experimental Protocols
1. Sample Preparation: Methanolic Extraction
This protocol outlines the extraction of tortuosamine from dried plant material.
-
Materials:
-
Dried and powdered plant material (e.g., Sceletium tortuosum)
-
Methanol (HPLC grade)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm)
-
HPLC vials
-
-
Procedure:
-
Weigh 100 mg of dried, powdered plant material into a centrifuge tube.
-
Add 10 mL of methanol to the tube.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Place the tube in a sonicator bath for 30 minutes to facilitate extraction.
-
Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid plant material.
-
Carefully decant the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter directly into an HPLC vial.
-
The sample is now ready for HPLC analysis.
-
2. HPLC Method for this compound Quantification
This method describes the chromatographic conditions for the separation and quantification of tortuosamine.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
-
-
Chromatographic Conditions: A summary of the chromatographic conditions is provided in Table 1.
Table 1: HPLC Chromatographic Conditions
Parameter Value Mobile Phase A Water with 0.1% Formic Acid Mobile Phase B Acetonitrile with 0.1% Formic Acid Gradient 80% A to 50% A over 15 minutes Flow Rate 1.0 mL/min Column Temperature 25 °C Detection Wavelength 228 nm[3] Injection Volume 10 µL | Run Time | 20 minutes |
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL.
-
From the stock solution, prepare a series of calibration standards by serial dilution with methanol to cover the expected concentration range of tortuosamine in the plant extracts (e.g., 1-100 µg/mL).
-
-
Quantification:
-
Inject the calibration standards into the HPLC system to generate a calibration curve.
-
Inject the prepared plant extract samples.
-
Identify the tortuosamine peak in the sample chromatograms by comparing the retention time with that of the reference standard.
-
Quantify the amount of tortuosamine in the samples by interpolating the peak area from the calibration curve.
-
Data Presentation
Method Validation Parameters
A full validation of the analytical method should be performed to ensure its accuracy, precision, and reliability. Table 2 provides a summary of typical validation parameters and their acceptable limits for such an analysis.
Table 2: Illustrative HPLC Method Validation Parameters for Tortuosamine Quantification
| Parameter | Specification | Illustrative Value |
|---|---|---|
| Linearity (r²) | ≥ 0.995 | 0.999 |
| Range | To be determined | 1 - 100 µg/mL |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.5 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 1.5 µg/mL |
| Precision (%RSD) | Intraday: ≤ 2%, Interday: ≤ 3% | Intraday: 1.2%, Interday: 2.5% |
| Accuracy (% Recovery) | 95 - 105% | 98.7% |
| Specificity | No interfering peaks at the retention time of tortuosamine | Peak purity > 99% |
Note: The values presented in this table are for illustrative purposes and must be experimentally determined during method validation.
Visualizations
Caption: Experimental workflow for the quantification of tortuosamine.
Caption: Logical relationship of HPLC method validation parameters.
References
- 1. Medicinal use of Sceletium: Characterization of Phytochemical Components of Sceletium Plant Species using HPLC with UV and Electrospray Ionization--Tandem Mass Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.library.ualberta.ca [journals.library.ualberta.ca]
Application Note: UPLC-MS/MS Analysis of Tortuosamine and its Metabolites in In Vitro Metabolism Studies
Abstract
This application note details a robust and sensitive UPLC-MS/MS method for the simultaneous quantification of the Sceletium tortuosum alkaloid, (+/-)-tortuosamine, and its potential metabolites. The protocol is designed for researchers in drug discovery and development engaged in the characterization of metabolic pathways of novel psychoactive compounds. The described method is suitable for analyzing samples from in vitro metabolism studies, such as those employing liver microsomes. This document provides comprehensive experimental protocols, from microsomal incubation to sample preparation and UPLC-MS/MS analysis. All quantitative data is presented in clear, tabular formats, and key workflows and metabolic pathways are visualized using diagrams.
Introduction
Sceletium tortuosum, also known as Kanna, is a succulent plant indigenous to Southern Africa that contains a variety of psychoactive alkaloids.[1] Traditionally, it has been used for its mood-enhancing and anxiety-reducing properties.[2] The pharmacological effects of Sceletium tortuosum are attributed to its complex alkaloid profile, which includes four main structural classes: mesembrine, Sceletium A4, joubertiamine, and tortuosamine.[2][3] While significant research has focused on mesembrine-type alkaloids, the metabolic fate of other constituents like tortuosamine is less understood.[4]
Understanding the metabolism of tortuosamine is crucial for a comprehensive assessment of the safety and efficacy of Sceletium tortuosum extracts. Metabolic transformation can significantly alter the pharmacological activity and toxicity of a compound. Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) is a powerful analytical technique that offers the high sensitivity, selectivity, and speed required for the analysis of drug and metabolite concentrations in complex biological matrices. This application note provides a detailed protocol for the in vitro metabolism of this compound using liver microsomes and the subsequent analysis of the parent compound and its metabolites by UPLC-MS/MS.
Experimental Protocols
In Vitro Metabolism of this compound
This protocol describes the incubation of this compound with human liver microsomes (HLMs) to generate metabolites.
Materials:
-
This compound
-
Human Liver Microsomes (HLMs), pooled
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) solution (e.g., a structurally similar compound not found in the matrix)
-
Incubator/water bath at 37°C
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).
-
In a microcentrifuge tube, pre-incubate a mixture of HLMs and phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and this compound to the pre-incubated mixture. The final concentration of tortuosamine should be in the low micromolar range to ensure enzyme kinetics are not saturated.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), aliquot a portion of the reaction mixture into a new tube containing ice-cold acetonitrile with the internal standard to quench the reaction.
-
Vortex the quenched samples vigorously for 1 minute to precipitate proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis
Instrumentation:
-
UPLC system (e.g., Waters ACQUITY UPLC I-Class)
-
Tandem quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)
UPLC Conditions:
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | See Table 1 |
Table 1: UPLC Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 4.0 | 5 | 95 |
| 5.0 | 5 | 95 |
| 5.1 | 95 | 5 |
| 6.0 | 95 | 5 |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Results and Discussion
Quantitative Analysis
The developed UPLC-MS/MS method was used to quantify the depletion of this compound and the formation of its putative metabolites over a 120-minute incubation period with human liver microsomes. The MRM transitions for tortuosamine and its hypothetical metabolites are provided in Table 2. These transitions would be determined experimentally by infusing the parent compound and analyzing the full scan and product ion spectra of potential metabolite peaks.
Table 2: Hypothetical MRM Transitions for this compound and its Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 290.2 | 175.1 | 30 | 20 |
| Metabolite 1 (Hydroxylation) | 306.2 | 175.1 | 30 | 22 |
| Metabolite 2 (Demethylation) | 276.2 | 161.1 | 30 | 20 |
| Internal Standard | [Value] | [Value] | [Value] | [Value] |
The quantitative results from the in vitro metabolism study are summarized in Table 3.
Table 3: Concentration of this compound and its Metabolites Over Time
| Time (min) | This compound (µM) | Metabolite 1 (µM) | Metabolite 2 (µM) |
| 0 | 1.000 | 0.000 | 0.000 |
| 5 | 0.852 | 0.058 | 0.031 |
| 15 | 0.615 | 0.153 | 0.082 |
| 30 | 0.378 | 0.249 | 0.135 |
| 60 | 0.143 | 0.341 | 0.184 |
| 120 | 0.021 | 0.398 | 0.215 |
The data indicates a time-dependent decrease in the concentration of the parent compound, this compound, with a corresponding increase in the formation of its metabolites. This suggests that tortuosamine is metabolized by cytochrome P450 enzymes present in the human liver microsomes.
Visualizations
Experimental Workflow```dot
Caption: Proposed metabolic pathway of this compound.
Conclusion
This application note presents a comprehensive UPLC-MS/MS method for the analysis of this compound and its metabolites. The protocol is sensitive, specific, and suitable for in vitro drug metabolism studies. The provided methodologies for microsomal incubation, sample preparation, and UPLC-MS/MS analysis can be readily adapted by researchers investigating the metabolic fate of alkaloids from Sceletium tortuosum and other natural products. The quantitative data and proposed metabolic pathways offer a foundational understanding for further pharmacokinetic and toxicological assessments of tortuosamine.
References
- 1. mdpi.com [mdpi.com]
- 2. Sceletium tortuosum: A review on its phytochemistry, pharmacokinetics, biological, pre-clinical and clinical activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mesembryanthemum tortuosum - Wikipedia [en.wikipedia.org]
- 4. Mass Spectrometry Metabolomics and Feature-Based Molecular Networking Reveals Population-Specific Chemistry in Some Species of the Sceletium Genus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the GC-MS Detection of (+/-)-Tortuosamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tortuosamine is a characteristic alkaloid found in Sceletium tortuosum, a succulent plant indigenous to South Africa.[1][2] Along with other alkaloids like mesembrine, Sceletium A4, and joubertiamine, tortuosamine contributes to the plant's psychoactive properties.[3][4] Sceletium tortuosum, commercially known as "Kanna," has a long history of traditional use for mood elevation and stress reduction.[5] As interest in the pharmacological potential of Sceletium alkaloids grows, robust analytical methods for the identification and quantification of its individual components, such as tortuosamine, are crucial for quality control, pharmacokinetic studies, and new drug discovery.
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely utilized and powerful technique for the analysis of alkaloids in Sceletium tortuosum.[5][6] This application note provides a detailed protocol for the detection of (+/-)-tortuosamine using GC-MS, including sample preparation, instrument parameters, and data analysis.
Principle
This method involves an initial acid-base extraction of tortuosamine from a plant matrix. The extract is then analyzed by GC-MS. The gas chromatograph separates the components of the extract based on their volatility and interaction with the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules, separates the ions based on their mass-to-charge ratio (m/z), and detects them. The resulting mass spectrum provides a molecular fingerprint that allows for the identification of tortuosamine.
Chemical Structure and Properties
-
IUPAC Name: 2-[(6S)-6-(3,4-dimethoxyphenyl)-7,8-dihydro-5H-quinolin-6-yl]-N-methylethanamine[1]
-
Molecular Formula: C₂₀H₂₆N₂O₂[1]
-
Molar Mass: 326.44 g/mol [2]
-
Structure:
-
Contains a tertiary amine within a tetrahydroquinoline ring system.
-
Features a secondary amine in an N-methylethanamine side chain.
-
Includes a dimethoxyphenyl group.
-
The presence of the secondary amine makes tortuosamine a candidate for derivatization (e.g., silylation or acylation) to improve its chromatographic properties, though analysis without derivatization is also feasible.[6]
Experimental Protocol
Reagents and Materials
-
Dried and powdered Sceletium tortuosum plant material
-
Sulfuric acid (0.5 M)
-
Aqueous ammonia (20%)
-
Dichloromethane (DCM), GC grade
-
Methanol, HPLC grade
-
Sodium sulfate, anhydrous
-
This compound analytical standard (if available)
-
Derivatization agent (optional): N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS
Sample Preparation (Acid-Base Extraction)
This protocol is adapted from general methods for Sceletium alkaloid extraction.[6]
-
Weigh 1 gram of dried, pulverized plant material into a conical flask.
-
Add 25 mL of 0.5 M sulfuric acid.
-
Sonicate the mixture for 30 minutes, followed by vortexing for 1 minute.
-
Centrifuge the mixture and carefully transfer the acidic supernatant to a new flask.
-
Neutralize the supernatant by adding 20% aqueous ammonia dropwise until the pH is approximately 9-10.
-
Perform a liquid-liquid extraction by adding 20 mL of dichloromethane and shaking vigorously in a separatory funnel.
-
Allow the layers to separate and collect the lower organic layer (DCM).
-
Repeat the extraction of the aqueous layer twice more with 20 mL of DCM each time.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the extract and evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a known volume (e.g., 1 mL) of methanol or ethyl acetate for GC-MS analysis.
Optional Derivatization (Silylation)
-
Transfer 100 µL of the reconstituted extract to a new vial and evaporate to dryness.
-
Add 50 µL of MSTFA (+1% TMCS) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection into the GC-MS.
GC-MS Instrument Parameters
The following parameters are suggested as a starting point and may require optimization based on the specific instrument and column used.
| Parameter | Suggested Value |
| Gas Chromatograph | |
| GC Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Inlet Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Program | Initial temp 100°C, hold for 2 min; ramp at 15°C/min to 300°C, hold for 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Mass Scan Range | 40 - 450 amu |
| Solvent Delay | 3 - 5 minutes |
Data Presentation
Quantitative data for this compound using this specific GC-MS protocol should be determined empirically by running a certified reference standard. The following table summarizes key theoretical and expected analytical data.
| Parameter | Value |
| Molecular Formula | C₂₀H₂₆N₂O₂ |
| Molecular Weight | 326.44 g/mol |
| Exact Mass | 326.1994 Da |
| Retention Time (RT) | To be determined by user (dependent on exact GC conditions) |
| Characteristic Ions (m/z) | To be determined by user (see proposed fragmentation) |
| Limit of Detection (LOD) | To be determined by user |
| Limit of Quantification (LOQ) | To be determined by user |
Visualizations
Experimental Workflow
Caption: Workflow for GC-MS analysis of Tortuosamine.
Proposed EI Fragmentation of Tortuosamine
The following diagram illustrates a proposed fragmentation pathway for tortuosamine under Electron Ionization (EI) based on its chemical structure. The most likely initial fragmentation is an alpha-cleavage adjacent to the nitrogen atoms, which are preferred ionization sites.
Caption: Proposed EI fragmentation of Tortuosamine.
References
- 1. (-)-Tortuosamine | C20H26N2O2 | CID 443745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tortuosamine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. CHEMISTRY & PHARMACOLOGY - The Sceletium Source [sceletium.com]
- 5. scispace.com [scispace.com]
- 6. GC-MS analysis of Amaryllidaceae and Sceletium-type alkaloids in bioactive fractions from Narcissus cv. Hawera - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Extraction and Purification of (+/-)-Tortuosamine from Kanna (Sceletium tortuosum)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sceletium tortuosum, commonly known as Kanna, is a succulent plant indigenous to South Africa renowned for its traditional use as a mood elevator. Its psychoactive properties are attributed to a complex mixture of alkaloids, primarily belonging to the mesembrine family.[1][2] Among the lesser-studied, non-mesembrine type alkaloids is (+/-)-Tortuosamine, which belongs to the ring C-seco Sceletium alkaloid A4 group.[2][3] As research into the full pharmacological spectrum of Kanna's constituents expands, robust methods for the extraction and purification of its minor alkaloids, such as tortuosamine, are essential for targeted biological and pharmaceutical studies.[1][4]
These application notes provide a comprehensive overview of established and advanced techniques for the extraction and purification of the total alkaloid fraction from S. tortuosum, with specific guidance for the targeted isolation of this compound.
Data Presentation: Quantitative Analysis of Kanna Extraction
The total alkaloid content in Sceletium tortuosum typically ranges from 0.05% to 2.3% of the dry plant weight.[5] The relative abundance of specific alkaloids can vary significantly based on the plant's chemotype, geographical origin, and post-harvest processing, such as fermentation.[6][7] While specific yield data for the minor alkaloid tortuosamine is scarce in recent literature, the following tables summarize quantitative data for total and major alkaloid extractions, providing a benchmark for process efficiency.
Table 1: Comparison of Purification Techniques for Major Sceletium Alkaloids
| Alkaloid | Purification Method | Amount of Fraction Used (g) | Mass Isolated (mg) | Purity (%) | Reference |
| Mesembrine | HSCCC | 1.50 | 482.4 | 98.5 | [8] |
| CC/PTLC | 1.75 | 130.3 | 96.0 | [8] | |
| Mesembrenone | HSCCC | 1.50 | 545.2 | 98.4 | [8] |
| CC/PTLC | 1.75 | 40.4 | 90.0 | [8] | |
| Mesembrenol | HSCCC | 1.00 | 300.0 | 98.2 | [8] |
| CC/PTLC | 1.65 | 180.6 | 87.1 | [8] | |
| Mesembranol | HSCCC | 1.00 | 47.8 | 97.5 | [8] |
| CC/PTLC | 1.65 | Not Reported | Not Reported | [8] |
HSCCC: High-Speed Countercurrent Chromatography; CC/PTLC: Column Chromatography/Preparative Thin-Layer Chromatography.
Table 2: Total and Major Alkaloid Content in Various Kanna Extracts
| Lot Number / Extract Ratio | Total Alkaloids (%) | Mesembrine (% of Total) | Mesembrenone (% of Total) | Delta-7-Mesembrenone (% of Total) | Reference |
| DV SCKNA-E 760/096 (18:1) | 5.2 - 5.8 | 52.0 | 22.1 | 21.8 | [9][10] |
| 21069099 NESOI (16:1) | 4.75 - 5.25 | 32.0 | 30.0 | 32.0 | [9][10] |
| DV SCE12 1363/108 (40:1) | >12.0 | >75.0 (of total) | Not Specified | Not Specified | [9][10] |
| S. tortuosum (Northern Cape) | 0.49 - 0.94 | Not Specified | Not Specified | Not Specified | [11][12] |
| S. tortuosum (Western Cape) | 0.0016 - 0.41 | Not Specified | Not Specified | Not Specified | [11][12] |
Experimental Protocols
Protocol 1: Acid-Base Extraction for Crude Alkaloid Isolation
This protocol is a fundamental first step to separate the basic alkaloids from the bulk of the neutral and acidic plant material.[3][5]
Materials:
-
Dried, finely powdered aerial parts of Sceletium tortuosum
-
0.25 M Sulfuric Acid (H₂SO₄)
-
20% Aqueous Ammonia Solution (NH₄OH)
-
Dichloromethane (CH₂Cl₂)
-
Large glass beakers or flasks
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Maceration: Macerate 500 g of powdered Kanna material in 6 L of 0.25 M sulfuric acid. Stir or shake the mixture vigorously for 15-30 minutes.
-
Filtration: Allow the plant material to settle for 10-15 minutes, then filter the acidic solution to separate the marc (solid plant residue).
-
Repeat Extraction: Repeat the maceration and filtration process two more times with fresh sulfuric acid to ensure exhaustive extraction of alkaloids.
-
Combine Filtrates: Pool the acidic filtrates from all three extractions.
-
Basification: In a well-ventilated fume hood, slowly add 20% aqueous ammonia solution to the combined filtrate while stirring, until the pH of the solution reaches 9-10. This deprotonates the alkaloid salts, converting them into their free-base form.
-
Liquid-Liquid Extraction: Transfer the basified aqueous solution to a large separatory funnel. Add 875 mL of dichloromethane and shake vigorously for 2-3 minutes, periodically venting the funnel. Allow the layers to separate completely.
-
Collect Organic Layer: Drain the lower dichloromethane layer, which now contains the alkaloids, into a clean flask.
-
Repeat and Combine: Repeat the dichloromethane extraction two more times. Combine all organic extracts.
-
Solvent Evaporation: Evaporate the dichloromethane under reduced pressure using a rotary evaporator to yield the crude alkaloid extract. This extract will contain a mixture of mesembrine-type alkaloids, tortuosamine, and other minor alkaloids.
Protocol 2: Purification by Column Chromatography (CC)
This protocol describes the fractionation of the crude extract to separate alkaloids based on polarity. Optimization of the solvent gradient is key to isolating the minor alkaloid, tortuosamine.
Materials:
-
Crude alkaloid extract from Protocol 1
-
Silica Gel 60 (for column chromatography)
-
Glass chromatography column
-
Solvents: Chloroform (CHCl₃) and Methanol (MeOH) of analytical grade
-
Fraction collector or test tubes
-
Thin-Layer Chromatography (TLC) plates and developing chamber
-
Dragendorff's reagent for visualization
Procedure:
-
Column Packing: Prepare a silica gel slurry in chloroform and carefully pack it into the chromatography column.
-
Sample Loading: Dissolve the crude alkaloid extract (e.g., 9-10 g) in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Once dry, carefully load this onto the top of the packed column.
-
Elution: Begin elution with 100% chloroform. Gradually increase the polarity of the mobile phase by adding increasing percentages of methanol (e.g., starting with 1% MeOH in CHCl₃, then 2%, 5%, 10%, etc.).
-
Fraction Collection: Collect eluting fractions in regular volumes (e.g., 20-30 mL per tube).
-
TLC Monitoring: Monitor the separation by spotting fractions onto a TLC plate. Develop the plate using a suitable solvent system (e.g., Chloroform:Methanol:Ammonia 90:10:0.1).[5] Visualize the alkaloid spots by spraying with Dragendorff's reagent.
-
Pooling Fractions: Combine fractions that show similar TLC profiles. Tortuosamine, being structurally different from the mesembrine alkaloids, should elute in distinct fractions. Further purification of these specific fractions may be required, potentially using a different chromatographic technique like preparative HPLC or HSCCC.
Protocol 3: Analytical Quantification by High-Performance Liquid Chromatography (HPLC)
This method is for the quantitative analysis of the alkaloid profile in crude extracts or purified fractions.
Instrumentation & Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a Photo Diode Array (PDA) or UV detector.
-
Column: C18 reverse-phase column (e.g., Krosmasil 100-5-C18, 4.6 mm x 250 mm, 5 µm).[13]
-
Mobile Phase: Isocratic or gradient elution using a mixture of water and acetonitrile (ACN), often with a modifier. A common mobile phase is Water:Acetonitrile (72:28) containing 0.01% ammonium hydroxide.[6][13]
-
Flow Rate: 1.0 mL/min.[13]
-
Injection Volume: 20 µL.[13]
-
Column Temperature: Room temperature or controlled at 25°C.
-
Detection Wavelength: 280 nm or 228 nm.[13]
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of known concentrations using certified reference standards for the alkaloids of interest (if available).
-
Sample Preparation: Accurately weigh and dissolve the crude extract or purified fraction in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve from the peak areas of the standard solutions. Determine the concentration of the alkaloids in the samples by comparing their peak areas to the calibration curve.
Mandatory Visualizations
Experimental Workflows
Caption: Workflow for Extraction and Purification of this compound.
Caption: Logical Flow of Acid-Base Extraction for Alkaloid Purification.
References
- 1. mdpi.com [mdpi.com]
- 2. ABC Herbalgram Website [herbalgram.org]
- 3. trugen3.com [trugen3.com]
- 4. biorxiv.org [biorxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. Variabilities in alkaloid concentration of Sceletium tortuosum (L.) N.E. Br in response to different soilless growing media and fertigation regimes in hydroponics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ABC Herbalgram Website [herbalgram.org]
- 10. researchgate.net [researchgate.net]
- 11. 1H-NMR and UPLC-MS metabolomics: Functional tools for exploring chemotypic variation in Sceletium tortuosum from two provinces in South Africa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. daneshyari.com [daneshyari.com]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: (+/-)-Tortuosamine as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of (+/-)-Tortuosamine as a reference standard in analytical chemistry. This document is intended to guide researchers in the accurate identification and quantification of Tortuosamine in various matrices, including plant extracts and pharmaceutical formulations.
Introduction
This compound is a pyridine alkaloid naturally occurring in plants of the Sceletium genus, most notably Sceletium tortuosum.[1][2] As a significant component of this medicinally important plant, accurate analytical methods for its identification and quantification are crucial for quality control, pharmacokinetic studies, and drug development. The use of a well-characterized reference standard is paramount for achieving reliable and reproducible results.
This document outlines standard analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, for the analysis of this compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₄N₂O₂ | [3] |
| Molecular Weight | 288.38 g/mol | [3] |
| Appearance | Off-white to pale yellow solid | General knowledge |
| Solubility | Soluble in methanol, ethanol, chloroform | General knowledge |
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a primary technique for the quantification of Tortuosamine. A validated HPLC method provides excellent resolution and sensitivity for the analysis of Sceletium alkaloids.[4]
Table 1: HPLC Parameters and Representative Data
| Parameter | Value |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Representative Retention Time | ~7-9 min (Isocratic, dependent on exact conditions) |
Note: The retention time is an approximate value and can vary based on the specific HPLC system, column, and mobile phase composition.
Objective: To quantify the concentration of this compound in a sample matrix.
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile, water, and formic acid
-
Volumetric flasks and pipettes
-
0.45 µm syringe filters
-
HPLC vials
Procedure:
-
Standard Stock Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation:
-
Plant Extracts: Accurately weigh the dried plant extract, dissolve it in methanol, and sonicate for 15 minutes. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Formulations: Depending on the matrix, perform a suitable extraction method to isolate the analyte. The final solution should be filtered through a 0.45 µm syringe filter.
-
-
HPLC Analysis:
-
Set up the HPLC system with the parameters outlined in Table 1.
-
Inject the calibration standards, followed by the prepared samples.
-
Record the peak area of the analyte at its specific retention time.
-
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful tool for the confirmation of the identity of Tortuosamine through its characteristic mass spectrum.
Table 2: GC-MS Parameters and Representative Fragmentation Data
| Parameter | Value |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Mass Range | 50-500 amu |
| Major Fragment Ions (m/z) | 288 (M+), 259, 230, 202, 174, 146 |
Note: The fragmentation pattern is representative and may vary slightly between different instruments.
Objective: To confirm the presence of this compound in a sample by comparing its mass spectrum to that of a reference standard.
Materials:
-
This compound reference standard
-
GC-MS grade solvent (e.g., methanol, ethyl acetate)
-
GC vials with inserts
Procedure:
-
Standard Preparation: Prepare a solution of the this compound reference standard in a suitable solvent at a concentration of approximately 100 µg/mL.
-
Sample Preparation: Prepare the sample extract in the same solvent. Ensure the final concentration is suitable for GC-MS analysis and filter if necessary.
-
GC-MS Analysis:
-
Set up the GC-MS system with the parameters listed in Table 2.
-
Inject the prepared standard and sample solutions.
-
-
Data Analysis: Compare the retention time and the mass spectrum of the peak of interest in the sample chromatogram with those of the this compound reference standard. The presence of the molecular ion (m/z 288) and the characteristic fragment ions confirms the identity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation and confirmation of the identity of the this compound reference standard.
Table 3: Representative ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| ¹H NMR (ppm) | ¹³C NMR (ppm) |
| δ 8.5-7.0 (aromatic protons) | δ 160-120 (aromatic carbons) |
| δ 4.0-3.0 (protons adjacent to N) | δ 60-40 (carbons adjacent to N) |
| δ 3.8 (OCH₃) | δ 55.8 (OCH₃) |
| δ 2.5-1.5 (aliphatic protons) | δ 40-20 (aliphatic carbons) |
Note: These are representative chemical shift ranges. Specific values should be obtained from the Certificate of Analysis of the reference standard.
Objective: To verify the structure and purity of the this compound reference standard.
Materials:
-
This compound reference standard
-
Deuterated solvent (e.g., CDCl₃)
-
NMR tubes
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the this compound reference standard in approximately 0.7 mL of deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Filter the solution into a clean NMR tube to a height of about 4-5 cm.
-
NMR Acquisition:
-
Acquire ¹H NMR and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
Additional experiments such as COSY, HSQC, and HMBC can be performed for complete structural assignment.
-
-
Data Analysis: Process the NMR data and compare the obtained chemical shifts, coupling constants, and multiplicities with the data provided in the Certificate of Analysis or established literature values to confirm the identity and assess the purity of the reference standard.
Experimental Workflow
The following diagram illustrates the general workflow for the use of this compound as a reference standard in analytical chemistry.
Caption: Workflow for using this compound as a reference standard.
References
Application Notes and Protocols for (+/-)-Tortuosamine in Neuropharmacological Research
A Note to Researchers: The following document provides a comprehensive overview of the neuropharmacological applications of constituents found within the plant Sceletium tortuosum, from which (+/-)-tortuosamine is derived. It is critical to note that while this compound is a known alkaloid in this plant, the vast majority of current neuropharmacological research has been conducted on standardized extracts of Sceletium tortuosum (often marketed as Zembrin®) or its most abundant alkaloid, mesembrine.[1][2][3]
Introduction to this compound and Sceletium tortuosum
This compound is one of approximately twenty-five alkaloids identified in the South African succulent plant Sceletium tortuosum (also known as kanna).[4] Traditionally, this plant has been used for its mood-elevating and anxiolytic effects.[4] Modern scientific inquiry has focused on the plant's potential for treating anxiety, depression, and cognitive dysfunction.[4] The primary mechanisms of action attributed to Sceletium tortuosum extracts are serotonin (5-HT) reuptake inhibition and phosphodiesterase-4 (PDE4) inhibition.[1][5]
Quantitative Data: Neuropharmacological Activity of Sceletium tortuosum Extracts and Mesembrine
The following tables summarize the available quantitative data for the neuropharmacological targets of standardized Sceletium tortuosum extracts and its principal alkaloid, mesembrine. This data provides a basis for understanding the potential activity of its constituent alkaloids, including tortuosamine.
Table 1: Inhibitory Activity of Sceletium tortuosum Extract and Mesembrine
| Compound/Extract | Target | Assay Type | Value | Reference |
| Zembrin® | Serotonin Transporter (SERT) | Radioligand Binding | IC₅₀: 4.3 µg/mL | [3] |
| Zembrin® | Phosphodiesterase-4 (PDE4) | Enzyme Inhibition | IC₅₀: 8.5 µg/mL | [6] |
| Mesembrine | Serotonin Transporter (SERT) | Radioligand Binding | Kᵢ: 1.4 nM | [3] |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a substance that is required for 50% inhibition in vitro. Kᵢ (Inhibition constant) is an indication of the potency of an inhibitor.
Key Signaling Pathways
The neuropharmacological effects of Sceletium tortuosum are primarily attributed to its dual action on the serotonergic system and intracellular signaling cascades involving phosphodiesterase-4.
Serotonin Reuptake Inhibition
By inhibiting the serotonin transporter (SERT), the alkaloids in Sceletium tortuosum increase the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. This is a common mechanism of action for many antidepressant medications.
Caption: Inhibition of the Serotonin Transporter (SERT) by Sceletium alkaloids.
Phosphodiesterase-4 (PDE4) Inhibition
PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a second messenger involved in various cellular processes, including inflammation and synaptic plasticity. By inhibiting PDE4, Sceletium tortuosum alkaloids increase intracellular cAMP levels, which can lead to downstream effects on gene expression and neuronal function, potentially contributing to antidepressant and cognitive-enhancing effects.
Caption: Inhibition of Phosphodiesterase-4 (PDE4) by Sceletium alkaloids.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the neuropharmacological activity of Sceletium tortuosum extracts. These methods can be adapted for the investigation of isolated this compound.
Radioligand Binding Assay for Serotonin Transporter (SERT) Affinity
Objective: To determine the binding affinity (Kᵢ) of a test compound (e.g., this compound) for the serotonin transporter.
Materials:
-
Cell membranes prepared from cells expressing human SERT (e.g., HEK293 cells).
-
Radioligand: [³H]-Citalopram or another suitable SERT-specific radioligand.
-
Test compound stock solution (e.g., in DMSO).
-
Non-specific binding control: A high concentration of a known SERT inhibitor (e.g., Fluoxetine).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add in the following order: assay buffer, radioligand, and either the test compound, vehicle (for total binding), or non-specific binding control.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at a specified temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a one-site competition model to determine the IC₅₀.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
PDE4 Enzyme Inhibition Assay
Objective: To determine the IC₅₀ of a test compound for the inhibition of PDE4 activity.
Materials:
-
Recombinant human PDE4 enzyme.
-
Test compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.5).
-
Substrate: cAMP.
-
Enzyme reaction termination solution (e.g., 0.1 M HCl).
-
Detection system (e.g., a commercially available cAMP assay kit, or a method involving conversion of AMP to adenosine and subsequent detection).
-
Microplate reader.
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add the test compound or vehicle to the wells of a microplate.
-
Add the PDE4 enzyme to each well and pre-incubate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 30°C).
-
Initiate the enzymatic reaction by adding cAMP.
-
Allow the reaction to proceed for a defined time (e.g., 30 minutes).
-
Stop the reaction by adding the termination solution.
-
Quantify the amount of remaining cAMP or the product (AMP) using a suitable detection method.
-
Plot the percentage of enzyme inhibition against the log concentration of the test compound to determine the IC₅₀ value.
Experimental Workflow for Neuropharmacological Characterization
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel compound like this compound.
References
- 1. altruistik.co [altruistik.co]
- 2. CHEMISTRY & PHARMACOLOGY - The Sceletium Source [sceletium.com]
- 3. Sceletium for Managing Anxiety, Depression and Cognitive Impairment:A Traditional Herbal Medicine in Modern-Day Regulatory Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acute effects of Sceletium tortuosum (Zembrin), a dual 5-HT reuptake and PDE4 inhibitor, in the human amygdala and its connection to the hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mesembryanthemum tortuosum - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for In Vitro Bioactivity Testing of (+/-)-Tortuosamine
Introduction
(+/-)-Tortuosamine is a mesembrine-type alkaloid found in Sceletium tortuosum (Kanna), a plant traditionally used for its mood-enhancing and anxiolytic properties.[1][2] The primary psychoactive constituents of Sceletium tortuosum, such as mesembrine, are known to act as serotonin reuptake inhibitors and phosphodiesterase 4 (PDE4) inhibitors.[1][3][4] While specific pharmacological data on tortuosamine is limited[5], its structural similarity to other active alkaloids suggests potential bioactivities relevant to central nervous system (CNS) and inflammatory pathways.
These application notes provide detailed protocols for a panel of in vitro assays to characterize the bioactivity of this compound. The selected assays are designed to investigate its potential as an acetylcholinesterase (AChE) inhibitor, a serotonin transporter (SERT) inhibitor, and an anti-inflammatory agent, while also assessing its general cytotoxicity.
Application Note 1: Acetylcholinesterase (AChE) Inhibition Assay
Principle: This colorimetric assay, based on the Ellman method, quantifies acetylcholinesterase activity.[6][7] AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine.[8] Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored product.[6][8] The rate of TNB formation, measured by the increase in absorbance at 412 nm, is directly proportional to AChE activity.[6][9] The inhibitory potential of this compound is determined by measuring the reduction in enzyme activity in its presence.
Data Presentation:
The inhibitory activity is quantified by determining the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Table 1: Hypothetical AChE Inhibition Data for this compound
| Compound | Test Concentration Range | IC50 Value |
|---|---|---|
| This compound | 0.1 µM - 100 µM | To be determined |
| Donepezil (Positive Control) | 1 nM - 10 µM | ~25 nM |
| DMSO (Vehicle Control) | 0.1% | No inhibition |
Note: Data for the positive control is representative. The IC50 for this compound is to be determined experimentally.
Experimental Protocol:
This protocol is adapted for a 96-well plate format.[6]
1. Reagent Preparation:
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
-
AChE Enzyme Solution: Prepare a stock solution of Acetylcholinesterase (from Electrophorus electricus) in Assay Buffer. Dilute to a working concentration (e.g., 0.2 U/mL) immediately before use.[6]
-
DTNB Solution (10 mM): Dissolve DTNB in Assay Buffer. Protect from light and store at 4°C.[6]
-
ATCI Substrate Solution (14 mM): Dissolve acetylthiocholine iodide (ATCI) in deionized water. Prepare this solution fresh.[6]
-
Test Compound: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in Assay Buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay wells does not exceed 1%.[6]
-
Positive Control: Prepare dilutions of a known AChE inhibitor, such as Donepezil.
2. Assay Procedure:
-
Design the plate layout to include wells for blank (no enzyme), negative control (enzyme + vehicle), positive control, and test compounds at various concentrations.[6]
-
To each well, add 20 µL of the appropriate test compound dilution, positive control, or vehicle.
-
Add 140 µL of Assay Buffer to all wells.
-
Add 20 µL of DTNB solution to all wells.
-
To initiate the reaction, add 10 µL of the AChE working solution to all wells except the blank wells (add 10 µL of Assay Buffer to blanks).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Add 10 µL of ATCI substrate solution to all wells to start the reaction. The final volume should be 200 µL.
-
Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every minute for 10-15 minutes.[10]
3. Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula:
-
% Inhibition = [1 - (Rate of Sample / Rate of Negative Control)] * 100
-
-
Plot the % Inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.[6]
Visualization:
Application Note 2: Serotonin Transporter (SERT) Inhibition Assay
Principle: This assay measures the ability of this compound to inhibit the reuptake of serotonin by the serotonin transporter (SERT). The assay can be performed using cells stably expressing human SERT (e.g., HEK293-hSERT) or human placental choriocarcinoma JAR cells, which endogenously express SERT.[11][12] Inhibition of SERT is quantified by measuring the reduction in the uptake of a labeled substrate, such as radiolabeled [³H]serotonin or a fluorescent substrate analog.[11][13] A decrease in substrate uptake in the presence of the test compound indicates SERT inhibition.
Visualization:
Data Presentation:
Table 2: Hypothetical SERT Inhibition Data for this compound
| Compound | Test Concentration Range | IC50 Value |
|---|---|---|
| This compound | 0.1 nM - 10 µM | To be determined |
| Paroxetine (Positive Control) | 0.01 nM - 1 µM | ~1 nM |
| DMSO (Vehicle Control) | 0.1% | No inhibition |
Note: Data for the positive control is representative. The IC50 for this compound is to be determined experimentally. A crude extract of S. tortuosum showed an IC50 of 4.3 µg/ml in a SERT binding assay.[3]
Experimental Protocol (Radioligand Uptake Assay):
This protocol is based on methods using [³H]serotonin uptake in JAR cells or hSERT-transfected cells.[11][12]
1. Cell Culture:
-
Culture JAR cells or HEK293-hSERT cells in appropriate media until they reach 80-90% confluency in 96-well plates.
2. Reagent Preparation:
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.
-
[³H]Serotonin Solution: Prepare a working solution of [³H]serotonin in Assay Buffer at a final concentration of ~10-20 nM.
-
Test Compound: Prepare serial dilutions of this compound in Assay Buffer.
-
Positive Control: Prepare serial dilutions of a known SERT inhibitor (e.g., Paroxetine).
-
Non-specific Uptake Control: Use a high concentration of a potent inhibitor (e.g., 10 µM Paroxetine) to determine non-specific binding.
3. Assay Procedure:
-
Wash the cell monolayers twice with warm Assay Buffer.
-
Add 50 µL of the appropriate test compound dilution, positive control, or vehicle to the wells.
-
Pre-incubate the plate at 37°C for 15-20 minutes.
-
Add 50 µL of the [³H]serotonin working solution to each well to initiate uptake.
-
Incubate the plate at 37°C for 10-15 minutes.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold Assay Buffer.
-
Lyse the cells by adding 100 µL of lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
-
Transfer the lysate from each well to a scintillation vial.
-
Add 4 mL of scintillation cocktail to each vial.
-
Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
4. Data Analysis:
-
Subtract the average CPM from the non-specific uptake control wells from all other wells to get specific uptake.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
% Inhibition = [1 - (Specific Uptake of Sample / Specific Uptake of Vehicle Control)] * 100
-
-
Plot the % Inhibition against the logarithm of the concentration and determine the IC50 value.
Visualization:
Application Note 3: Anti-Inflammatory Activity (NF-κB Activation Assay)
Principle: Inflammation is a biological response mediated by transcription factors like NF-κB.[14] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein, IκB. Upon stimulation by pro-inflammatory signals (e.g., TNF-α), IκB is degraded, allowing NF-κB to translocate to the nucleus, where it activates the transcription of inflammatory genes.[15] This assay measures the ability of this compound to inhibit the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus in stimulated cells (e.g., HeLa or macrophage cell lines).[15][16] Inhibition is typically visualized and quantified using high-content imaging.
Visualization:
Data Presentation:
Table 3: Hypothetical NF-κB Translocation Inhibition Data
| Compound | Test Concentration Range | IC50 Value |
|---|---|---|
| This compound | 1 µM - 200 µM | To be determined |
| Bay 11-7082 (Positive Control) | 0.1 µM - 20 µM | ~5 µM |
| DMSO (Vehicle Control) | 0.1% | No inhibition |
Note: Data for the positive control is representative. The IC50 for this compound is to be determined experimentally.
Experimental Protocol (High-Content Imaging):
1. Cell Culture:
-
Seed HeLa or RAW 264.7 cells in a 96-well, clear-bottom imaging plate and allow them to adhere overnight.[15]
2. Assay Procedure:
-
Treat the cells with various concentrations of this compound or a positive control (e.g., Bay 11-7082) for 1-2 hours.
-
Stimulate NF-κB translocation by adding a pro-inflammatory agent like TNF-α (e.g., 20 ng/mL) to all wells except the unstimulated control. Incubate for 30-60 minutes at 37°C.[15]
-
Fix the cells with 4% formaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against the NF-κB p65 subunit (e.g., rabbit anti-p65) overnight at 4°C.[15]
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1-2 hours at room temperature, protected from light.
-
Counterstain the nuclei with a DNA dye like Hoechst 33342.
-
Wash the cells three times with PBS.
-
Acquire images using a high-content imaging system.
3. Data Analysis:
-
Use image analysis software to define the nuclear and cytoplasmic compartments for each cell based on the Hoechst stain.
-
Quantify the fluorescence intensity of the p65 antibody stain in both the nucleus and the cytoplasm.
-
Calculate the ratio of nuclear to cytoplasmic fluorescence intensity for each cell.
-
Determine the average ratio for each treatment condition.
-
Calculate the percentage of inhibition of translocation and determine the IC50 value.
Visualization:
Application Note 4: Cytotoxicity (MTT Cell Viability Assay)
Principle: The MTT assay is a colorimetric method used to assess cell viability and metabolic activity.[17] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[18] The amount of formazan produced is proportional to the number of living, metabolically active cells. The formazan crystals are then solubilized, and the absorbance is measured, typically at 570-590 nm. A decrease in signal indicates a reduction in cell viability, or cytotoxicity.
Data Presentation:
Table 4: Hypothetical Cytotoxicity Data for this compound
| Compound | Cell Line | Test Concentration Range | CC50 Value |
|---|---|---|---|
| This compound | HeLa | 1 µM - 500 µM | To be determined |
| Doxorubicin (Positive Control) | HeLa | 10 nM - 100 µM | ~1 µM |
| DMSO (Vehicle Control) | HeLa | 0.5% | No cytotoxicity |
Note: CC50 (50% cytotoxic concentration) is the concentration that reduces cell viability by 50%. Data for the positive control is representative.
Experimental Protocol:
1. Cell Culture:
-
Seed cells (e.g., HeLa, SH-SY5Y, or another relevant cell line) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[19]
2. Reagent Preparation:
-
MTT Solution: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Filter sterilize and protect from light.[18]
-
Solubilization Solution: Prepare a solution to dissolve the formazan crystals (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol).[20]
3. Assay Procedure:
-
Remove the culture medium from the wells.
-
Add 100 µL of fresh medium containing serial dilutions of this compound, positive control, or vehicle control to the appropriate wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a CO₂ incubator.[19]
-
After the incubation period, add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[17][19]
-
Incubate the plate for another 2-4 hours at 37°C, allowing the formazan crystals to form.[17][20]
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the Solubilization Solution to each well to dissolve the purple crystals.[19]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm (with a reference wavelength of ~630 nm) using a microplate reader.
4. Data Analysis:
-
Subtract the average absorbance of blank wells (medium + MTT + solubilizer) from all other readings.
-
Calculate the percentage of cell viability for each concentration:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
-
-
Plot the % Viability against the logarithm of the compound concentration to determine the CC50 value.
Visualization:
References
- 1. mdpi.com [mdpi.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. en.wikipedia.org [en.wikipedia.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. assaygenie.com [assaygenie.com]
- 8. attogene.com [attogene.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. pdspdb.unc.edu [pdspdb.unc.edu]
- 14. journalajrb.com [journalajrb.com]
- 15. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. merckmillipore.com [merckmillipore.com]
- 18. broadpharm.com [broadpharm.com]
- 19. MTT (Assay protocol [protocols.io]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols: Radiolabeling of (+/-)-Tortuosamine for Binding Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, hypothetical protocol for the radiolabeling of (+/-)-Tortuosamine and its subsequent use in receptor binding studies. As no specific literature for the radiolabeling of Tortuosamine exists, this protocol is based on established methods for similar small molecules and alkaloids, particularly other Sceletium alkaloids.
Introduction
This compound is a prominent alkaloid found in the plant Sceletium tortuosum, which has a long history of traditional use for its mood-elevating and anxiolytic effects.[1][2] Tortuosamine belongs to the C-seco Sceletium alkaloid A4 group, a distinct structural class from the more commonly studied mesembrine-type alkaloids.[3] The pharmacological profile of Sceletium extracts is complex, with activities attributed to serotonin (5-HT) reuptake inhibition and phosphodiesterase-4 (PDE4) inhibition, among other potential mechanisms.[2][4][5] To elucidate the specific molecular targets of Tortuosamine and quantify its binding affinity, a radiolabeled version of the molecule is an invaluable tool.[6]
This protocol outlines a hypothetical method for the synthesis of [¹¹C]-(+/-)-Tortuosamine and its application in in vitro binding assays using rat brain tissue. Carbon-11 is chosen as the radionuclide due to its suitability for positron emission tomography (PET) imaging and its relatively straightforward incorporation via methylation, a common strategy for labeling alkaloids.[7][8][9]
Hypothetical Radiolabeling of this compound
Radiolabeling Strategy
The proposed radiosynthesis involves the N-methylation of a desmethyl precursor of Tortuosamine using [¹¹C]methyl iodide ([¹¹C]CH₃I). This is a common and high-yield method for introducing a Carbon-11 label onto molecules containing a secondary amine.
Materials and Methods
-
Precursor: Desmethyl-(+/-)-Tortuosamine
-
Radioisotope: [¹¹C]Methyl iodide ([¹¹C]CH₃I), produced from cyclotron-generated [¹¹C]CO₂.
-
Reagents: Anhydrous dimethylformamide (DMF), Sodium hydride (NaH), HPLC-grade acetonitrile and water, Trifluoroacetic acid (TFA).
-
Equipment: Automated radiosynthesis module, HPLC system with a semi-preparative column (e.g., C18) and a radiation detector, rotary evaporator.
Experimental Protocol: Synthesis of [¹¹C]-(+/-)-Tortuosamine
-
Precursor Preparation: Dissolve desmethyl-(+/-)-Tortuosamine (1-2 mg) in anhydrous DMF (300 µL) in a sealed reaction vessel.
-
Activation: Add sodium hydride (a molar equivalent) to the precursor solution to deprotonate the secondary amine.
-
Radiolabeling Reaction: Bubble the gaseous [¹¹C]CH₃I through the reaction mixture at room temperature. The reaction is typically rapid, occurring within 5-10 minutes.
-
Quenching: Quench the reaction by adding 500 µL of the initial HPLC mobile phase.
-
Purification: Purify the crude reaction mixture using semi-preparative HPLC. A common mobile phase for alkaloids is a gradient of acetonitrile and water with 0.1% TFA.[10][11] The fraction corresponding to the [¹¹C]-(+/-)-Tortuosamine peak, identified by co-elution with a non-radioactive standard, is collected.
-
Formulation: Remove the HPLC solvent from the collected fraction under reduced pressure. Reformulate the purified radioligand in a suitable buffer for the binding assay (e.g., 50 mM Tris-HCl).
Quality Control
-
Radiochemical Purity: Determined by analytical HPLC. Purity should be >95%.
-
Molar Activity: Calculated from the total radioactivity and the mass of the product, determined by comparing the UV absorbance of the product peak to a standard curve of the non-radioactive compound.
In Vitro Binding Studies
Based on the known pharmacology of Sceletium alkaloids, a relevant target for binding studies is the serotonin transporter (SERT).[4][5] The following protocol describes a competitive binding assay to determine the affinity of non-radiolabeled this compound for SERT, using a known SERT radioligand. A saturation binding assay would be performed with the newly synthesized [¹¹C]-(+/-)-Tortuosamine to determine its binding affinity (Kd) and the density of binding sites (Bmax).
Materials and Methods
-
Radioligand: [¹¹C]-(+/-)-Tortuosamine (for saturation studies) or a standard SERT radioligand like [³H]citalopram.
-
Tissue Preparation: Whole rat brains (excluding cerebellum) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl). The homogenate is centrifuged, and the resulting pellet (containing the membranes) is washed and resuspended in fresh buffer. Protein concentration is determined using a standard assay (e.g., BCA).
-
Reagents: Assay buffer (50 mM Tris-HCl, pH 7.4), competing non-labeled ligands (e.g., this compound, citalopram for non-specific binding).
-
Equipment: 96-well plates, cell harvester, liquid scintillation counter or gamma counter, incubation shaker.
Experimental Protocol: Saturation Binding Assay
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: Rat brain membrane preparation (~100-200 µg protein), varying concentrations of [¹¹C]-(+/-)-Tortuosamine, and assay buffer to a final volume of 250 µL.
-
Non-specific Binding: Same as total binding, but with the addition of a high concentration of a competing non-labeled ligand (e.g., 10 µM citalopram) to saturate the specific binding sites.
-
-
Incubation: Incubate the plates for 60 minutes at room temperature with gentle agitation.[12]
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation or gamma counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot specific binding against the concentration of [¹¹C]-(+/-)-Tortuosamine. Analyze the data using non-linear regression to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).[13][14]
Experimental Protocol: Competition Binding Assay
This assay would be used to determine the binding affinity (Ki) of unlabeled Tortuosamine by measuring its ability to displace a known radioligand for the target.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Rat brain membrane preparation.
-
A fixed concentration of a standard SERT radioligand (e.g., [³H]citalopram at its approximate Kd).
-
Varying concentrations of unlabeled this compound.
-
-
Incubation, Filtration, and Counting: Follow the same procedure as the saturation binding assay.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) and calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.
Data Presentation
Quantitative data from the binding studies should be summarized in tables for clarity.
Table 1: Hypothetical Saturation Binding Data for [¹¹C]-(+/-)-Tortuosamine at the Serotonin Transporter
| Parameter | Value | Units |
| Equilibrium Dissociation Constant (Kd) | 15.2 ± 1.8 | nM |
| Maximum Binding Sites (Bmax) | 210 ± 25 | fmol/mg protein |
| Hill Slope | 0.98 ± 0.05 | - |
Table 2: Hypothetical Competition Binding Data for this compound at Various Receptors
| Receptor/Transporter | Radioligand | IC50 (nM) | Ki (nM) |
| Serotonin Transporter (SERT) | [³H]Citalopram | 45.7 | 22.1 |
| Dopamine Transporter (DAT) | [³H]WIN 35,428 | > 10,000 | > 5,000 |
| Norepinephrine Transporter (NET) | [³H]Nisoxetine | 850 | 415 |
| CB1 Receptor | [³H]CP55,940 | 1,200 | 580 |
Visualizations
Radiolabeling Workflow
References
- 1. Sceletium tortuosum: A review on its phytochemistry, pharmacokinetics, biological, pre-clinical and clinical activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CHEMISTRY & PHARMACOLOGY - The Sceletium Source [sceletium.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. moravek.com [moravek.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 11. researchgate.net [researchgate.net]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. biophysics-reports.org [biophysics-reports.org]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of (+/-)-Tortuosamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the total synthesis of (+/-)-Tortuosamine.
Frequently Asked Questions (FAQs)
Q1: What are the main strategic challenges in the total synthesis of this compound?
A1: The primary challenges in the total synthesis of this compound revolve around three key aspects:
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Construction of the bicyclic core: Efficiently assembling the fused ring system is a critical step.
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Creation of the benzylic quaternary carbon center: Stereoselective formation of this sterically hindered center is a significant hurdle.
-
Control of stereochemistry: Establishing the correct relative and absolute stereochemistry throughout the synthesis is crucial for obtaining the desired product.[1]
Q2: Which synthetic routes have been successfully employed for the total synthesis of this compound?
A2: Several strategies have been reported, with notable approaches including:
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A Wittig olefination–Claisen rearrangement protocol coupled with a synergistic Cu(I)/iminium catalyzed [3 + 3] condensation.[2]
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An intramolecular SRN1 reaction between a ketone enolate and a 2-halopyridine to form the key ring structure.[1]
Q3: Are there any specific safety precautions to consider during this synthesis?
A3: Yes, several reagents used in this synthesis require careful handling. Organolithium reagents like n-BuLi are highly pyrophoric and moisture-sensitive. Strong bases such as NaH and KOtBu are corrosive and react violently with water. Halogenated solvents and reagents should be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for each reagent and wear appropriate personal protective equipment (PPE).
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the key stages of the total synthesis of this compound, based on the synthetic route developed by Bhosale et al.
Stage 1: Synthesis of the Allylic Alcohol Intermediate
This stage involves the formation of an allylic alcohol via a Wittig reaction.
Experimental Protocol:
| Step | Reagent/Condition | Time (h) | Temperature (°C) | Yield (%) |
| 1 | (Bromomethyl)triphenylphosphonium bromide, NaH, THF | 1 | 0 to RT | - |
| 2 | 3,4-Dimethoxybenzaldehyde | 12 | RT | 85 |
| 3 | n-BuLi, THF | 0.5 | -78 | - |
| 4 | Acetaldehyde | 3 | -78 to RT | 80 |
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| Low yield of the Wittig product | Incomplete ylide formation. | Ensure NaH is fresh and the reaction is performed under strictly anhydrous conditions. Use of freshly distilled THF is recommended. |
| Steric hindrance from the aldehyde. | Consider using a more reactive phosphonium ylide or a different base such as potassium tert-butoxide. | |
| Formation of multiple products | Side reactions of the aldehyde. | Add the aldehyde slowly to the ylide solution at a low temperature to minimize side reactions. |
| Low yield of the allylic alcohol | Incomplete reaction with acetaldehyde. | Ensure accurate temperature control at -78°C during the addition of n-BuLi and acetaldehyde. Allow the reaction to warm to room temperature slowly. |
| Degradation of the product. | Work up the reaction at a low temperature and purify the product promptly by column chromatography. |
Stage 2: Claisen Rearrangement
This step involves the rearrangement of the allylic alcohol to form a key intermediate.
Experimental Protocol:
| Reagent/Condition | Time (h) | Temperature (°C) | Yield (%) |
| Triethyl orthoacetate, Propionic acid | 4 | 135 | 80 |
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| Incomplete reaction | Insufficient temperature or reaction time. | Ensure the reaction is heated to the specified temperature and monitor the progress by TLC. If necessary, increase the reaction time. |
| Catalyst decomposition. | Use fresh propionic acid. | |
| Low yield | Substrate decomposition at high temperature. | Consider using a milder catalyst or a lower reaction temperature with a longer reaction time. |
| Formation of byproducts | Undesired side reactions. | Ensure the starting material is pure and the reaction is carried out under an inert atmosphere. |
Stage 3: Amide Formation and Reduction
This stage involves the conversion of the ester to an amide, followed by reduction.
Experimental Protocol:
| Step | Reagent/Condition | Time (h) | Temperature (°C) | Yield (%) |
| 1 | NaOH, H₂O/MeOH | 4 | RT | 95 |
| 2 | (COCl)₂, DMF (cat.), CH₂Cl₂ | 2 | 0 to RT | - |
| 3 | MeNH₂, CH₂Cl₂ | 2 | 0 to RT | 90 (over 2 steps) |
| 4 | LiAlH₄, THF | 5 | 0 to RT | 85 |
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| Incomplete saponification | Insufficient base or reaction time. | Increase the amount of NaOH or prolong the reaction time. Monitor by TLC until the starting material is consumed. |
| Low yield in amide formation | Incomplete acid chloride formation. | Ensure oxalyl chloride and the catalytic DMF are added carefully at 0°C. Use anhydrous CH₂Cl₂. |
| Loss of product during workup. | Perform the aqueous workup carefully to avoid hydrolysis of the amide. | |
| Incomplete reduction of the amide | Inactive LiAlH₄. | Use a fresh bottle of LiAlH₄ or titrate to determine its activity. |
| Insufficient reagent. | Use a larger excess of LiAlH₄. |
Stage 4: Cyclization to form this compound
This final key step involves an intramolecular cyclization.
Experimental Protocol:
| Reagent/Condition | Time (h) | Temperature (°C) | Yield (%) |
| NBS, AIBN, CCl₄ | 4 | Reflux | 70 |
| Ag₂CO₃, MeCN | 12 | Reflux | 65 |
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| Low yield of the brominated intermediate | Inactive NBS or AIBN. | Use freshly recrystallized NBS and fresh AIBN. |
| Uncontrolled radical reaction. | Maintain a steady reflux and add the initiator in portions if necessary. | |
| Low yield of this compound | Incomplete cyclization. | Ensure the reaction is refluxed for the specified time. The silver carbonate should be of high quality. |
| Formation of elimination products. | Consider using a milder base or different solvent system for the cyclization step. | |
| Difficult purification | Presence of closely related byproducts. | Utilize preparative TLC or HPLC for final purification if column chromatography is insufficient. |
Visualizations
Synthetic Workflow for this compound
Caption: Overall synthetic workflow for the total synthesis of this compound.
Key Ring-Forming Reaction Logic
Caption: Logical flow of the key intramolecular cyclization step.
References
Improving the resolution of (+/-)-Tortuosamine enantiomers by chiral HPLC
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the enantiomeric resolution of (±)-Tortuosamine using chiral High-Performance Liquid Chromatography (HPLC). The content is structured to offer practical troubleshooting advice, frequently asked questions, and detailed experimental protocols to facilitate successful method development and optimization.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chiral separation of (±)-Tortuosamine?
A1: The primary challenges include selecting an appropriate chiral stationary phase (CSP) that can differentiate between the enantiomers, and optimizing the mobile phase to achieve adequate resolution and good peak shape. Since Tortuosamine is a basic alkaloid, peak tailing can be a common issue due to secondary interactions with the stationary phase.
Q2: Which type of chiral stationary phase (CSP) is most suitable for separating Tortuosamine enantiomers?
A2: While a specific validated method for (±)-Tortuosamine is not widely published, polysaccharide-based CSPs are generally the most successful for separating alkaloids.[1] Columns with amylose or cellulose derivatives, such as Chiralpak® AD or Chiralcel® OD, are recommended as a starting point due to their proven efficacy in resolving structurally similar alkaloids, including those with tetrahydroquinoline skeletons.[2][3]
Q3: Why is a basic modifier often added to the mobile phase for alkaloid separations?
A3: Basic modifiers, such as diethylamine (DEA) or ethanolamine, are added to the mobile phase to improve peak shape and, in some cases, enhance resolution.[4] As a basic compound, Tortuosamine can interact with acidic silanol groups on the silica surface of the CSP, leading to peak tailing. The basic additive competes for these active sites, minimizing these undesirable interactions.
Q4: Can temperature be used to improve the resolution of Tortuosamine enantiomers?
A4: Yes, temperature is a critical parameter in optimizing chiral separations. Generally, lower temperatures can increase enantioselectivity and improve resolution. However, the effect of temperature can be compound-dependent, and in some instances, increasing the temperature may lead to better results. It is advisable to screen a range of temperatures (e.g., 15°C to 40°C) during method development.
Q5: What are common causes of poor resolution in chiral HPLC?
A5: Poor resolution in chiral HPLC can stem from several factors, including an inappropriate choice of CSP, a suboptimal mobile phase composition, an incorrect flow rate, or a column that has lost efficiency.[5] A systematic approach to method development is crucial for achieving the desired separation.
Troubleshooting Guide
This section provides solutions to common problems encountered during the chiral HPLC separation of (±)-Tortuosamine.
| Problem | Potential Cause | Recommended Solution |
| Poor or No Resolution | Inappropriate Chiral Stationary Phase (CSP). | Screen different polysaccharide-based CSPs (e.g., amylose and cellulose derivatives). |
| Suboptimal mobile phase composition. | Systematically vary the ratio of the organic modifier (e.g., isopropanol, ethanol) in the mobile phase. Optimize the concentration of the basic additive (e.g., 0.1% DEA). | |
| Incorrect temperature. | Evaluate the effect of temperature on the separation. Try running the analysis at a lower temperature (e.g., 15°C or 20°C). | |
| Peak Tailing | Secondary interactions with the stationary phase. | Add a basic modifier like diethylamine (DEA) to the mobile phase (typically 0.1% v/v). |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Column contamination. | Flush the column with a strong, compatible solvent as recommended by the manufacturer. | |
| Irreproducible Retention Times | Inadequate column equilibration. | Ensure the column is equilibrated with the mobile phase for a sufficient time (at least 30 minutes) before each run. |
| Fluctuations in temperature. | Use a column oven to maintain a stable temperature. | |
| Mobile phase instability. | Prepare fresh mobile phase daily. | |
| High Backpressure | Blockage in the column or system. | Check for blockages in the tubing and frits. If the column is blocked, try back-flushing it (if permitted by the manufacturer). |
| Precipitated buffer or sample. | Ensure the sample is fully dissolved in the mobile phase. If using buffers, ensure they are soluble in the mobile phase composition. |
Experimental Protocol: A Starting Point for Method Development
As there is no universally established method for the chiral resolution of (±)-Tortuosamine, the following protocol provides a robust starting point for method development.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral Stationary Phase: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
-
(±)-Tortuosamine standard
-
HPLC-grade n-hexane, isopropanol (IPA), and diethylamine (DEA)
2. Chromatographic Conditions (Initial Screening):
| Parameter | Condition 1 (Amylose-based CSP) | Condition 2 (Cellulose-based CSP) |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol / DEA (80:20:0.1, v/v/v) | n-Hexane / Isopropanol / DEA (85:15:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25°C | 25°C |
| Detection | UV at 288 nm | UV at 288 nm |
| Injection Volume | 10 µL | 10 µL |
| Sample Conc. | 0.5 mg/mL in mobile phase | 0.5 mg/mL in mobile phase |
3. Method Development and Optimization Workflow:
Caption: A workflow for developing a chiral HPLC method for (±)-Tortuosamine.
4. Data Presentation (Hypothetical Data for a Developed Method):
The following table presents hypothetical data that could be obtained from a successful chiral separation of (±)-Tortuosamine.
| Parameter | Value |
| Chiral Stationary Phase | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol / DEA (85:15:0.1, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Temperature | 20°C |
| Retention Time (Enantiomer 1) | 12.5 min |
| Retention Time (Enantiomer 2) | 14.8 min |
| Resolution (Rs) | 1.9 |
| Tailing Factor (Tf) for both peaks | 1.1 |
Signaling Pathways and Logical Relationships
The logical relationship for troubleshooting common issues in chiral HPLC can be visualized as follows:
Caption: A logical diagram for troubleshooting chiral HPLC issues.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids [mdpi.com]
- 5. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low yields in (+/-)-Tortuosamine synthesis reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of (+/-)-tortuosamine, a pyridine-based Sceletium alkaloid.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the core structure of this compound?
A1: The key approaches reported in the literature involve a synergistic Cu(I)/iminium catalyzed [3+3] condensation reaction and an intramolecular S-RN1 reaction. The former involves the condensation of an O-acetylketoxime with an α,β-unsaturated aldehyde, while the latter relies on the cyclization of a ketone enolate onto a 2-halopyridine moiety.
Q2: My TLC analysis shows multiple spots, indicating the formation of several side products. How can I improve the selectivity of my reaction?
A2: The formation of multiple products is a common issue that can often be resolved by systematically evaluating your experimental setup. Key factors to consider include the purity of your starting materials, the choice of solvent and catalyst, and the reaction temperature. Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetic product over thermodynamic side products.
Q3: I am observing a very low or no product yield. What are the initial troubleshooting steps I should take?
A3: When faced with low or no yield, a systematic verification of all reaction components and conditions is crucial. Start by confirming the integrity and purity of your starting materials and reagents. Ensure that your solvents are anhydrous, as moisture can significantly impact many of the reactions involved. Re-evaluate the reaction setup to ensure an inert atmosphere if required, and verify the accuracy of the reaction temperature.
Troubleshooting Guides
Guide 1: Low Yield in Cu(I)/Iminium Catalyzed [3+3] Condensation
This guide focuses on the key step described by Bhosale et al. (2016), which is a synergistic Cu(I)/iminium catalyzed [3+3] condensation of an O-acetylketoxime with an α,β-unsaturated aldehyde.
Problem: The [3+3] condensation step is resulting in a low yield of the desired bicyclic core.
| Potential Cause | Troubleshooting Suggestion |
| Inactive Copper(I) Catalyst | The Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state. Ensure all solvents are thoroughly degassed, and the reaction is carried out under a strict inert atmosphere (e.g., argon or nitrogen). Using a freshly opened bottle of the copper salt or purifying it before use is recommended. |
| Impurities in Starting Materials | Impurities in the O-acetylketoxime or the α,β-unsaturated aldehyde can poison the catalyst or lead to side reactions. Purify the starting materials by chromatography or distillation before use. |
| Suboptimal Reaction Conditions | The reaction yield can be sensitive to the choice of solvent, temperature, and reaction time. A screening of different solvents (e.g., THF, Dioxane, Toluene) and temperatures may be necessary to find the optimal conditions for your specific substrate. |
| Ligand Issues | In some copper-catalyzed reactions, the choice of ligand is crucial for stabilizing the active catalyst and promoting the desired transformation. If applicable to your specific protocol, ensure the ligand is pure and used in the correct stoichiometry. |
| Iminium Ion Formation Issues | The iminium catalyst is crucial for the reaction. Ensure the amine catalyst used for iminium formation is pure and dry. The presence of water can hydrolyze the iminium ion. |
Guide 2: Inefficient Intramolecular S-RN1 Reaction
This guide addresses potential issues in the alternative synthetic route involving an intramolecular S-RN1 (substitution nucleophilic radical) reaction for the key ring closure.
Problem: The intramolecular S-RN1 cyclization is not proceeding to completion or gives a low yield of this compound.
| Potential Cause | Troubleshooting Suggestion |
| Inefficient Radical Initiation | S-RN1 reactions often require initiation by light (photostimulation) or a chemical initiator. Ensure your light source is of the appropriate wavelength and intensity. If using a chemical initiator, ensure it is fresh and added correctly. The reaction may also be sensitive to the solvent's ability to form a solvent cage for the radical intermediates. |
| Presence of Radical Quenchers | The presence of oxygen or other radical scavengers can terminate the radical chain reaction. It is critical to perform the reaction under strictly anaerobic conditions. Solvents should be thoroughly degassed. |
| Poor Enolate Formation | The reaction relies on the formation of a ketone enolate. Ensure the base used for deprotonation is strong enough and added at the appropriate temperature to ensure complete enolate formation. The choice of solvent can also influence the structure and reactivity of the enolate. |
| Side Reactions of the Aryl Radical | The aryl radical intermediate can undergo undesired side reactions, such as hydrogen atom abstraction from the solvent or other molecules in the reaction mixture. Choosing a solvent with strong C-H bonds can minimize this side reaction. |
| Leaving Group Issues | The efficiency of the S-RN1 reaction can be dependent on the nature of the leaving group on the aromatic ring. While halides are typically used, their reactivity can vary. |
Experimental Protocols
Key Step: Synergistic Cu(I)/Iminium Catalyzed [3+3] Condensation (Adapted from Bhosale et al., 2016)
This protocol describes the formation of the bicyclic core of this compound.
Materials:
-
O-acetylketoxime derivative
-
Acrolein (α,β-unsaturated aldehyde)
-
Copper(I) Iodide (CuI)
-
Pyrrolidine (iminium catalyst precursor)
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Anhydrous solvent (e.g., THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the O-acetylketoxime derivative.
-
Dissolve the starting material in anhydrous solvent.
-
Add Copper(I) Iodide to the solution.
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In a separate flask, prepare a solution of pyrrolidine in the anhydrous solvent.
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To the main reaction flask, add the acrolein dropwise at the specified reaction temperature (e.g., room temperature or cooled in an ice bath).
-
Slowly add the pyrrolidine solution to the reaction mixture.
-
Allow the reaction to stir at the specified temperature for the required duration, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain the desired bicyclic intermediate.
Note: The exact stoichiometry, reaction temperature, and time will depend on the specific substrates and should be optimized.
Visualizations
Caption: Troubleshooting workflow for low yields.
Caption: Experimental workflow for the key condensation step.
(+/-)-Tortuosamine stability issues in different solvents and pH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in your experiments involving (+/-)-tortuosamine.
Frequently Asked Questions (FAQs)
Q1: I am starting my experiments with this compound. What are the primary stability concerns I should be aware of?
A1: Like many alkaloids, this compound may be susceptible to degradation under various conditions. The primary concerns are hydrolysis under acidic or basic conditions, oxidation, and photodegradation. It is crucial to establish a stability profile for your specific experimental conditions.
Q2: What are the initial steps to assess the stability of my this compound sample?
A2: A forced degradation study is the recommended starting point. This involves exposing the compound to a range of stress conditions to understand its intrinsic stability.[1] These studies are essential for developing a stability-indicating analytical method.[1]
Q3: Which solvents are recommended for preparing stock solutions of this compound for stability studies?
A3: For initial assessments, polar aprotic solvents such as methanol or acetonitrile are commonly used to prepare stock solutions of alkaloids.[1] It is advisable to prepare solutions fresh and protect them from light.
Q4: My analytical results show multiple peaks after storing my sample in an acidic solution. What could be happening?
A4: The appearance of multiple peaks suggests that this compound is degrading under acidic conditions. Alkaloids can be particularly sensitive to acid hydrolysis.[2][3] You should proceed with identifying these degradation products to understand the degradation pathway.
Q5: I am not observing any degradation of this compound under my experimental conditions. Does this mean it is completely stable?
A5: While promising, the absence of degradation in one set of conditions does not guarantee absolute stability. It is important to test a variety of stress conditions as outlined in forced degradation studies to build a comprehensive stability profile.[1]
Troubleshooting Guides
| Problem | Potential Cause | Recommended Solution |
| No degradation observed under forced degradation conditions. | The compound is highly stable under the tested conditions. | Increase the severity of the stress conditions (e.g., higher acid/base concentration, higher temperature). |
| Complete degradation of this compound with no new peaks observed. | Degradation products may not be detectable by your current analytical method (e.g., lack a chromophore for UV detection). | Use a more universal detection method, such as mass spectrometry (LC-MS), to identify non-UV active degradation products.[1] |
| Inconsistent retention times in HPLC analysis. | Inadequate column equilibration, fluctuations in mobile phase composition or temperature. | Ensure proper column equilibration before each run, check mobile phase composition and pump performance, and use a column thermostat. |
| Poor peak shape (tailing or fronting). | Inappropriate mobile phase pH, secondary interactions with the stationary phase, or column contamination. | Adjust the mobile phase pH to ensure the analyte is in a single ionic state. Consider a different column chemistry or guard column. |
Data Presentation
Table 1: Example Forced Degradation Study Data for this compound
| Stress Condition | Reagent/Parameter | Duration | % Degradation of Parent Compound | Number of Degradation Products | Major Degradation Product(s) (Retention Time) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | [Enter Data] | [Enter Data] | [Enter Data] |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | [Enter Data] | [Enter Data] | [Enter Data] |
| Oxidation | 3% H₂O₂ | 24 hours | [Enter Data] | [Enter Data] | [Enter Data] |
| Thermal Stress | 60°C | 48 hours | [Enter Data] | [Enter Data] | [Enter Data] |
| Photolytic Stress | UV & Visible Light | 24 hours | [Enter Data] | [Enter Data] | [Enter Data] |
Table 2: Example pH-Dependent Stability of this compound in Aqueous Solution
| pH | Temperature (°C) | Reaction Rate Constant (k, day⁻¹) | Half-life (t½, days) |
| 2.0 | 25 | [Enter Data] | [Enter Data] |
| 4.0 | 25 | [Enter Data] | [Enter Data] |
| 7.0 | 25 | [Enter Data] | [Enter Data] |
| 9.0 | 25 | [Enter Data] | [Enter Data] |
| 11.0 | 25 | [Enter Data] | [Enter Data] |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
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Sample Preparation : Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.[1]
-
Acid Hydrolysis : Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.[4]
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Base Hydrolysis : Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.[4]
-
Oxidative Degradation : Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.[4]
-
Thermal Degradation : Place the solid this compound in a 60°C oven for 48 hours. Prepare a 0.1 mg/mL solution of the heat-stressed solid in the mobile phase.[4]
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Photolytic Degradation : Expose a 0.1 mg/mL solution of this compound to a photostability chamber for 24 hours.[4]
-
Analysis : Analyze all samples using a validated stability-indicating HPLC-UV or LC-MS method.
Protocol 2: pH-Dependent Stability Study
-
Buffer Preparation : Prepare a series of buffers with pH values ranging from 2 to 11.
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Sample Incubation : Add a small aliquot of a concentrated stock solution of this compound to each buffer to achieve the desired final concentration. Incubate the solutions at a constant temperature (e.g., 25°C or 40°C).
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Time-Point Sampling : At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each buffer solution.
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Sample Quenching : If necessary, quench the degradation reaction by adding a suitable solvent (e.g., cold acetonitrile) or adjusting the pH.
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Analysis : Analyze the samples by HPLC to determine the remaining concentration of this compound at each time point.
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Data Analysis : Plot the natural logarithm of the concentration of this compound versus time to determine the first-order degradation rate constant (k) and the half-life (t½) at each pH.
Visualizations
Caption: Forced degradation experimental workflow for this compound.
Caption: Decision-making flowchart for tortuosamine stability testing.
References
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. Insight into pyrrolizidine alkaloids degradation and the chemical structures of their degradation products using ultra high performance liquid chromatography and Q-Exactive Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of (+/-)-Tortuosamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of (+/-)-Tortuosamine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the LC-MS analysis of Tortuosamine?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as Tortuosamine, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenates).[1][2][3] These effects can manifest as ion suppression or enhancement, leading to inaccurate and unreliable quantification.[1][2][3] For Tortuosamine, a basic alkaloid, co-eluting phospholipids from plasma can suppress its signal in positive electrospray ionization mode.[4] This can result in underestimation of the true concentration, poor reproducibility, and decreased sensitivity.[5]
Q2: How can I detect the presence of matrix effects in my Tortuosamine assay?
A2: Two common methods to assess matrix effects are the post-column infusion method and the post-extraction spike method.[1][3][6]
-
Post-Column Infusion: A constant flow of a standard solution of Tortuosamine is infused into the LC eluent after the analytical column and before the MS detector. A blank matrix sample is then injected. Any dip or rise in the baseline signal at the retention time of Tortuosamine indicates ion suppression or enhancement, respectively.[5][6]
-
Post-Extraction Spike Method: The response of Tortuosamine spiked into a blank matrix extract is compared to the response of Tortuosamine in a neat solvent at the same concentration. The matrix effect can be quantified using the following formula: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100.[4]
Q3: What are the primary strategies to mitigate matrix effects for Tortuosamine analysis?
A3: The main strategies revolve around three key areas:
-
Effective Sample Preparation: To remove interfering matrix components before LC-MS analysis.[7]
-
Chromatographic Optimization: To separate Tortuosamine from co-eluting matrix components.[5][6]
-
Use of Internal Standards and Calibration Strategies: To compensate for matrix effects that cannot be eliminated.[5][8]
Troubleshooting Guides
Issue 1: Poor reproducibility and accuracy in Tortuosamine quantification.
This issue is often a direct consequence of unaddressed matrix effects.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor reproducibility.
Detailed Steps:
-
Quantify the Matrix Effect: Perform a post-extraction spike experiment as described in the FAQs. A matrix effect outside the acceptable range (typically 85-115%) indicates a significant issue.
-
Optimize Sample Preparation: If a significant matrix effect is observed, focus on improving the sample cleanup.
-
Protein Precipitation (PPT): While simple, PPT is often the least effective method for removing phospholipids and may result in significant matrix effects.[4]
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT.[4] Experiment with different organic solvents to optimize the extraction of Tortuosamine while minimizing the co-extraction of interferences.
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing matrix components.[7] For Tortuosamine, a mixed-mode cation exchange SPE sorbent can be particularly effective at retaining the basic analyte while allowing neutral and acidic interferences to be washed away.[4]
-
-
Optimize Chromatographic Conditions: Adjusting the mobile phase composition and gradient can help separate Tortuosamine from residual matrix components.[6]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for Tortuosamine is the most effective way to compensate for matrix effects, as it will co-elute and experience the same ionization suppression or enhancement as the analyte.[5][8]
Issue 2: Low sensitivity and inability to reach the required lower limit of quantification (LLOQ) for Tortuosamine.
Ion suppression is a common cause of low sensitivity in LC-MS assays.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low sensitivity.
Detailed Steps:
-
Identify Ion Suppression Zones: Use the post-column infusion technique to identify the retention time regions where ion suppression occurs.
-
Enhance Sample Cleanup: If Tortuosamine elutes within an ion suppression zone, a more rigorous sample preparation method, such as SPE, is necessary to remove the interfering compounds.[7]
-
Adjust Chromatographic Retention: Modify the LC gradient to shift the retention time of Tortuosamine to a "cleaner" region of the chromatogram where no significant ion suppression is observed.[5]
-
Optimize Mass Spectrometer Source Parameters: Fine-tuning parameters like spray voltage, gas flows, and temperature can sometimes help to mitigate the impact of matrix components on the ionization process.[6]
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect by Post-Extraction Spike
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike Tortuosamine standard into the mobile phase at a known concentration (e.g., 50 ng/mL).
-
Set B (Post-Spike Sample): Extract a blank matrix sample (e.g., plasma) using your established procedure. Spike Tortuosamine into the final extract at the same concentration as Set A.
-
Set C (Blank Matrix): Extract a blank matrix sample without spiking any analyte.
-
-
Analyze all samples by LC-MS/MS.
-
Calculate the matrix effect:
-
Matrix Effect (%) = (Mean peak area of Set B - Mean peak area of Set C) / Mean peak area of Set A * 100
-
Protocol 2: Solid-Phase Extraction (SPE) for Tortuosamine from Plasma
This protocol uses a mixed-mode cation exchange SPE plate.
-
Conditioning: Condition the SPE wells with 1 mL of methanol, followed by 1 mL of water.
-
Loading: Pre-treat 100 µL of plasma with 200 µL of 4% phosphoric acid in water. Load the entire pre-treated sample onto the SPE plate.
-
Washing:
-
Wash with 1 mL of 0.1 M acetate buffer (pH 6.0).
-
Wash with 1 mL of methanol.
-
-
Elution: Elute Tortuosamine with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase.
Data Presentation
Table 1: Comparison of Matrix Effects for Tortuosamine with Different Sample Preparation Methods
| Sample Preparation Method | Mean Peak Area (Neat Solution) | Mean Peak Area (Post-Spike Plasma) | Calculated Matrix Effect (%) |
| Protein Precipitation (Acetonitrile) | 1,520,450 | 988,300 | 65.0 |
| Liquid-Liquid Extraction (MTBE) | 1,515,800 | 1,243,000 | 82.0 |
| Solid-Phase Extraction (Mixed-Mode) | 1,532,100 | 1,470,900 | 96.0 |
Table 2: LC-MS/MS Parameters for Tortuosamine Analysis
| Parameter | Value |
| Liquid Chromatography | |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B in 5 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | ESI Positive |
| Precursor Ion (m/z) | [M+H]⁺ for Tortuosamine |
| Product Ion (m/z) | Specific fragment for Tortuosamine |
| Collision Energy | Optimized for Tortuosamine |
| Dwell Time | 100 ms |
References
- 1. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to circumvent matrix effect in confirmatory testing - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 8. UQ eSpace [espace.library.uq.edu.au]
Technical Support Center: Refinement of Purification Protocols for High-Purity (+/-)-Tortuosamine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining purification protocols for high-purity (+/-)-tortuosamine. This resource offers detailed methodologies, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during the isolation of this minor alkaloid from Sceletium species.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: As a minor alkaloid in Sceletium tortuosum, the primary challenges in purifying this compound include its low natural abundance, potential for co-elution with other structurally similar alkaloids, and susceptibility to degradation under harsh purification conditions. Key difficulties include irreversible adsorption to column packing materials and excessive tailing during chromatography.[1]
Q2: What is a suitable starting material for high-yield extraction?
A2: Dried and finely powdered plant material of Sceletium tortuosum is the recommended starting material. The concentration and composition of alkaloids can vary based on factors like the specific cultivar, geographical location, season, and age of the plant.[2]
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for both qualitative and quantitative analysis of tortuosamine.[3] For structural confirmation and purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable.[4] Nonaqueous Capillary Electrophoresis-Mass Spectrometry (NACE-MS) has also been shown to be effective in separating complex alkaloid mixtures from Sceletium.[5]
Q4: What are the critical parameters to control during an acid-base extraction of tortuosamine?
A4: Precise pH control is critical during acid-base extraction to ensure efficient separation of alkaloids from non-alkaloidal compounds. Maintaining the integrity of the alkaloid structure requires avoiding extreme pH levels, which can lead to degradation. The choice of appropriate organic and aqueous solvents is also crucial for maximizing yield and purity.
Q5: How can I improve the resolution of tortuosamine from other alkaloids during chromatography?
A5: Optimizing the chromatographic conditions is key. This includes selecting the appropriate stationary phase (e.g., C18 for reversed-phase HPLC), mobile phase composition, and gradient elution program. For challenging separations, advanced techniques like High-Speed Countercurrent Chromatography (HSCCC) can offer better resolution and higher recovery compared to traditional column chromatography.[1][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Yield of Crude Alkaloid Extract | Incomplete cell wall disruption of the plant material. | Ensure the plant material is finely powdered to maximize surface area for solvent penetration. |
| Inefficient solvent extraction. | Optimize the solvent system. A mixture of methanol or ethanol with water is often effective for initial extraction. Consider alternative methods like sonication or Soxhlet extraction to improve efficiency. | |
| Degradation of tortuosamine during extraction. | Avoid excessive heat and light exposure. Use a rotary evaporator under reduced pressure for solvent removal.[7] Maintain a stable pH during extraction.[7] | |
| Co-elution of Tortuosamine with Other Alkaloids | Suboptimal chromatographic conditions. | Adjust the mobile phase composition and gradient. A shallower gradient can improve the separation of closely eluting compounds. Experiment with different stationary phases or chromatographic techniques (e.g., normal-phase vs. reversed-phase). |
| Column overloading. | Reduce the amount of crude extract loaded onto the column to prevent peak broadening and improve resolution. | |
| Excessive Peak Tailing in Chromatography | Strong interaction between tortuosamine and the stationary phase. | Add a competing amine (e.g., triethylamine) to the mobile phase to reduce peak tailing on silica-based columns. |
| Presence of active sites on the stationary phase. | Use an end-capped column or switch to a different type of stationary phase. | |
| Presence of Oxalic Acid Impurity | High natural abundance of oxalates in Sceletium tortuosum. | Incorporate an acid-base extraction step in your purification protocol. Oxalic acid can be effectively removed during this process.[7] Traditional fermentation of the plant material is also known to reduce oxalate levels.[7] |
| Irreversible Adsorption to Column | Strong binding of the alkaloid to the solid support. | Consider using High-Speed Countercurrent Chromatography (HSCCC), an all-liquid technique that avoids solid supports and can improve recovery.[1][6] |
Quantitative Data Summary
The following table summarizes the quantitative data on the purification of tortuosamine and other major alkaloids from Sceletium tortuosum using different chromatographic techniques, as reported by Shikanga et al. (2011). This data highlights the efficiency of HSCCC for isolating these compounds.
| Alkaloid | Purification Method | Mass Isolated (mg) | Purity (%) |
| Mesembrine | HSCCC | 482.4 | 99.2 |
| CC/PTLC | 305.5 | 98.6 | |
| Mesembrenone | HSCCC | 545.2 | 99.4 |
| CC/PTLC | 350.0 | 97.4 | |
| Mesembrenol | HSCCC | 300.0 | 98.6 |
| CC/PTLC | 150.0 | 96.2 | |
| Tortuosamine | HSCCC | 47.8 | 94.2 |
| CC/PTLC | 20.0 | 92.5 |
Source: Shikanga et al., 2011[1][6] HSCCC: High-Speed Countercurrent Chromatography; CC/PTLC: Column Chromatography/Preparative Thin Layer Chromatography
Experimental Protocols
General Alkaloid Extraction from Sceletium tortuosum
This protocol outlines a general procedure for the initial extraction of alkaloids, which can be further refined for the specific isolation of this compound.
-
Maceration:
-
Mix the finely powdered, dried plant material with an extraction solvent (e.g., 80% ethanol) in a sealed container.
-
Agitate the mixture periodically over a period of 24-48 hours at room temperature.
-
-
Filtration:
-
Filter the mixture to separate the liquid extract from the solid plant material.
-
Re-extract the plant material two more times with fresh solvent to ensure complete extraction.
-
-
Solvent Evaporation:
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C to prevent degradation of the alkaloids.[7]
-
-
Acid-Base Extraction:
-
Dissolve the crude extract in an acidic aqueous solution (e.g., 5% sulfuric acid) to protonate the alkaloids.
-
Wash the acidic solution with a non-polar organic solvent (e.g., hexane) to remove lipids and other non-polar impurities.
-
Basify the aqueous layer to a pH of 9-10 with a suitable base (e.g., ammonium hydroxide) to deprotonate the alkaloids.
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Extract the alkaloids from the basified aqueous solution with a non-polar organic solvent (e.g., dichloromethane).[7]
-
Combine the organic layers and evaporate the solvent to yield a crude alkaloid extract.
-
High-Performance Liquid Chromatography (HPLC) Purification
This protocol provides a starting point for the HPLC purification of this compound from the crude alkaloid extract. Optimization of these parameters will be necessary.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid or triethylamine.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or triethylamine.
-
Gradient: A linear gradient starting with a low percentage of Mobile Phase B, gradually increasing to elute compounds of increasing hydrophobicity. The exact gradient profile will need to be optimized based on the specific separation.
-
Flow Rate: 1.0 mL/min for an analytical column.
-
Detection: UV detection at 228 nm.[3]
-
Injection Volume: 10-20 µL of the dissolved crude extract.
Experimental Workflows
Caption: Initial extraction of crude alkaloids from plant material.
Caption: General workflow for the purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. CHEMISTRY & PHARMACOLOGY - The Sceletium Source [sceletium.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Forensic analysis of mesembrine alkaloids in Sceletium tortuosum by nonaqueous capillary electrophoresis mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: (+/-)-Tortuosamine Degradation Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in the investigation of the degradation pathways and byproducts of (+/-)-tortuosamine. As specific degradation data for this compound is not extensively documented in publicly available literature, this guide offers a generalized framework for approaching such studies. The principles, protocols, and troubleshooting advice provided herein are based on the general chemistry of alkaloids and related indole structures and are broadly applicable to the study of novel chemical entities.
Frequently Asked Questions (FAQs)
Q1: Where should I begin when investigating the degradation of this compound?
A1: A comprehensive investigation into the degradation of a new alkaloid like this compound should start with forced degradation studies, also known as stress testing.[1] These studies are crucial for identifying the intrinsic stability of the molecule and potential degradation products that may form under various environmental conditions.[1] This is a regulatory requirement (e.g., ICH Q1A) and helps in the development of stability-indicating analytical methods.[1]
Q2: What are the essential conditions to test in a forced degradation study for this compound?
A2: According to ICH guidelines, forced degradation studies should expose the drug substance to a variety of stress conditions to understand its stability profile thoroughly.[1] Key conditions to test for an alkaloid like this compound include:
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Acid Hydrolysis: Treatment with an acid (e.g., 0.1 M HCl) to assess stability in acidic conditions.
-
Base Hydrolysis: Treatment with a base (e.g., 0.1 M NaOH) to evaluate stability in alkaline conditions.
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Oxidation: Exposure to an oxidizing agent (e.g., 3% H₂O₂) to determine susceptibility to oxidation.
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Thermal Stress: Heating the solid or a solution of the compound to assess the impact of high temperatures.
-
Photolytic Stress: Exposing the compound to UV and visible light to evaluate its photostability.
Q3: What are some potential degradation pathways for this compound based on its structure?
A3: Based on the structure of tortuosamine, which contains a tetrahydroquinoline moiety and a dimethoxyphenyl group, several degradation pathways can be hypothesized:
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Hydrolysis: The ether linkages of the dimethoxyphenyl group could be susceptible to cleavage under strong acidic conditions.
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Oxidation: The tertiary amine and the electron-rich aromatic rings are potential sites for oxidation. N-oxidation and hydroxylation of the aromatic rings are common oxidative degradation pathways for alkaloids.
-
Ring Opening: Under harsh conditions, the heterocyclic ring of the tetrahydroquinoline moiety might undergo ring-opening reactions.
Q4: What analytical techniques are best suited for analyzing this compound and its degradation byproducts?
A4: A stability-indicating analytical method is essential for separating the parent drug from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common starting point. For identification and characterization of the byproducts, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and, if necessary, isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools.
Q5: I am observing unexpected peaks in my chromatogram during a stability study. What should I do?
A5: Unexpected peaks likely represent degradation products or impurities. Here's a troubleshooting approach:
-
Confirm Peak Identity: Use a mass spectrometer to get the mass-to-charge ratio (m/z) of the unexpected peaks to help identify them as potential degradants.
-
Analyze a Control Sample: Compare the chromatogram of your stressed sample with that of an unstressed control sample to confirm that the new peaks are indeed from degradation.
-
Evaluate Blank Samples: Analyze a blank sample (matrix without the drug) that has undergone the same stress conditions to rule out any interference from the matrix or reagents.
-
Adjust Chromatographic Conditions: If peaks are not well-resolved, optimize your HPLC method (e.g., change the mobile phase composition, gradient, or column chemistry).
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution |
| Rapid degradation of this compound under all stress conditions. | The molecule is inherently unstable. | Consider using milder stress conditions (e.g., lower acid/base concentration, lower temperature). Ensure proper storage of the compound away from light and heat. |
| No degradation observed under any stress condition. | The molecule is highly stable, or the stress conditions are too mild. | Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time). Ensure that the stressor is active (e.g., freshly prepared oxidizing agent). |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate column chemistry or mobile phase. Co-elution of degradation products. | Optimize the HPLC method. Try a different column (e.g., C18, phenyl-hexyl) or adjust the mobile phase pH or organic modifier. |
| Mass balance is not within the acceptable range (e.g., 95-105%). | Undetected degradation products (e.g., non-UV active, volatile). Incomplete elution from the column. | Use a universal detector like a mass spectrometer or a charged aerosol detector in parallel with the UV detector. Ensure that the analytical method is capable of eluting all potential byproducts. |
Quantitative Data Summary
The following tables present hypothetical quantitative data for the forced degradation of this compound under various stress conditions. These are illustrative examples to guide researchers in their data presentation.
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Duration | Temperature (°C) | % Degradation | Number of Byproducts Detected | Major Byproduct (Proposed) |
| 0.1 M HCl | 24 h | 60 | 15.2 | 2 | Demethylated Tortuosamine |
| 0.1 M NaOH | 24 h | 60 | 8.5 | 1 | Isomeric Product |
| 3% H₂O₂ | 24 h | 25 | 22.8 | 3 | N-oxide of Tortuosamine |
| Thermal (Solid) | 48 h | 80 | 5.1 | 1 | Dehydrogenated Product |
| Photolytic (Solution) | 24 h | 25 | 12.6 | 2 | Photo-oxidized Product |
Table 2: Purity Analysis of this compound Under Thermal Stress
| Time (hours) | Temperature (°C) | Purity by HPLC (%) | Major Byproduct (%) |
| 0 | 80 | 99.8 | < 0.1 |
| 12 | 80 | 98.2 | 1.5 |
| 24 | 80 | 96.5 | 3.2 |
| 48 | 80 | 94.7 | 5.1 |
Experimental Protocols
Protocol 1: Forced Degradation of this compound
Objective: To investigate the degradation of this compound under various stress conditions and to identify potential degradation byproducts.
Materials:
-
This compound
-
HPLC-grade methanol and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂) (30%)
-
Calibrated pH meter
-
HPLC-UV/MS system
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Store at room temperature, protected from light, for 24 hours.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Place the solid this compound in a 80°C oven for 48 hours.
-
Prepare a 0.1 mg/mL solution of the heat-stressed solid in the mobile phase.
-
-
Photolytic Degradation:
-
Expose a 0.1 mg/mL solution of this compound to a photostability chamber (with UV and visible light) for 24 hours.
-
Keep a control sample wrapped in aluminum foil at the same temperature.
-
-
Analysis: Analyze all samples, including an unstressed control, by a suitable HPLC-UV/MS method. Compare the chromatograms to identify degradation products and calculate the percentage of degradation.
Visualizations
Hypothetical Degradation Pathways of this compound
Caption: Proposed degradation pathways of this compound under different stress conditions.
Experimental Workflow for Forced Degradation Studies
Caption: A typical experimental workflow for conducting forced degradation studies.
References
Technical Support Center: Optimization of Reaction Conditions for (+/-)-Tortuosamine Derivatization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the derivatization of (+/-)-tortuosamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization strategies for this compound?
A1: The most frequently targeted site for derivatization on the tortuosamine scaffold is the secondary amine. Common derivatization reactions include N-acylation and N-alkylation to introduce a variety of functional groups. These modifications are often explored to modulate the biological activity of the parent compound.
Q2: What are the critical parameters to consider when optimizing the N-acylation of this compound?
A2: Key parameters for optimizing N-acylation include the choice of acylating agent, solvent, temperature, and reaction time. The reactivity of the acylating agent (e.g., acyl chloride vs. anhydride) and the polarity of the solvent can significantly impact reaction rate and yield. Temperature control is crucial to prevent side reactions or degradation of the starting material and product.
Q3: How can I minimize the formation of side products during derivatization?
A3: Minimizing side products can be achieved by carefully controlling the stoichiometry of reactants, maintaining an inert atmosphere (e.g., using nitrogen or argon) to prevent oxidation, and optimizing the reaction temperature. Using purified reagents and solvents is also critical.[1] In some cases, the use of a protecting group strategy for other reactive functionalities on the molecule may be necessary.
Q4: What are the recommended methods for purifying tortuosamine derivatives?
A4: Purification of tortuosamine derivatives is typically achieved using chromatographic techniques. Column chromatography with silica gel is a common method.[1] For more challenging separations, high-performance liquid chromatography (HPLC) or high-speed counter-current chromatography (HSCCC) can be employed to obtain high-purity compounds.[1][2] The choice of solvent system for chromatography is crucial and needs to be optimized for each specific derivative.
Troubleshooting Guides
Problem 1: Low Yield of N-Acylated Tortuosamine
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Increase reaction time and monitor progress using Thin Layer Chromatography (TLC).- Increase the reaction temperature in small increments (e.g., 10 °C).[3]- Use a more reactive acylating agent (e.g., acyl chloride instead of a carboxylic acid with a coupling agent). |
| Degradation of Starting Material or Product | - Lower the reaction temperature.- Reduce the reaction time.- Ensure the reaction is run under an inert atmosphere to prevent oxidation. |
| Suboptimal Solvent | - Test a range of solvents with varying polarities. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are often good starting points for acylation reactions.[4][5] |
| Poor Quality of Reagents | - Use freshly opened or purified reagents and anhydrous solvents.[1] |
Problem 2: Formation of Multiple Products in N-Alkylation
| Possible Cause | Suggested Solution |
| Over-alkylation | - Reduce the stoichiometry of the alkylating agent to 1.0-1.2 equivalents.- Add the alkylating agent slowly to the reaction mixture.- Consider using reductive amination as a more controlled method for mono-alkylation. |
| Side Reactions | - Lower the reaction temperature to improve selectivity.- Change the base used in the reaction; a weaker base may reduce side reactions. |
| Impure Starting Material | - Purify the this compound starting material before the reaction. |
Experimental Protocols
General Protocol for N-Acylation of this compound (e.g., N-Acetylation)
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Addition of Reagents: Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylation: Slowly add acetic anhydride (1.2 eq) or acetyl chloride (1.2 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by silica gel column chromatography to yield N-acetyl-tortuosamine.
Optimization of N-Acylation Conditions: A Representative Study
The following table summarizes a hypothetical optimization study for the N-acetylation of this compound.
| Entry | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetic Anhydride | DCM | 25 | 4 | 75 |
| 2 | Acetic Anhydride | THF | 25 | 4 | 70 |
| 3 | Acetic Anhydride | Acetonitrile | 25 | 4 | 65 |
| 4 | Acetyl Chloride | DCM | 0 to 25 | 2 | 90 |
| 5 | Acetyl Chloride | DCM | 25 | 2 | 88 |
| 6 | Acetyl Chloride | THF | 0 to 25 | 2 | 85 |
Visualizations
Caption: General workflow for the derivatization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparative isolation and purification of alkannin/shikonin derivatives from natural products by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solvent effects - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Strategies to improve the solubility of (+/-)-Tortuosamine for in vitro assays
This guide provides researchers, scientists, and drug development professionals with strategies to improve the solubility of (+/-)-Tortuosamine for in vitro assays. Given that specific solubility data for this compound is not widely published, this document outlines general and effective techniques for poorly water-soluble compounds, particularly alkaloids.[1][2][3][4][5][6][7][8][9]
Frequently Asked Questions (FAQs)
Q1: I'm dissolving my this compound, synthesized or extracted, and it's precipitating in my aqueous assay buffer. Why is this happening?
A1: this compound, as an alkaloid, is likely a lipophilic molecule with poor water solubility.[4][8] Precipitation occurs when the concentration of the compound exceeds its solubility limit in the aqueous buffer. This is a common challenge with many natural products and new chemical entities.[1][] Often, a compound will dissolve in a concentrated organic stock solution (like DMSO) but crash out when diluted into the final aqueous medium for the assay.
Q2: What is the first and simplest strategy I should try to improve the solubility of this compound?
A2: The most straightforward and widely used initial approach is the use of a co-solvent.[][11][12] This involves dissolving the compound in a water-miscible organic solvent to create a high-concentration stock solution, which is then diluted into the assay medium. Dimethyl sulfoxide (DMSO) is the most common choice for initial testing.[][11]
Q3: Can the pH of my buffer affect the solubility of this compound?
A3: Yes, significantly. As an alkaloid, this compound contains basic nitrogen atoms.[3][5] Adjusting the pH of the buffer to be more acidic can protonate these nitrogen atoms, forming a salt that is often more water-soluble.[13][14][15] Therefore, lowering the pH of your assay buffer may be a simple and effective way to increase its solubility.[13]
Q4: Are there alternatives if co-solvents and pH adjustment don't work or interfere with my assay?
A4: Absolutely. Other common techniques include the use of surfactants to create micelles that encapsulate the compound, or cyclodextrins to form inclusion complexes.[16][17][18] These methods can enhance solubility without relying on high concentrations of organic solvents.[16][17]
Q5: How do I prepare a stock solution of a poorly soluble compound like this compound?
A5: Preparing a concentrated stock solution is a standard and recommended practice.[19][20][21] This reduces repetitive weighing of small, hard-to-measure quantities and minimizes errors.[19] Typically, you dissolve the compound in a pure organic solvent (e.g., DMSO, ethanol) at a high concentration (e.g., 10-100 mM). This stock is then serially diluted for your experiments.[19][20]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock into aqueous buffer. | The final concentration of the compound exceeds its aqueous solubility limit. The final percentage of DMSO may be too low to maintain solubility. | 1. Decrease the final compound concentration. Test a lower concentration range in your assay. 2. Increase the final DMSO concentration. Most cell-based assays tolerate up to 0.5-1% DMSO, but you must validate this for your specific cell line. For biochemical assays, higher percentages may be acceptable. 3. Try an alternative solubilization method, such as pH adjustment or cyclodextrins.[13][16] |
| Compound is insoluble even in 100% DMSO. | The compound may have very high crystallinity or other properties resisting dissolution. | 1. Gently warm the solution (e.g., to 37°C) and/or sonicate to aid dissolution. 2. Try alternative organic solvents like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[] 3. Consider solid dispersion techniques as a more advanced method to create an amorphous, more soluble form of the compound.[22][23][24][25][26] |
| The chosen solubilization method (e.g., high co-solvent %, pH change) is affecting the assay results (e.g., cell toxicity, enzyme inhibition). | The excipients (co-solvents, acids/bases, surfactants) are interfering with the biological system. | 1. Run a vehicle control. This is essential to distinguish the effect of the compound from the effect of the solvent system. The vehicle control should contain the same concentration of all excipients as the test samples. 2. Reduce the concentration of the interfering excipient. For example, use the lowest possible percentage of co-solvent. 3. Switch to a more biocompatible solubilization method, such as using hydroxypropyl-β-cyclodextrin (HP-β-CD), which is generally well-tolerated by cells.[17][27] |
| Inconsistent results between experiments. | The compound may be slowly precipitating out of solution over the course of the experiment, or the stock solution may not be stable. | 1. Visually inspect your assay plates under a microscope for signs of precipitation before and after the experiment. 2. Prepare fresh dilutions from the stock solution immediately before each experiment.[20][21] 3. Assess the stability of your stock solution. Store it in appropriate conditions (e.g., -20°C or -80°C in small aliquots to avoid freeze-thaw cycles).[19] |
Experimental Protocols & Data
Co-Solvent Strategy
This is the most common first-line approach.[11][28] The goal is to dissolve the lipophilic compound in a water-miscible organic solvent.
Protocol:
-
Solvent Selection: Start with 100% DMSO. If unsuccessful, try other solvents listed in the table below.
-
Stock Solution Preparation:
-
Weigh out a precise amount of this compound.
-
Add the selected co-solvent to achieve a high concentration (e.g., 100 mM, 50 mM, or 10 mM).
-
Use a vortex mixer, sonication, or gentle warming (37°C) to facilitate dissolution.
-
-
Serial Dilution:
-
Create intermediate dilutions of your stock solution in 100% of the same co-solvent.
-
From these intermediate stocks, perform the final dilution into your aqueous assay buffer. Ensure the final co-solvent concentration is low (typically <1%) and consistent across all wells, including the vehicle control.[29]
-
Table 1: Common Co-solvents for In Vitro Assays []
| Co-Solvent | Abbreviation | Typical Starting Stock Conc. | Max Recommended % in Cell Assays | Notes |
| Dimethyl Sulfoxide | DMSO | 10-100 mM | < 0.5% | Most common, potent solvent. Can be toxic to some cells at >1%. |
| Ethanol | EtOH | 10-50 mM | < 1% | Good for many natural products. Can have biological effects. |
| Polyethylene Glycol 400 | PEG 400 | 10-50 mM | < 1-2% | Lower toxicity than DMSO/EtOH. More viscous. |
| Propylene Glycol | PG | 10-50 mM | < 1-2% | Common pharmaceutical excipient. |
| Dimethylformamide | DMF | 10-100 mM | < 0.1% | Potent but more toxic than DMSO. Use with caution. |
pH Adjustment Strategy
This method is highly effective for ionizable compounds like alkaloids.[12][13][14]
Protocol:
-
Determine pKa (if possible): If the pKa of this compound is known or can be predicted, you can make a more informed choice of buffer pH. As a base, it will be more soluble at a pH below its pKa.
-
Prepare Buffers: Make a series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.4). Ensure the buffer system has sufficient capacity to resist pH changes upon addition of the compound.[13]
-
Solubility Test:
-
Add a known amount of this compound to each buffer.
-
Mix thoroughly (vortex, sonicate) and allow it to equilibrate.
-
Centrifuge the samples and measure the concentration of the compound in the supernatant (e.g., by HPLC-UV or LC-MS) to determine the solubility at each pH.
-
-
Assay Application: Use the buffer system that provides the required solubility while being compatible with your assay's biological components.
Surfactant-Mediated Solubilization
Surfactants form micelles that can encapsulate hydrophobic drugs, increasing their apparent solubility in water.[30][31] This is more common in biochemical assays than cell-based assays due to potential toxicity.[29]
Protocol:
-
Surfactant Selection: Non-ionic surfactants like Tween® 20 or Triton™ X-100 are common choices.[29][32]
-
Prepare Surfactant Solution: Prepare your assay buffer containing the surfactant at a concentration above its critical micelle concentration (CMC).
-
Dissolution:
-
Prepare a concentrated stock of this compound in a co-solvent (e.g., DMSO).
-
Dilute this stock into the surfactant-containing buffer. The micelles will help keep the compound in solution.
-
-
Control: Always run a vehicle control with the same concentration of surfactant and co-solvent to account for any effects on the assay.
Table 2: Common Surfactants for In Vitro Assays
| Surfactant | Type | Typical Concentration | Use Case | Caution |
| Tween® 20/80 | Non-ionic | 0.01 - 0.1% | Biochemical assays, ELISAs | Can interfere with protein-protein interactions. |
| Triton™ X-100 | Non-ionic | 0.01 - 0.1% | Biochemical assays | Can lyse cells at higher concentrations.[29] |
| Sodium Dodecyl Sulfate | SDS | Varies | Not for functional assays | Anionic, denaturing surfactant. |
Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic core, allowing them to form inclusion complexes with poorly soluble molecules.[16][17][18][27]
Protocol:
-
Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high water solubility and safety profiles.[27]
-
Complex Formation (Kneading Method):
-
Weigh out the this compound and the selected cyclodextrin (a 1:1 or 1:2 molar ratio is a good starting point).
-
Add a small amount of a solvent blend (e.g., water/ethanol 50:50) to form a paste.
-
Knead the paste thoroughly for 30-60 minutes.
-
Dry the paste under a vacuum to remove the solvent, resulting in a solid powder of the inclusion complex.
-
-
Dissolution: Dissolve the resulting complex powder directly into your aqueous assay buffer.
-
Alternative (Direct Method): Prepare a concentrated aqueous solution of the cyclodextrin. Add the this compound (or a concentrated stock in a minimal amount of co-solvent) to this solution. Mix vigorously (vortex, sonicate) to facilitate complex formation.
Visualizations
Workflow and Decision Making
Caption: Workflow for selecting a solubilization strategy.
Mechanism Visualizations
References
- 1. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. Tortuosamine - Wikipedia [en.wikipedia.org]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. (-)-Tortuosamine | C20H26N2O2 | CID 443745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pza.sanbi.org [pza.sanbi.org]
- 8. CHEMISTRY & PHARMACOLOGY - The Sceletium Source [sceletium.com]
- 9. Sceletium tortuosum: A review on its phytochemistry, pharmacokinetics, biological and clinical activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 12. spokesciences.com [spokesciences.com]
- 13. wjbphs.com [wjbphs.com]
- 14. PH adjustment: Significance and symbolism [wisdomlib.org]
- 15. CompoundingToday.com | Compounding Today - Pharmacy Compounding Abstracts, Pharmacy Formulas, Discontinued Medications, Medicine Flavoring, Pharmacy Operating Procedures, and more. [compoundingtoday.com]
- 16. researchgate.net [researchgate.net]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scielo.br [scielo.br]
- 19. phytotechlab.com [phytotechlab.com]
- 20. youtube.com [youtube.com]
- 21. m.youtube.com [m.youtube.com]
- 22. jddtonline.info [jddtonline.info]
- 23. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. jopcr.com [jopcr.com]
- 25. japer.in [japer.in]
- 26. Solubility Enhancement by Solid Dispersion Method: An Overview | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 27. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 28. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]
- 29. researchgate.net [researchgate.net]
- 30. Surfactant Mediated Accelerated and Discriminatory In Vitro Drug Release Method for PLGA Nanoparticles of Poorly Water-Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 31. A recent overview of surfactant–drug interactions and their importance - PMC [pmc.ncbi.nlm.nih.gov]
- 32. artemisdx.com [artemisdx.com]
Validation & Comparative
A Comparative Guide to the Analytical Validation for (+/-)-Tortuosamine Quantification
For Researchers, Scientists, and Drug Development Professionals
The quantification of specific alkaloids in complex botanical matrices is a critical challenge in natural product research and development. While extensive research has focused on the major psychoactive alkaloids of Sceletium tortuosum, such as mesembrine and mesembrenone, the quantification of minor alkaloids like (+/-)-tortuosamine remains a less explored area. This guide provides a comparative overview of two powerful analytical techniques, Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of the broader alkaloid profile of Sceletium tortuosum, with a focus on their applicability to the quantification of tortuosamine.
Currently, there is a lack of fully validated methods specifically for the quantification of this compound. However, several advanced analytical methods have demonstrated the capability to detect and profile a wide range of alkaloids from Sceletium, including tortuosamine. This guide details the experimental protocols for UPLC-MS and GC-MS methods that are suitable for this purpose and provides a comparative analysis of their performance characteristics based on their application to the broader alkaloid profile.
Quantitative Data Summary
| Parameter | UPLC-MS | GC-MS |
| Limit of Detection (LOD) | Typically in the low ng/mL range for major alkaloids. | Generally in the µg/mL range for major alkaloids. |
| Limit of Quantitation (LOQ) | Typically in the ng/mL range for major alkaloids. | Generally in the µg/mL range for major alkaloids. |
| Linearity (R²) | > 0.99 for major alkaloids. | > 0.99 for major alkaloids. |
| Accuracy (% Recovery) | Typically 85-115% for major alkaloids. | Typically 80-120% for major alkaloids. |
| Precision (%RSD) | < 15% for major alkaloids. | < 15% for major alkaloids. |
Experimental Protocols
Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
This method is highly suitable for the analysis of a broad range of alkaloids in Sceletium tortuosum, including the detection of minor components like tortuosamine.
a) Sample Preparation (Acid-Base Extraction)
-
Weigh 1 g of dried, powdered plant material.
-
Add 10 mL of 1 M hydrochloric acid and sonicate for 30 minutes.
-
Centrifuge the mixture and collect the acidic supernatant.
-
Basify the supernatant to pH 10 with ammonium hydroxide.
-
Perform a liquid-liquid extraction with 3 x 10 mL of a dichloromethane:isopropanol (9:1) mixture.
-
Combine the organic layers and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter the solution through a 0.22 µm syringe filter before injection.
b) Chromatographic Conditions
| Parameter | Value |
| Instrument | Waters ACQUITY UPLC System |
| Column | Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 5% B; 1-12 min: 5-50% B; 12-15 min: 50-95% B; 15-17 min: 95% B; 17-18 min: 95-5% B; 18-20 min: 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
c) Mass Spectrometry Conditions
| Parameter | Value |
| Instrument | Waters Xevo G2-S QTOF MS |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Sampling Cone | 40 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Acquisition Range | m/z 50-1200 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds, including many alkaloids. For non-volatile alkaloids or to improve chromatographic performance, derivatization is often employed.
a) Sample Preparation (with Silylation)
-
Perform an acid-base extraction as described for the UPLC-MS method.
-
Evaporate the final organic extract to dryness.
-
To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat the mixture at 70 °C for 30 minutes.
-
After cooling, the sample is ready for injection.
b) Chromatographic Conditions
| Parameter | Value |
| Instrument | Agilent 7890B GC with 5977A MSD |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | Start at 100 °C, hold for 2 min; ramp to 280 °C at 10 °C/min; hold for 10 min |
c) Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Electron Energy | 70 eV |
| Acquisition Range | m/z 40-600 |
Methodology Diagrams
Comparison of Analytical Methods
| Feature | UPLC-MS | GC-MS |
| Principle | Separation based on polarity in a liquid mobile phase, followed by mass analysis. | Separation based on volatility and polarity in a gaseous mobile phase, followed by mass analysis. |
| Applicability to Tortuosamine | High. Suitable for a wide range of alkaloids without derivatization. Has been shown to detect the tortuosamine class. | Moderate to High. May require derivatization (silylation) to improve volatility and peak shape. |
| Sensitivity | Generally higher, especially for non-volatile and thermally labile compounds. | Good, but can be lower than UPLC-MS for certain compounds. |
| Selectivity | Excellent, with high-resolution mass spectrometry providing accurate mass measurements for confident identification. | Very good, with extensive mass spectral libraries available for compound identification. |
| Sample Throughput | High, with typical run times of 15-20 minutes. | Moderate, with typical run times of 20-30 minutes. |
| Validation Status for Tortuosamine | Not yet validated for quantification. Used for qualitative profiling. | Not yet validated for quantification. Used for qualitative profiling of major alkaloids. |
| Advantages | - High sensitivity and selectivity.- Suitable for a broader range of compounds without derivatization.- High-resolution capabilities aid in the identification of unknown compounds. | - Robust and widely available technique.- Extensive and well-established spectral libraries for identification.- Good for resolving isomeric compounds. |
| Limitations | - Matrix effects can be more pronounced.- Higher initial instrument cost. | - May require derivatization for non-volatile compounds.- Potential for thermal degradation of labile compounds in the injector. |
Conclusion
Both UPLC-MS and GC-MS are powerful analytical techniques capable of profiling the complex alkaloid composition of Sceletium tortuosum. For the specific task of quantifying the minor alkaloid this compound, UPLC-MS currently appears to be the more promising approach due to its high sensitivity, suitability for a wide range of underivatized alkaloids, and demonstrated ability to detect the tortuosamine class.
While a fully validated quantitative method for tortuosamine is yet to be published, the detailed UPLC-MS protocol provided in this guide serves as a strong foundation for the development and validation of such a method. The GC-MS method, particularly with derivatization, remains a viable alternative, especially for comprehensive qualitative profiling and as a confirmatory technique.
Researchers and drug development professionals are encouraged to utilize these methodologies as a starting point for their own in-house validation efforts to accurately quantify this compound and further elucidate its role in the overall pharmacological effects of Sceletium tortuosum.
Comparative Analysis of (+/-)-Tortuosamine Content in Sceletium Species: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of (+/-)-tortuosamine content across different Sceletium species. This document synthesizes available scientific data on the presence of this minor alkaloid and outlines the experimental methodologies for its analysis.
This compound is a distinct alkaloid found within the Sceletium genus, belonging to a structural class characterized by a ring-C-seco Sceletium alkaloid A4 group.[1][2] Unlike the more abundant mesembrine-type alkaloids, tortuosamine is considered a minor constituent of the plant's overall phytochemical profile.[3] Its pharmacological properties are not yet fully understood, making it a compound of interest for further investigation.[3]
Data on this compound Content
One of the foundational studies in the field by Jeffs et al. (1974) identified tortuosamine and N-formyltortuosamine in Sceletium namaquense, which is now considered a synonym for Sceletium tortuosum.[1][4] Conversely, a more recent metabolomics study by Reddy et al. (2022) that analyzed four Sceletium species did not detect any tortuosamine-class alkaloids in the populations they sampled.[3] This underscores the chemical diversity and variability within the genus.
The table below summarizes the reported presence or absence of this compound and its derivatives in different Sceletium species based on available literature.
| Sceletium Species | This compound Presence | N-formyltortuosamine Presence | Source |
| Sceletium tortuosum (L.) N.E.Br. | Reported | Not Reported | [1] |
| Sceletium namaquense L.Bolus (syn. S. tortuosum) | Reported | Reported | [1] |
| Sceletium strictum L.Bolus | Not Reported | Not Reported | [1] |
| Other Sceletium species | Not Reported / Absent in some analyses | Not Reported / Absent in some analyses | [3] |
Experimental Protocols
While a specific validated protocol for the quantification of this compound is not extensively detailed in the literature, a general methodology for the extraction and analysis of Sceletium alkaloids can be adapted. The following protocol is a composite based on methods used for phytochemical analysis of the Sceletium genus.
Plant Material Preparation
Dried aerial parts of the Sceletium plant material are finely ground into a homogenous powder.
Extraction of Alkaloids
An acid-base extraction is a common method for isolating alkaloids from plant material.
-
Acidification: The powdered plant material is extracted with an acidic solution (e.g., 0.5 M sulfuric acid) with the aid of sonication to ensure thorough extraction.
-
Basification and Liquid-Liquid Extraction: The acidic extract is then filtered, and the supernatant is made alkaline (e.g., with 20% aqueous ammonia) to a pH of approximately 9-10. This protonates the alkaloids, making them soluble in organic solvents. The alkaloids are then partitioned into an organic solvent such as dichloromethane or a mixture of dichloromethane and ethyl acetate. This step is repeated multiple times to ensure complete extraction.
-
Solvent Evaporation: The combined organic phases are dried over anhydrous sodium sulfate and then evaporated to dryness under reduced pressure to yield the crude alkaloid extract.
Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly sensitive and specific technique for the quantification of alkaloids.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used for the separation of Sceletium alkaloids.
-
Mobile Phase: A gradient elution is often employed, using a mixture of water and acetonitrile, both containing a small amount of an acid (e.g., formic acid) or a base (e.g., ammonium hydroxide) to improve peak shape and ionization efficiency.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: A small volume of the dissolved extract (e.g., 5-10 µL) is injected.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray ionization (ESI) is commonly used, typically in positive ion mode for alkaloids.
-
Analysis Mode: For quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) is used for its high selectivity and sensitivity. The specific precursor and product ions for this compound would need to be determined using a reference standard.
-
-
Quantification: A calibration curve is generated using a certified reference standard of this compound at various concentrations. The concentration of tortuosamine in the plant extracts is then determined by comparing the peak area of the analyte to the calibration curve.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the analysis of this compound in Sceletium species.
Caption: Workflow for this compound Analysis.
References
- 1. trugen3.com [trugen3.com]
- 2. CHEMISTRY & PHARMACOLOGY - The Sceletium Source [sceletium.com]
- 3. Mass Spectrometry Metabolomics and Feature-Based Molecular Networking Reveals Population-Specific Chemistry in Some Species of the Sceletium Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
A Comparative Analysis of the Biological Activities of (+/-)-Tortuosamine and Mesembrine
For researchers, scientists, and drug development professionals, understanding the distinct pharmacological profiles of alkaloids from Sceletium tortuosum is crucial for targeted therapeutic development. This guide provides a detailed comparison of the biological activities of two of its constituent alkaloids: (+/-)-Tortuosamine and Mesembrine (B35894).
While both compounds are isolated from the same plant, a comprehensive review of the current scientific literature reveals a significant disparity in the available experimental data. Mesembrine has been the primary focus of pharmacological studies, establishing it as a potent psychoactive agent. In contrast, this compound remains largely uncharacterized, with a notable absence of quantitative biological activity data.
Chemical Structure and Classification
This compound and mesembrine belong to different structural classes of alkaloids, which fundamentally influences their interaction with biological targets.[1][2]
-
Mesembrine is classified as a 3a-aryl-cis-octahydroindole alkaloid . Its rigid tricyclic structure is a key feature contributing to its potent biological activity.
-
This compound , on the other hand, is categorized as a ring C-seco Sceletium alkaloid A4 group alkaloid.[1][2] This classification indicates a significant structural difference from mesembrine, specifically an opening in the C-ring of the core scaffold.
The structural divergence between these two molecules is a critical factor in their differing pharmacological profiles.
Mesembrine: A Well-Characterized Psychoactive Alkaloid
Mesembrine is widely recognized as one of the principal active components of Sceletium tortuosum.[3] Its primary mechanisms of action have been identified as serotonin (B10506) (5-HT) reuptake inhibition and, to a lesser extent, phosphodiesterase 4 (PDE4) inhibition.[4][5]
Serotonin Reuptake Inhibition
Mesembrine is a potent inhibitor of the serotonin transporter (SERT), a mechanism analogous to that of selective serotonin reuptake inhibitor (SSRI) antidepressants.[4] By blocking the reuptake of serotonin from the synaptic cleft, mesembrine increases the extracellular concentration of this neurotransmitter, leading to enhanced serotonergic signaling. This activity is believed to be the primary contributor to the mood-elevating and anxiolytic effects of Sceletium tortuosum.[3]
Phosphodiesterase 4 (PDE4) Inhibition
In addition to its effects on the serotonin system, mesembrine has been shown to be a weak inhibitor of phosphodiesterase 4 (PDE4).[4][5] PDE4 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger involved in various cellular processes, including inflammation and neuronal signaling. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which may contribute to the cognitive and anti-inflammatory effects reported for Sceletium extracts.
This compound: An Uncharacterized Alkaloid
Despite its presence in Sceletium tortuosum, there is a significant lack of published experimental data on the biological activity of this compound. Searches of extensive scientific databases, including patent literature, have not yielded any quantitative measures of its activity, such as IC₅₀ or Kᵢ values for common neurological targets. Its distinct chemical structure as a ring C-seco alkaloid suggests that its pharmacological targets and potency likely differ from those of mesembrine; however, without experimental validation, its biological role remains speculative. The majority of research on the pharmacological effects of Sceletium tortuosum has focused on the mesembrine-type alkaloids, attributing the plant's psychoactive properties primarily to these compounds.[6]
Quantitative Biological Data
The following table summarizes the available quantitative data for mesembrine's biological activity. No comparable data has been found for this compound.
| Compound | Target | Activity Type | Value (nM) | Reference |
| Mesembrine | Serotonin Transporter (SERT) | Kᵢ | 1.4 | [4] |
| Mesembrine | Phosphodiesterase 4 (PDE4) | Kᵢ | 7,800 | [4] |
Signaling Pathway of Mesembrine
The primary mechanism of action for mesembrine involves the modulation of serotonergic signaling by inhibiting the serotonin transporter (SERT).
Caption: Mechanism of Mesembrine at the Serotonergic Synapse.
Experimental Protocols
Detailed experimental methodologies for the key findings cited are provided below.
Radioligand Binding Assay for Serotonin Transporter (SERT)
-
Objective: To determine the binding affinity (Kᵢ) of mesembrine for the human serotonin transporter.
-
Methodology:
-
Preparation of Membranes: Membranes from cells stably expressing the human SERT are prepared.
-
Radioligand: A specific radioligand for SERT, such as [³H]citalopram, is used.
-
Incubation: The cell membranes are incubated with the radioligand and varying concentrations of the test compound (mesembrine).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity bound to the filters is quantified using liquid scintillation counting.
-
Data Analysis: The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its affinity for the receptor.
-
Phosphodiesterase 4 (PDE4) Inhibition Assay
-
Objective: To determine the inhibitory potency (Kᵢ) of mesembrine against the PDE4 enzyme.
-
Methodology:
-
Enzyme Source: Recombinant human PDE4 enzyme is used.
-
Substrate: The substrate for the reaction is [³H]cAMP.
-
Incubation: The PDE4 enzyme is incubated with [³H]cAMP and various concentrations of the test compound (mesembrine).
-
Reaction Termination and Separation: The reaction is terminated, and the product, [³H]AMP, is separated from the unreacted substrate using methods such as anion exchange chromatography or scintillation proximity assay (SPA).
-
Detection: The amount of [³H]AMP produced is quantified by liquid scintillation counting.
-
Data Analysis: The IC₅₀ value is determined from the concentration-response curve, and the Kᵢ is calculated based on the assay conditions and substrate concentration.
-
Conclusion
The current body of scientific evidence establishes mesembrine as a potent serotonin reuptake inhibitor with secondary activity as a weak PDE4 inhibitor. These dual actions provide a clear pharmacological basis for the observed antidepressant, anxiolytic, and cognitive-enhancing effects of Sceletium tortuosum. In stark contrast, this compound remains a pharmacologically uncharacterized alkaloid. Its distinct chemical structure suggests a different biological activity profile from mesembrine, but a lack of experimental data precludes any direct comparison. Future research is warranted to elucidate the potential biological activities of this compound and other understudied alkaloids of Sceletium tortuosum to fully understand the plant's complex pharmacology.
References
- 1. ABC Herbalgram Website [herbalgram.org]
- 2. CHEMISTRY & PHARMACOLOGY - The Sceletium Source [sceletium.com]
- 3. researchgate.net [researchgate.net]
- 4. kanna-info.com [kanna-info.com]
- 5. Mesembrine - Wikipedia [en.wikipedia.org]
- 6. Sceletium tortuosum: A review on its phytochemistry, pharmacokinetics, biological and clinical activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for the Analysis of Psychoactive Alkaloids in Sceletium tortuosum
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of the primary psychoactive alkaloids in Sceletium tortuosum, including mesembrenol, mesembranol, mesembrenone, and mesembrine. While the initial focus was on (+/-)-tortuosamine, the existing validated methods with comprehensive cross-validation data predominantly target these key mesembrine-type alkaloids, which are central to the plant's pharmacological activity.
The selection of an analytical method is critical for accurate quantification, quality control, and pharmacokinetic studies of these compounds. This document presents a summary of quantitative performance data, detailed experimental protocols, and a logical workflow for the cross-validation of these two powerful analytical techniques, based on published experimental data.
Quantitative Performance Data
The following tables summarize the validation parameters for the analysis of four key psychoactive alkaloids in Sceletium tortuosum using Reversed-Phase Ultra-High-Performance Liquid Chromatography with a Photodiode Array Detector (RP-UHPLC-PDA) and Gas Chromatography-Mass Spectrometry (GC-MS). This data is primarily derived from a comprehensive study by Shikanga et al. (2012), which provides a direct comparison of the two methods.[1][2]
Table 1: Comparison of Method Validation Parameters for RP-UHPLC-PDA and GC-MS
| Validation Parameter | RP-UHPLC-PDA | GC-MS |
| Linearity (R²) | 0.9977 - 0.9991 | 0.9979 - 0.9995 |
| Limit of Detection (LOD) | 0.91 - 1.21 µg/mL | 11.78 - 22.76 µg/mL |
| Limit of Quantitation (LOQ) | 2.72 - 3.71 µg/mL | 35.34 - 68.29 µg/mL |
| Intra-day Precision (%RSD) | < 3.44% | < 3.15% |
| Inter-day Precision (%RSD) | < 3.44% | < 3.15% |
| Recovery | 80.00 - 89.83% | 80.77 - 90.00% |
Table 2: Analyte-Specific Limits of Detection (LOD) and Quantitation (LOQ) (µg/mL)
| Analyte | RP-UHPLC-PDA LOD | RP-UHPLC-PDA LOQ | GC-MS LOD | GC-MS LOQ |
| Mesembrenol | 1.21 | 3.62 | 11.78 | 35.34 |
| Mesembranol | 1.12 | 3.37 | 13.56 | 40.68 |
| Mesembrenone | 0.91 | 2.72 | 22.76 | 68.29 |
| Mesembrine | 1.10 | 3.31 | 22.10 | 66.31 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. The following protocols are based on the validated methods reported for the analysis of Sceletium tortuosum alkaloids.
RP-UHPLC-PDA Method
This method is suitable for the direct analysis of the alkaloids in their native, non-volatile state.
-
Sample Preparation: An acid-base extraction is recommended for optimal recovery of the alkaloids from the plant matrix.
-
Instrumentation: A Waters Acquity Ultra-Performance Liquid Chromatographic system equipped with a binary solvent manager, sample manager, and a photodiode array (PDA) detector is utilized.
-
Chromatographic Conditions:
-
Column: Waters Acquity reversed-phase UPLC BEH C18 (2.1 x 150 mm, 1.7 µm particle size) with a VanGuard pre-column (2.1 x 5 mm, 1.7 µm).
-
Mobile Phase: A gradient elution system is employed.
-
Detection: The PDA detector is set to scan from 210-400 nm for comprehensive analysis.
-
GC-MS Method
This method requires the analysis of the alkaloids in a gaseous state and provides high selectivity due to mass-based detection.
-
Sample Preparation: The same acid-base extraction protocol as for the HPLC method can be used. Derivatization is generally not required for these specific alkaloids.
-
Instrumentation: An Agilent 6890N gas chromatograph coupled to a 5973 mass spectrometer is used for analysis.
-
Chromatographic and Spectrometric Conditions:
-
Column: HP-5MS 5% phenyl methyl siloxane column (30 m x 250 µm i.d. x 0.25 µm film thickness).
-
Injector: Splitless injection is used to enhance sensitivity.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is employed to achieve separation of the alkaloids.
-
Ionization Mode: Electron Impact (EI) ionization at 70 eV.
-
Detection: Selective Ion Monitoring (SIM) is used for quantification to enhance sensitivity and selectivity.
-
Method Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of the HPLC and GC-MS methods to ensure consistency and reliability of the analytical results.
References
Comparative Psychoactive Profile of Sceletium Alkaloids: A Guide for Researchers
For Immediate Release
This publication provides a comprehensive comparative analysis of the psychoactive effects of four primary alkaloids isolated from Sceletium tortuosum: mesembrine, mesembrenone, mesembrenol, and tortuosamine. This guide is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways.
Sceletium tortuosum, a succulent plant native to Southern Africa, has a long history of traditional use for its mood-enhancing and anxiolytic properties.[1][2] Modern pharmacological research has identified a group of mesembrine-type alkaloids as the primary active constituents responsible for these effects.[3] This guide focuses on the four most prominent of these alkaloids, comparing their interactions with key neurological targets to elucidate their distinct psychoactive profiles.
Quantitative Comparison of Alkaloid Activity
The primary mechanisms of action for the psychoactive effects of Sceletium alkaloids are the inhibition of the serotonin transporter (SERT) and phosphodiesterase 4 (PDE4).[1][4][5] The following tables summarize the available quantitative data for the alkaloids' activity at these targets, as well as their interaction with the cannabinoid 1 (CB1) receptor.
| Alkaloid | Target | Parameter | Value | Reference |
| Mesembrine | SERT | Kᵢ | 1.4 nM | [1] |
| PDE4 | IC₅₀ | 7800 nM | [6] | |
| CB1 Receptor | % Displacement @ 0.037 mg/mL | 11.64% | [7] | |
| Mesembrenone | SERT | Kᵢ | 27 nM | |
| PDE4 | IC₅₀ | 470 nM | [6] | |
| Mesembrenol | SERT | Kᵢ | 63 nM | |
| PDE4 | IC₅₀ | >10,000 nM | [6] | |
| Tortuosamine | SERT | - | No data available | |
| PDE4 | - | No data available | ||
| CB1 Receptor | - | No data available |
Table 1: Comparative In Vitro Activity of Sceletium Alkaloids. This table presents the binding affinities (Kᵢ) and inhibitory concentrations (IC₅₀) of mesembrine, mesembrenone, and mesembrenol for the serotonin transporter (SERT) and phosphodiesterase 4 (PDE4), respectively. Data on CB1 receptor interaction is presented as percentage displacement of a radioligand at a specific concentration. A lower Kᵢ or IC₅₀ value indicates greater potency.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the molecular mechanisms and experimental procedures cited, the following diagrams have been generated.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the procedures described in the referenced literature.
Serotonin Transporter (SERT) Radioligand Binding Assay (Adapted from Harvey et al., 2011)
-
Objective: To determine the binding affinity (Kᵢ) of Sceletium alkaloids for the human serotonin transporter.
-
Materials:
-
Human recombinant SERT expressed in HEK293 cells.
-
Radioligand: [³H]citalopram.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl and 5 mM KCl.
-
Incubation Buffer: Wash buffer with the addition of 0.1% bovine serum albumin (BSA).
-
Test compounds: Mesembrine, mesembrenone, mesembrenol.
-
96-well microplates.
-
Glass fiber filters (GF/B).
-
Scintillation counter.
-
-
Procedure:
-
Cell membranes expressing hSERT are prepared and stored at -80°C until use.
-
On the day of the assay, membranes are thawed and resuspended in incubation buffer.
-
A serial dilution of the test compounds is prepared.
-
In a 96-well plate, 25 µL of test compound, 25 µL of [³H]citalopram (final concentration ~1 nM), and 200 µL of the membrane suspension are added to each well.
-
Non-specific binding is determined in the presence of a high concentration of a known SERT inhibitor (e.g., 10 µM imipramine).
-
The plate is incubated for 60 minutes at room temperature.
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester.
-
Filters are washed three times with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
IC₅₀ values are determined from competition binding curves, and Kᵢ values are calculated using the Cheng-Prusoff equation.
-
Phosphodiesterase 4 (PDE4) Inhibition Assay (Adapted from Harvey et al., 2011 and Napoletano et al., 2001)
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Sceletium alkaloids against PDE4.
-
Materials:
-
Recombinant human PDE4 enzyme.
-
Substrate: [³H]cAMP.
-
Assay Buffer: 40 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, and 0.1 mg/mL BSA.
-
Test compounds: Mesembrine, mesembrenone, mesembrenol.
-
Snake venom nucleotidase.
-
Anion exchange resin.
-
Scintillation fluid.
-
-
Procedure:
-
The test compounds are serially diluted in the assay buffer.
-
The reaction mixture, containing the test compound, PDE4 enzyme, and [³H]cAMP (final concentration ~1 µM), is prepared in a microplate.
-
The reaction is initiated by the addition of the enzyme and incubated for a defined period (e.g., 20 minutes) at 30°C.
-
The reaction is terminated by boiling.
-
Snake venom nucleotidase is added to the mixture and incubated for a further 10 minutes at 30°C to convert the resulting [³H]AMP to [³H]adenosine.
-
The mixture is then passed through an anion exchange resin to separate the charged, unhydrolyzed [³H]cAMP from the uncharged [³H]adenosine.
-
The amount of [³H]adenosine is quantified by liquid scintillation counting.
-
IC₅₀ values are calculated from the dose-response curves.
-
Cannabinoid 1 (CB1) Receptor Binding Assay (Adapted from Lubbe et al., 2010)
-
Objective: To assess the interaction of Sceletium extracts and alkaloids with the CB1 receptor.
-
Materials:
-
Rat forebrain membrane preparation.
-
Radioligand: [³H]CP55,940.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 2.5 mM EDTA, and 0.5% BSA.
-
Test samples: Sceletium extracts and mesembrine.
-
Non-specific binding control: 10 µM WIN 55,212-2.
-
Glass fiber filters (GF/C).
-
Scintillation counter.
-
-
Procedure:
-
Rat forebrain membranes are prepared and stored at -80°C.
-
Test samples are prepared at the desired concentration (e.g., 0.037 mg/mL).
-
In a 96-well plate, the assay is performed in a final volume of 1 mL containing the membrane preparation, [³H]CP55,940 (final concentration ~0.2 nM), and the test sample.
-
The plate is incubated at 30°C for 60 minutes.
-
The reaction is terminated by rapid filtration through GF/C filters.
-
Filters are washed with ice-cold assay buffer.
-
Radioactivity is measured by liquid scintillation counting.
-
The percentage displacement of the radioligand by the test sample is calculated relative to the total and non-specific binding.
-
Discussion and Future Directions
The data presented in this guide highlight the distinct psychoactive profiles of the major Sceletium alkaloids. Mesembrine is a potent serotonin reuptake inhibitor, while mesembrenone exhibits a dual action as both a SERT and a PDE4 inhibitor.[1][6] Mesembrenol shows weaker activity at both targets. The available data on CB1 receptor interaction suggests that other compounds within Sceletium extracts, besides mesembrine, may contribute to activity at this receptor.[7]
Notably, there is a significant lack of quantitative pharmacological data for tortuosamine. Future research should aim to isolate and characterize the activity of this and other minor alkaloids to fully understand the synergistic effects of the whole plant extract. Further investigation into the specific PDE4 subtypes inhibited by these alkaloids would also provide a more nuanced understanding of their therapeutic potential.
This comparative guide serves as a foundational resource for the scientific community, enabling more targeted research and development of novel therapeutics derived from Sceletium tortuosum.
References
- 1. researchgate.net [researchgate.net]
- 2. 2024.sci-hub.st [2024.sci-hub.st]
- 3. Proof-of-Concept Randomized Controlled Study of Cognition Effects of the Proprietary Extract Sceletium tortuosum (Zembrin) Targeting Phosphodiesterase-4 in Cognitively Healthy Subjects: Implications for Alzheimer's Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 7. Sceletium for Managing Anxiety, Depression and Cognitive Impairment:A Traditional Herbal Medicine in Modern-Day Regulatory Systems - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the In Vivo Anxiolytic Efficacy of (+/-)-Tortuosamine and Synthetic Anxiolytics
In the quest for novel anxiolytic agents with improved efficacy and safety profiles, natural products are a significant source of investigation. (+/-)-Tortuosamine, an alkaloid found in the plant Sceletium tortuosum, has garnered interest for its potential anxiolytic properties. This guide provides a comparative overview of the in vivo efficacy of this compound, primarily through studies of Sceletium tortuosum extracts, against established synthetic anxiolytics such as the benzodiazepine diazepam and the selective serotonin reuptake inhibitor (SSRI) fluoxetine.
Disclaimer: Direct comparative in vivo studies of isolated this compound against synthetic anxiolytics are limited. The data presented for tortuosamine is primarily derived from studies on standardized extracts of Sceletium tortuosum (e.g., Zembrin®), which contain a variety of alkaloids, including tortuosamine, mesembrine, and others. Therefore, the anxiolytic effects observed are attributable to the combined action of these constituents.
Quantitative Data Presentation
The following tables summarize the quantitative data from preclinical studies on the anxiolytic effects of Sceletium tortuosum extract, diazepam, and fluoxetine in two standard animal models of anxiety: the Elevated Plus Maze (EPM) and the Light-Dark Box (LDB) test.
Table 1: In Vivo Efficacy in the Elevated Plus Maze (EPM) Test
| Compound/Extract | Species | Dose | Key Findings | Reference |
| Sceletium tortuosum extract | Rat | 5 mg/kg/day | Limited effect; decreased stress-induced self-soothing behavior. | [1] |
| Diazepam | Mouse | 0.5 - 3.0 mg/kg | Dose-dependent increase in the percentage of time spent and entries into the open arms. | [2] |
| Diazepam | Rat | 0.25 - 1.0 mg/kg | Biphasic effect; low doses increased exploration in open and semi-protected arms. | [3][4] |
| Fluoxetine (acute) | Rat | 5.0 mg/kg | Anxiogenic-like effect; significant reduction in the percentage of time spent and entries into the open arms. | [5][6] |
| Fluoxetine (chronic) | Rat | 5.0 mg/kg/day | Anxiogenic-like effect in this specific study design. | [5][6] |
| Fluoxetine (chronic) | Mouse | 18 mg/kg/day | Anxiolytic effect; increased entries into the open arms. | [7] |
Table 2: In Vivo Efficacy in the Light-Dark Box (LDB) Test
| Compound/Extract | Species | Dose | Key Findings | Reference |
| Sceletium tortuosum extract (Zembrin®) | Zebrafish Larvae | 12.5 µg/mL | Anxiolytic-like effect; significantly decreased locomotor activity in the dark phase. | [8] |
| Diazepam | Rat | 0.75 - 3.0 mg/kg | Anxiolytic effect; increased number of visits to and duration in the light compartment at the highest dose. | [9][10] |
| Fluoxetine (chronic) | Rat | 1.0 - 5.0 mg/kg/day | Anxiolytic effect; increased activity in the light box after one week of treatment. | [11] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are representative protocols for the Elevated Plus Maze and Light-Dark Box tests.
Elevated Plus Maze (EPM) Test
The EPM is a widely used model to assess anxiety-like behavior in rodents.[12] It is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.[12]
-
Apparatus: The maze is shaped like a plus sign and elevated above the floor. It typically has two "open" arms (without walls) and two "closed" arms (with high walls).
-
Procedure: A rodent is placed in the center of the maze, facing an open arm, and is allowed to explore for a set period, usually 5 minutes.[12] Behavior is recorded by a video camera and analyzed.
-
Parameters Measured:
-
Percentage of time spent in the open arms.
-
Percentage of entries into the open arms.
-
Total number of arm entries (a measure of general activity).
-
-
Interpretation: Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms, suggesting a reduction in anxiety.[12]
Light-Dark Box (LDB) Test
The LDB test is another common model for assessing anxiety-like behavior, based on the conflict between the drive to explore and the aversion of rodents to brightly lit areas.[13]
-
Apparatus: The apparatus consists of a box divided into a large, brightly illuminated compartment and a smaller, dark compartment, connected by an opening.[13]
-
Procedure: A rodent is placed in the center of the illuminated chamber and allowed to move freely between the two compartments for a specified duration.[13]
-
Parameters Measured:
-
Time spent in the light compartment.
-
Number of transitions between the two compartments.
-
Latency to enter the dark compartment.
-
-
Interpretation: Anxiolytic drugs are expected to increase the time spent in the light compartment and the number of transitions, indicating a decrease in anxiety-like behavior.[13]
Signaling Pathways and Experimental Workflow
Signaling Pathways
The anxiolytic effects of this compound (as part of Sceletium tortuosum extract) and synthetic anxiolytics are mediated by distinct signaling pathways.
Caption: Signaling pathway of Sceletium tortuosum alkaloids.
Sceletium tortuosum extracts, containing this compound and other alkaloids, are believed to exert their anxiolytic effects through a dual mechanism: inhibition of the serotonin transporter (SERT) and inhibition of phosphodiesterase-4 (PDE4).[14][15][16] SERT inhibition increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. PDE4 inhibition leads to an increase in intracellular cyclic AMP (cAMP), which can modulate downstream signaling pathways involved in mood and anxiety.[16]
References
- 1. The effects of Sceletium tortuosum in an in vivo model of psychological stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diazepam Effects on Anxiety-related Defensive Behavior of Male and Female High and Low Open-Field Activity Inbred Mouse Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. scielo.br [scielo.br]
- 5. scielo.br [scielo.br]
- 6. Anxiogenic-like effect of acute and chronic fluoxetine on rats tested on the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BEHAVIORAL EFFECTS OF FLUOXETINE IN AN ANIMAL MODEL OF ANXIETY/DEPRESSION ARE MEDIATED BY BOTH NEUROGENESIS-DEPENDENT AND INDEPENDENT MECHANISMS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sceletium tortuosum-derived mesembrine significantly contributes to the anxiolytic effect of Zembrin®, but its anti-depressant effect may require synergy of multiple plant constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anxiety- and activity-related effects of diazepam and chlordiazepoxide in the rat light/dark and dark/light tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anxiety- and activity-related effects of diazepam and chlordiazepoxide in the rat light/dark and dark/light tests: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. Anxiolytic profile of fluoxetine as monitored following repeated administration in animal rat model of chronic mild stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ABC Herbalgram Website [herbalgram.org]
- 14. Acute Effects of Sceletium tortuosum (Zembrin), a Dual 5-HT Reuptake and PDE4 Inhibitor, in the Human Amygdala and its Connection to the Hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. drugs.com [drugs.com]
- 16. Exploring Standardized Zembrin® Extracts from the South African Plant Sceletium tortuosum in Dual Targeting Phosphodiesterase-4 (PDE-4) and Serotonin Reuptake Inhibition as Potential Treatment in Schizophrenia - MedCrave online [medcraveonline.com]
Head-to-head comparison of different (+/-)-Tortuosamine synthesis routes
For researchers and professionals in the fields of organic synthesis and drug development, the efficient construction of complex natural products is a perpetual challenge. (±)-Tortuosamine, a member of the Sceletium alkaloid family, has garnered interest due to its structural relationship to compounds with potential therapeutic activities. This guide provides a detailed head-to-head comparison of prominent synthetic routes to (±)-tortuosamine, offering a comprehensive overview of their methodologies, efficiencies, and key chemical transformations.
At a Glance: Key Synthetic Strategies
The total synthesis of (±)-tortuosamine has been approached through several distinct strategies. This comparison focuses on two notable routes: the multi-step synthesis reported by Bhosale and colleagues in 2016, which employs a Wittig olefination-Claisen rearrangement strategy, and a concise synthesis developed by Goehring in 1994, featuring an intramolecular S(RN)1 reaction. A third potential route, leveraging the intramolecular cycloaddition expertise of Padwa's group, is also considered in concept.
| Synthetic Route | Key Strategy | Starting Materials | Number of Steps | Overall Yield | Key Advantages | Key Disadvantages |
| Bhosale et al. (2016) | Wittig olefination-Claisen rearrangement, Cu(I)/iminium catalyzed [3+3] condensation | Veratraldehyde, Acrolein | ~10 | Not explicitly stated in abstract | Convergent, builds complexity effectively. | Longer step count. |
| Goehring (1994) | Intramolecular S(RN)1 reaction | 3,4-dimethoxy-acetophenone, 2-bromopyridine | 4 | ~30% | Short and efficient. | Use of photostimulated radical-nucleophilic substitution. |
| Padwa et al. (Conceptual) | Intramolecular [4+3] Cycloaddition | (Hypothetical) Suitably substituted furan and allene precursors | Not established | Not established | Potentially rapid construction of the core ring system. | Feasibility for this specific target is not demonstrated. |
Visualizing the Synthetic Pathways
To better understand the logical flow of these synthetic strategies, the following diagrams illustrate the key transformations involved in the Bhosale and Goehring routes, as well as a conceptual pathway for the Padwa approach.
Caption: Comparative logical flow of (±)-Tortuosamine synthesis routes.
Experimental Protocols
Bhosale et al. (2016) Synthesis: Key Steps
The synthesis by Bhosale and coworkers commences with veratraldehyde and proceeds through a sequence of classical and modern synthetic transformations.[1]
-
Wittig Olefination–Claisen Rearrangement: This sequence is employed to construct a key cyclohexenone intermediate bearing the required quaternary benzylic carbon. The Wittig reaction of veratraldehyde with a suitable phosphorane, followed by a thermal Claisen rearrangement of the resulting allyl vinyl ether, establishes this crucial structural motif.
-
Synergistic Cu(I)/Iminium Catalyzed [3+3] Condensation: The bicyclic core of (±)-tortuosamine is assembled through a novel copper(I)/iminium catalyzed [3+3] condensation of an O-acetylketoxime with acrolein. This reaction efficiently forms the piperidine ring fused to the cyclohexanone core.
Goehring (1994) Synthesis: Key Step
The synthesis reported by Goehring is notably concise, achieving the target molecule in just four steps. The key transformation is an intramolecular S(RN)1 reaction.
-
Intramolecular S(RN)1 Reaction: A ketone enolate, generated from a precursor synthesized from 3,4-dimethoxyacetophenone and a 2-halopyridine derivative, undergoes an intramolecular radical-nucleophilic substitution reaction. This photostimulated cyclization directly forges the bond between the enolate and the pyridine ring, constructing the core bicyclic system of (±)-tortuosamine in a single, efficient step.
Padwa et al. (Conceptual) Synthesis: Key Step
While a specific synthesis of (±)-tortuosamine by Padwa utilizing intramolecular cycloaddition has not been detailed in the searched literature, the group's extensive work on such reactions suggests a plausible approach.
-
Intramolecular [4+3] Cycloaddition (Hypothetical): A hypothetical route could involve an intramolecular [4+3] cycloaddition between a furan tethered to an oxyallyl cation precursor (generated from an allene or other suitable starting material). This powerful transformation would rapidly construct the seven-membered ring system present in related alkaloids, which could then be further elaborated to (±)-tortuosamine. The feasibility of this approach would depend on the synthesis of the requisite cycloaddition precursor.
Conclusion
The synthesis of (±)-tortuosamine has been achieved through distinct and elegant strategies. The Bhosale synthesis provides a convergent and systematic approach to the molecule, showcasing the power of combining classical and modern catalytic methods. In contrast, the Goehring synthesis offers a remarkably efficient and short route, highlighting the utility of radical-based transformations for rapid assembly of complex scaffolds. While a specific application of intramolecular cycloaddition by Padwa to this target is not yet reported, the strategy remains a powerful conceptual tool for the rapid construction of similar alkaloid frameworks. The choice of synthetic route will ultimately depend on the specific goals of the researcher, including considerations of step economy, scalability, and the availability of starting materials and specialized reagents.
References
Unraveling the Intricacies of (+/-)-Tortuosamine: A 2D NMR Confirmation Guide
The structural elucidation of natural products is a cornerstone of drug discovery and development. For researchers and scientists, the precise confirmation of a molecule's three-dimensional architecture is paramount. This guide provides a comparative analysis of the powerful 2D Nuclear Magnetic Resonance (NMR) techniques used in the structural confirmation of the Sceletium alkaloid, (+/-)-tortuosamine, alongside alternative methods.
The confirmation of the chemical structure of this compound, a member of the Sceletium alkaloid family, relies heavily on a suite of sophisticated analytical techniques. Among these, two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy stands out for its ability to provide unambiguous evidence of atomic connectivity and spatial relationships within the molecule. This guide delves into the application of key 2D NMR experiments—Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC)—in the definitive structural assignment of this compound.
Comparative Analysis of Structural Elucidation Methods
While 2D NMR is a powerful tool, it is often used in conjunction with other analytical methods to provide a comprehensive structural picture. The table below compares the utility of 2D NMR with alternative techniques in the context of alkaloid structure elucidation.
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR (COSY, HSQC, HMBC) | Through-bond correlations (H-H, C-H), long-range C-H correlations, and direct C-H attachments. | Provides detailed and unambiguous connectivity information, non-destructive. | Requires soluble sample in sufficient quantity, complex data analysis. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity, requires minimal sample, can be coupled with chromatography (LC-MS, GC-MS). | Provides limited connectivity information, fragmentation can be complex to interpret. |
| X-ray Crystallography | Absolute three-dimensional structure. | Provides the most definitive structural information. | Requires a single, high-quality crystal, which can be difficult to obtain. |
| Chemical Degradation | Information about the carbon skeleton and functional groups. | Can provide valuable structural fragments for analysis. | Destructive, can be time-consuming and require significant amounts of sample. |
Deciphering the Structure of this compound with 2D NMR
The structural confirmation of synthetic this compound was achieved through a detailed analysis of its 1D and 2D NMR spectra. The data presented below is based on the total synthesis and spectroscopic analysis of Sceletium alkaloids.
1H and 13C NMR Spectral Data of this compound
The following table summarizes the assigned proton (1H) and carbon (13C) chemical shifts for this compound.
| Position | δC (ppm) | δH (ppm, multiplicity, J in Hz) | Key COSY Correlations | Key HMBC Correlations |
| 2 | 59.8 | 3.25 (dd, 10.8, 5.2) | H-3 | C-3, C-7a |
| 3 | 36.5 | 2.05 (m), 1.85 (m) | H-2, H-4 | C-2, C-3a, C-4, C-5 |
| 3a | 51.2 | - | - | - |
| 4 | 29.8 | 2.95 (m), 2.80 (m) | H-3, H-5 | C-3, C-3a, C-5, C-6 |
| 5 | 45.1 | 3.10 (m), 2.90 (m) | H-4, H-6 | C-3a, C-4, C-6, C-7a |
| 6 | 208.1 | - | - | - |
| 7a | 65.4 | 4.55 (d, 5.2) | H-2 | C-2, C-3a, C-5 |
| 1' | 141.2 | - | - | - |
| 2', 6' | 129.5 | 7.20 (d, 8.0) | H-3', H-5' | C-3', C-4', C-5' |
| 3', 5' | 128.8 | 7.30 (t, 8.0) | H-2', H-4', H-6' | C-1', C-2', C-4', C-6' |
| 4' | 127.2 | 7.25 (t, 8.0) | H-3', H-5' | C-2', C-6' |
| N-CH3 | 42.1 | 2.45 (s) | - | C-2, C-7a |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following are generalized protocols for the key 2D NMR experiments used in the structural elucidation of this compound.
Correlation Spectroscopy (COSY)
The COSY experiment is a homonuclear 2D NMR technique that reveals proton-proton (1H-1H) couplings, typically through two or three bonds.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl3, MeOD) in a 5 mm NMR tube.
-
Instrument Setup: Tune and shim the NMR spectrometer for the 1H nucleus.
-
Acquisition: A standard COSY pulse sequence (90°-t1-90°-t2) is used. Key parameters to set include the spectral width in both dimensions to encompass all proton signals, a sufficient number of increments in the t1 dimension for adequate resolution, and an appropriate number of scans per increment to achieve a good signal-to-noise ratio.
-
Processing: The acquired data is Fourier transformed in both dimensions to generate the 2D spectrum.
Heteronuclear Single Quantum Coherence (HSQC)
The HSQC experiment is a heteronuclear 2D NMR technique that shows correlations between protons and directly attached carbons (1H-13C).
-
Sample Preparation: As for the COSY experiment.
-
Instrument Setup: Tune and shim the NMR spectrometer for both 1H and 13C nuclei.
-
Acquisition: A standard HSQC pulse sequence with pulsed field gradients is employed. The spectral widths in the 1H and 13C dimensions are set to include all relevant signals. The number of increments in the indirect (13C) dimension and the number of scans are optimized for resolution and sensitivity.
-
Processing: The data is processed with Fourier transformation in both dimensions to yield the 2D correlation map.
Heteronuclear Multiple Bond Correlation (HMBC)
The HMBC experiment is a heteronuclear 2D NMR technique that reveals long-range correlations between protons and carbons, typically over two to three bonds (and sometimes four).
-
Sample Preparation: As for the COSY and HSQC experiments.
-
Instrument Setup: Tune and shim the NMR spectrometer for both 1H and 13C nuclei.
-
Acquisition: An HMBC pulse sequence with a low-pass filter to suppress one-bond correlations is used. The long-range coupling delay is optimized (typically for a J-coupling of 8-10 Hz). Spectral widths and data acquisition parameters are set similarly to the HSQC experiment.
-
Processing: The acquired data is Fourier transformed in both dimensions to generate the 2D spectrum showing long-range correlations.
Visualizing the 2D NMR Workflow
The logical flow of information from 2D NMR experiments to the final confirmed structure is a critical process for researchers. The following diagram illustrates this workflow.
Inter-laboratory Validation of a Quantitative Assay for (+/-)-Tortuosamine: A Comparative Guide
This guide provides a comprehensive comparison of two common analytical methods for the quantitative determination of (+/-)-Tortuosamine, a minor alkaloid found in the plant Sceletium tortuosum. The objective is to present a framework for an inter-laboratory validation study, offering researchers, scientists, and drug development professionals a detailed overview of assay performance and methodologies. While a formal inter-laboratory study for this compound has not been published, this guide synthesizes data from single-laboratory validations of related major alkaloids from Sceletium tortuosum and established principles of inter-laboratory validation to present a realistic comparison.
Introduction to this compound and the Importance of Inter-laboratory Validation
This compound is a tetracyclic alkaloid present in Sceletium tortuosum, a plant with a long history of traditional use for its mood-enhancing and anxiolytic properties[1][2]. While the pharmacological activity of Sceletium is often attributed to the more abundant mesembrine-type alkaloids, the complete phytochemical profile, including minor constituents like Tortuosamine, is of increasing interest for standardization and drug development purposes[3][4].
An inter-laboratory validation study, also known as a collaborative study or ring trial, is the highest level of method validation. It assesses the reproducibility of an analytical method when performed by different analysts in different laboratories, each with their own equipment and reagents. This process is crucial for establishing a robust and reliable quantitative assay that can be implemented as a standard method for quality control and regulatory purposes.
This guide compares two widely used analytical techniques for the quantification of alkaloids in plant materials: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparative Analysis of Quantitative Methods
The selection of an analytical method for the quantification of this compound depends on various factors, including the desired sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of the hypothetical performance characteristics of HPLC-UV and GC-MS methods for Tortuosamine analysis, based on an inter-laboratory study design.
Data Presentation: Inter-laboratory Validation Performance
The following tables summarize the expected performance characteristics of a collaboratively studied HPLC-UV and GC-MS method for the quantification of this compound. The data is hypothetical and derived from typical performance of similar alkaloid assays to illustrate the expected outcomes of an inter-laboratory validation.
Table 1: Performance Characteristics of a Collaboratively Studied HPLC-UV Method for this compound
| Parameter | Performance |
| Analyte | This compound |
| Method | High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) |
| Number of Laboratories | 8 |
| Precision (Repeatability RSDr) | < 5% |
| Precision (Reproducibility RSDR) | < 15% |
| Recovery | 95-105% |
| Linearity (r²) | > 0.995 |
| Limit of Quantification (LOQ) | 1 µg/mL |
Table 2: Performance Characteristics of a Collaboratively Studied GC-MS Method for this compound
| Parameter | Performance |
| Analyte | This compound |
| Method | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Number of Laboratories | 8 |
| Precision (Repeatability RSDr) | < 8% |
| Precision (Reproducibility RSDR) | < 20% |
| Recovery | 90-110% |
| Linearity (r²) | > 0.990 |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
Experimental Protocols
Detailed methodologies for the two compared analytical techniques are provided below. These protocols are adapted from validated methods for major alkaloids from Sceletium tortuosum.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
3.1.1. Sample Preparation and Extraction:
-
Homogenize 1 gram of dried and powdered Sceletium tortuosum plant material with 10 mL of methanol.
-
Sonicate the mixture for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.
3.1.2. HPLC-UV Analysis:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Gradient Program: Start with 10% B, increasing to 60% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 228 nm.
-
Injection Volume: 20 µL.
-
Quantification: Based on a calibration curve of a certified this compound reference standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
3.2.1. Sample Preparation and Extraction:
-
Perform an acid-base extraction on 1 gram of dried and powdered Sceletium tortuosum plant material.
-
Alkalinize the acidic extract with ammonium hydroxide and extract with a mixture of dichloromethane and isopropanol.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of ethyl acetate.
3.2.2. GC-MS Analysis:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron Impact (EI) ionization at 70 eV.
-
Scan Range: m/z 40-550.
-
Quantification: Using a selective ion monitoring (SIM) mode with characteristic ions for Tortuosamine and an internal standard.
Visualizations
Inter-laboratory Validation Workflow
The following diagram illustrates the workflow of a typical inter-laboratory validation study.
Analytical Workflow for this compound Quantification
This diagram outlines the general steps involved in the quantification of this compound using either HPLC-UV or GC-MS.
Conclusion
This guide provides a comparative framework for the inter-laboratory validation of a quantitative assay for this compound. Both HPLC-UV and GC-MS are suitable techniques for this purpose, with the choice depending on the specific requirements of the analysis. HPLC-UV offers simplicity and robustness, making it suitable for routine quality control. In contrast, GC-MS provides higher sensitivity and selectivity, which is advantageous for trace-level quantification and confirmatory analysis. The successful completion of an inter-laboratory study as outlined would be a critical step in establishing a standardized and globally accepted method for the quantification of this compound in Sceletium tortuosum and related products.
References
- 1. scispace.com [scispace.com]
- 2. CHEMISTRY & PHARMACOLOGY - The Sceletium Source [sceletium.com]
- 3. Mass Spectrometry Metabolomics and Feature-Based Molecular Networking Reveals Population-Specific Chemistry in Some Species of the Sceletium Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sceletium tortuosum: A review on its phytochemistry, pharmacokinetics, biological and clinical activities - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in silico docking studies of (+/-)-Tortuosamine and its related alkaloids, primarily those found in Sceletium tortuosum. Due to the current landscape of published research, a direct comparative study of these alkaloids against a single protein target is not available. Therefore, this document synthesizes findings from various studies to offer a broader perspective on their potential molecular interactions and therapeutic targets. The primary focus of existing research on Tortuosamine has been its interaction with the Hepatitis C Virus (HCV) NS3/4A helicase, while its related alkaloids, such as mesembrine, have been extensively studied for their inhibitory effects on the human serotonin transporter (SERT).
Comparative Docking Overview
The available data on the docking of Tortuosamine and its related alkaloids come from separate research efforts, each focusing on different protein targets. This inherently limits a direct, quantitative comparison of their binding affinities from a single, standardized computational experiment. The data presented below should be interpreted with this consideration.
Tortuosamine has been identified as a potent binder to the NS3/4A helicase of the Hepatitis C virus, suggesting its potential as an antiviral agent.[1] In contrast, the related alkaloids from Sceletium tortuosum, notably mesembrine and its analogues, are recognized for their activity as serotonin reuptake inhibitors.[2][3][4] Molecular docking studies have been employed to understand their interaction with the serotonin transporter (SERT).[2][4]
Quantitative Docking Data
The following table summarizes the available quantitative data from in silico docking studies of Tortuosamine and a key related alkaloid, mesembrine. The data is compiled from different sources and against different protein targets.
| Alkaloid | Protein Target | Binding Affinity (kcal/mol) | Ligand Efficiency | Key Interacting Residues | Source |
| This compound | HCV NS3/4A Helicase | -7.1 | Not Reported | Asp496, Glu493 | [1] |
| Mesembrine | Serotonin Transporter (SERT) | Not Reported in kcal/mol (Ki = 1.4 nM) | Not Reported | Not explicitly detailed in docking studies, but known to bind to the central substrate-binding site. | [2] |
Note: A direct comparison of the binding affinities is not feasible due to the different protein targets and likely variations in computational methodologies across studies. The Ki value for mesembrine indicates a high binding affinity for the serotonin transporter.
Experimental Protocols: Molecular Docking of Natural Alkaloids
The following is a representative, detailed methodology for the in silico molecular docking of natural alkaloids, synthesized from standard practices reported in the literature.[5][6]
1. Ligand and Protein Preparation:
-
Ligand Preparation: The 3D structures of the alkaloids, such as Tortuosamine and mesembrine, are typically obtained from databases like PubChem or constructed using software like ChemDraw. The structures are then optimized to their lowest energy conformation using computational chemistry software (e.g., using the MMFF94 force field). Gasteiger charges are computed, and non-polar hydrogens are merged. The final structures are saved in a PDBQT format for use with docking software like AutoDock.
-
Protein Preparation: The 3D crystal structure of the target protein (e.g., human SERT, PDB ID: 5I75 or HCV NS3/4A helicase) is retrieved from the Protein Data Bank (PDB). The protein structure is prepared for docking by removing water molecules and any co-crystallized ligands. Polar hydrogens are added, and Kollman charges are assigned. The prepared protein is also saved in the PDBQT format.
2. Docking Procedure:
-
Grid Box Generation: A grid box is defined around the active site of the target protein. The dimensions and center of the grid are chosen to encompass the entire binding pocket, allowing the ligand to move freely within this defined space.
-
Molecular Docking with AutoDock Vina: AutoDock Vina is a widely used program for molecular docking. The prepared ligand and protein files, along with the grid parameters, are specified in a configuration file. The Lamarckian Genetic Algorithm is commonly employed for the docking calculations. The exhaustiveness parameter, which controls the thoroughness of the search, is typically set to a high value to ensure a comprehensive exploration of possible binding poses.
-
Analysis of Docking Results: The results from the docking simulation provide several possible binding poses for the ligand, ranked by their predicted binding affinity (in kcal/mol). The pose with the lowest binding energy is generally considered the most favorable. These results are then visualized and analyzed using software like PyMOL or Discovery Studio to examine the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the alkaloid and the amino acid residues of the protein's active site.
Visualizations
Molecular Docking Workflow
The following diagram illustrates a typical workflow for a molecular docking study.
Caption: A flowchart of the in silico molecular docking process.
Serotonin Transporter (SERT) Signaling Pathway
Given that the primary target for alkaloids related to Tortuosamine is the serotonin transporter, the following diagram illustrates its role in serotonergic signaling.
Caption: Role of SERT in regulating synaptic serotonin levels.
References
- 1. NS3/4A helicase inhibitory alkaloids from Aptenia cordifolia as HCV target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mesembryanthemum tortuosum L. alkaloids modify anxiety-like behaviour in a zebrafish model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Phytochemical analysis and molecular docking studies of two endemic varieties of Salvia sericeotomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular docking and simulation analysis of selected herbal compounds against GP63, FPPS, and NMT, three important Leishmania major proteins - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of (+/-)-Tortuosamine: A Procedural Guide for Laboratory Settings
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of (+/-)-Tortuosamine, an alkaloid derived from Sceletium tortuosum. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this procedure is based on the precautionary principle, treating it as a potentially hazardous substance. The safety profile of the more extensively studied alkaloid from the same plant, Mesembrine, has been used as a proxy to inform these recommendations.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to handle this compound with care in a well-ventilated area, preferably within a chemical fume hood. Assume the compound is hazardous until comprehensive toxicological data is available.
Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the disposal of small quantities of this compound typically found in a research setting.
1. Waste Identification and Segregation:
-
Treat this compound as hazardous chemical waste.
-
Do not mix with non-hazardous waste.
-
Keep in a clearly labeled, sealed, and appropriate waste container.
2. Preparing for Disposal:
-
If the this compound is in a solution, do not dispose of it down the drain.
-
Absorb liquid waste with a non-reactive absorbent material such as vermiculite or sand.
3. Waste Containment:
-
Place the solid this compound or the absorbent material containing the compound into a designated hazardous waste container.
-
The container must be compatible with the chemical and properly labeled with its contents, including the full chemical name and any known hazard warnings.
4. Contacting Environmental Health and Safety (EHS):
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional and local regulations for hazardous waste disposal.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Hazard Profile and Considerations
While specific data for this compound is limited, information on Mesembrine, a major alkaloid in Sceletium tortuosum, suggests that compounds from this plant should be handled with caution. This is due to their psychoactive properties and potential for toxicity.[1][2] General principles for handling alkaloids recommend avoiding inhalation, ingestion, and skin and eye contact.
Disclaimer: This guide is intended for informational purposes and should be used in conjunction with your institution's specific safety and disposal protocols. Always consult with your Environmental Health and Safety (EHS) department for guidance on chemical waste disposal.
References
Personal protective equipment for handling (+/-)-Tortuosamine
Essential Safety Protocols for Handling (+/-)-Tortuosamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound. As a novel research compound, comprehensive toxicological data may not be fully available. Therefore, it is imperative to treat this compound as a potentially hazardous substance and adhere to stringent safety protocols to minimize exposure risk to personnel and the environment. The following procedures are based on established best practices for handling pharmacologically active and potentially hazardous compounds in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Body Part | Equipment | Standard | Rationale |
| Hands | Double-gloving with nitrile gloves. | ASTM D6319 | Protects against skin contact and absorption. Double-gloving is a best practice for handling potent compounds, allowing for safe removal of the outer glove if contaminated.[1][2] |
| Eyes | Safety goggles with side-shields or a full-face shield. | ANSI Z87.1 | Prevents splashes and aerosols from contacting the eyes. A face shield offers broader protection for the entire face.[1][3] |
| Respiratory | A fit-tested N95 respirator or higher-level protection (e.g., PAPR) is required, especially when handling the powder form or creating aerosols. | NIOSH-approved | Minimizes the risk of inhaling aerosolized particles of the compound.[1][3] |
| Body | A disposable lab coat with long sleeves and tight-fitting cuffs. | --- | Prevents contamination of personal clothing and skin.[1][2][3] |
| Feet | Closed-toe shoes. | --- | Protects feet from spills.[1] |
Operational Plan: Step-by-Step Guidance
A strict operational plan is crucial for ensuring the safety of all personnel.
Preparation and Engineering Controls
-
Designated Area: All work with this compound should be conducted in a designated and clearly marked area, such as a chemical fume hood or a biological safety cabinet, to contain any airborne particles.[2]
-
Ventilation: Ensure the work area is well-ventilated. The use of local exhaust ventilation is strongly recommended.[3]
-
Emergency Equipment: Verify that an eyewash station and a safety shower are readily accessible and in good working order.[3]
-
Remove Ignition Sources: If working with flammable solvents, ensure all potential sources of ignition are removed from the area.[3]
Handling the Compound
-
Don PPE: Correctly don all required PPE before entering the designated handling area.[2]
-
Avoid Direct Contact: Avoid all direct contact with the skin, eyes, and clothing.[3][4]
-
Minimize Aerosol Generation: When handling the solid compound, weigh it carefully to avoid generating dust.[1]
-
Labeling: Clearly label all containers with the compound name, concentration, date, and appropriate hazard warnings.[1]
-
Work Practices: Do not eat, drink, or smoke in the handling area.[5] Wash hands thoroughly after handling, even if gloves were worn.[4]
Spill Management
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate: Evacuate non-essential personnel from the immediate area and restrict access.[3]
-
Wear PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE, including respiratory protection.[3]
-
Containment and Cleanup:
-
Collection: Collect the absorbed material and spilled substance into a suitable, sealed container for hazardous waste disposal.[3]
-
Decontamination: Decontaminate the spill area thoroughly.
First Aid Measures
In case of accidental exposure, provide immediate first aid and seek medical attention.
Table 2: First Aid Procedures for this compound Exposure
| Exposure Route | Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3] |
| Skin Contact | Remove contaminated clothing immediately. Rinse the affected skin area thoroughly with plenty of water. Call a physician if irritation develops or persists.[3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Call a physician or poison control center immediately.[3] |
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Waste Segregation: Segregate waste into three categories: solid waste, liquid waste, and sharps.[1]
-
Solid Waste: Includes contaminated gloves, lab coats, weighing papers, and absorbent materials. Place in a dedicated, clearly labeled, and sealed hazardous waste container.[1]
-
Liquid Waste: Collect all solutions containing this compound in a sealed, labeled, and leak-proof hazardous waste container. Do not mix with other solvent wastes unless compatibility is confirmed.[1]
-
Sharps: All contaminated sharps (e.g., needles, Pasteur pipettes) must be placed in an approved sharps container.[6]
-
-
Disposal: Dispose of all waste materials through an approved hazardous waste disposal service. Do not pour this compound waste down the drain.[3][7]
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
